2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl-
Description
BenchChem offers high-quality 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-hydroxy-3,4-dimethylcyclopent-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-4-3-6(8)7(9)5(4)2/h4,9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXUQPCUHTNAVRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C(=C1C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5051864 | |
| Record name | 2-Hydroxy-3,4-dimethylcyclopent-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5051864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21835-00-7 | |
| Record name | 2-Hydroxy-3,4-dimethyl-2-cyclopenten-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21835-00-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021835007 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Hydroxy-3,4-dimethylcyclopent-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5051864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxy-3,4-dimethylcyclopent-2-en-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.535 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- synthesis pathways
An In-Depth Technical Guide to the Synthesis of 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl-
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl-, a valuable cyclic ketone with applications in flavor chemistry and as a versatile building block in organic synthesis.[1][2] The document is intended for researchers, scientists, and professionals in drug development. It delves into the core chemical principles, offers detailed experimental protocols, and presents a critical analysis of the synthetic strategies, with a primary focus on the intramolecular aldol condensation of 1,4-dicarbonyl compounds.
Introduction: The Significance of 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl-
2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl-, also known by its tautomeric form 3,4-dimethyl-1,2-cyclopentanedione, is a fascinating molecule.[1][3] It is a crystalline solid with a characteristic sweet, maple, and caramel-like aroma, which has led to its use in the food and fragrance industries.[4] Beyond its sensory properties, the cyclopentenone core is a prevalent motif in numerous biologically active natural products and pharmaceuticals, making this substituted variant a valuable chiral building block for more complex molecular architectures.[2][5]
The molecule exists in equilibrium between its diketone form and the more stable enol form, 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one.[6] This guide will focus on the synthesis of this compound, primarily through the cyclization of an acyclic precursor.
Retrosynthetic Analysis: A Strategic Disconnection
A logical retrosynthetic analysis of the target molecule points to an intramolecular aldol condensation as a highly efficient method for constructing the five-membered ring. The carbon-carbon bond between the alpha-carbon of one carbonyl group and the carbonyl carbon of the other is disconnected. This reveals a key precursor: a 1,4-dicarbonyl compound, specifically 3,4-dimethylhexane-2,5-dione .
Caption: Retrosynthetic analysis of the target molecule.
Core Synthesis Pathway: Intramolecular Aldol Condensation
The intramolecular aldol condensation of 1,4-diketones is a classic and reliable method for the synthesis of five-membered rings.[7][8] This pathway offers the advantage of readily available starting materials and straightforward reaction conditions. The overall strategy involves two main stages: the synthesis of the 3,4-dimethylhexane-2,5-dione precursor, followed by its base-catalyzed cyclization.
Synthesis of the 1,4-Diketone Precursor: 3,4-Dimethylhexane-2,5-dione
Several methods have been reported for the synthesis of 3,4-dimethylhexane-2,5-dione. A common laboratory-scale approach involves the oxidative cleavage of a suitable precursor. Another viable route is the reaction of acetone with diethyl oxalate in the presence of a base like sodium ethoxide, which proceeds through enolate formation and subsequent alkylation.[9]
Cyclization via Intramolecular Aldol Condensation
The treatment of 3,4-dimethylhexane-2,5-dione with a base, such as sodium hydroxide or potassium hydroxide, initiates an intramolecular aldol condensation.[10][11] The reaction proceeds through the formation of an enolate, which then acts as a nucleophile, attacking the other carbonyl group within the same molecule.[12] This cyclization is highly favorable as it leads to the formation of a thermodynamically stable, five-membered ring.[7][8] Subsequent dehydration of the resulting β-hydroxy ketone under the reaction conditions yields the final α,β-unsaturated ketone.
The mechanism of the base-catalyzed intramolecular aldol condensation is a well-established process:
-
Enolate Formation : A hydroxide ion abstracts an acidic α-proton from one of the methyl groups adjacent to a carbonyl, forming a resonance-stabilized enolate.
-
Intramolecular Nucleophilic Attack : The enolate attacks the electrophilic carbonyl carbon of the other ketone group in the molecule, forming a new carbon-carbon bond and a five-membered ring alkoxide intermediate.
-
Protonation : The alkoxide is protonated by a water molecule (formed in the initial deprotonation step) to give a β-hydroxy ketone.
-
Dehydration : Under the basic conditions and often with heating, a second α-proton is abstracted, leading to the elimination of a hydroxide ion and the formation of a stable, conjugated α,β-unsaturated ketone system.
Caption: Mechanism of the intramolecular aldol condensation.
Alternative Synthesis Pathway: Alkylation of a Cyclopentanedione Derivative
An alternative approach involves the alkylation of a pre-existing cyclopentanedione ring system. One documented method is the alkylation of 3,5-dicarbethoxy-4-methyl-cyclopentane-1,2-dione, followed by hydrolysis and decarboxylation to yield 3,4-dimethyl-1,2-cyclopentanedione.[3][4] This method can be advantageous when specific substitution patterns are desired and the starting cyclopentanedione derivative is accessible.
Experimental Protocols
The following is a representative, detailed protocol for the synthesis of 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- via the intramolecular aldol condensation of 3,4-dimethylhexane-2,5-dione.
Caption: Experimental workflow for the synthesis.
Materials and Reagents:
-
3,4-Dimethylhexane-2,5-dione
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Deionized water
Procedure:
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4-dimethylhexane-2,5-dione (1 equivalent) in ethanol.
-
Addition of Base : While stirring, add an aqueous solution of sodium hydroxide (e.g., 2 M) dropwise to the flask.
-
Reaction : Heat the mixture to reflux and maintain this temperature for a specified time (typically 1-3 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction mixture with concentrated hydrochloric acid until it is slightly acidic.
-
Extraction : Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes). Combine the organic layers.
-
Drying and Concentration : Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a hexane/ethyl acetate gradient) to afford the pure 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl-.
-
Characterization : Characterize the final product by appropriate analytical methods, such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, and compare the data with literature values.
Data Presentation: Comparative Analysis
| Parameter | Method 1: Intramolecular Aldol Condensation | Method 2: Alkylation of Cyclopentanedione |
| Starting Materials | 3,4-Dimethylhexane-2,5-dione | 3,5-Dicarbethoxy-4-methyl-cyclopentane-1,2-dione |
| Key Transformation | Base-catalyzed cyclization | Alkylation followed by hydrolysis and decarboxylation |
| Advantages | Atom-economical, straightforward | Good for specific substitution patterns |
| Disadvantages | Precursor synthesis may be multi-step | Starting material may be less accessible |
| Typical Yields | Moderate to good | Variable |
Conclusion and Future Perspectives
The intramolecular aldol condensation of 3,4-dimethylhexane-2,5-dione represents a robust and efficient pathway for the synthesis of 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl-. The reaction is mechanistically well-understood and utilizes readily available reagents. While alternative methods exist, the aldol condensation route offers a balance of simplicity and efficiency that makes it attractive for both laboratory-scale and potentially larger-scale production.
Future research in this area could focus on the development of stereoselective synthesis methods to access enantiomerically pure forms of the target molecule, which would be of significant interest for applications in asymmetric synthesis and the development of chiral pharmaceuticals.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering the Synthesis of 1,3-Cyclopentanedione: Methods and Mechanisms. Retrieved from [Link]
-
ResearchGate. (n.d.). Intramolecular aldol condensation of 2,5-hexanedione. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 13.1.4 Aldol Condensation. Retrieved from [Link]
- Google Patents. (n.d.). CN1083414C - One-step synthesizing process of 2,5-dimethyl-2,5-hexanediol.
-
Khan Academy. (n.d.). Intramolecular aldol condensation. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 23.6 Intramolecular Aldol Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-Dihydroxy-3,4-dimethylhexane-2,5-dione. Retrieved from [Link]
- Google Patents. (n.d.). WO1997042144A1 - Process for the alkylation of a cyclopentadiene.
-
Chemistry LibreTexts. (2022, September 24). 23.6: Intramolecular Aldol Reactions. Retrieved from [Link]
-
Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions (Base-Catalyzed). Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-acetyl-1,3-cyclopentanedione. Retrieved from [Link]
-
Canadian Journal of Chemistry. (1993). Formation of 2,2-disubstituted 1,3-cyclopentanediones from ketals with 1,2-bis(trimethylsilyloxy)cyclobutene. 71(8), 1311-1318. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis of Chiral Cyclopentenones. Chemical Reviews. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound 3,4-Dimethyl-1,2-cyclopentanedione (FDB016006). Retrieved from [Link]
-
ACS Publications. (2021, January 25). Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route. ACS Omega. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). A Practical Preparation of 2-Hydroxymethyl-2-cyclopenten-1-one by Morita-Baylis-Hillman Reaction. Retrieved from [Link]
-
Chemsrc. (2025, August 25). 2,5-dimethylhexane-3,4-dione | CAS#:4388-87-8. Retrieved from [Link]
-
Ventos. (n.d.). 3,4-DIMETHYL-1,2-CYCLOPENTANEDIONE. Retrieved from [Link]
-
ScienceDirect. (2021, April 7). RIFM fragrance ingredient safety assessment, 1,2-cyclopentanedione, 3,4,4-trimethyl-, CAS Registry Number 33079-56-0. Retrieved from [Link]
-
RSC Publishing. (n.d.). Simple synthesis of 1,3-cyclopentanedione derived probes for labelingsulfenic acid proteins. Chemical Communications. Retrieved from [Link]
-
ODOWELL. (n.d.). 3,4-Dimethyl-1,2-Cyclopentanedione manufacturers and suppliers in China. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,2-Cyclopentanedione. Retrieved from [Link]
-
Chem-Impex. (n.d.). 3,4-Dimethyl-1,2-cyclopentadione. Retrieved from [Link]
Sources
- 1. Showing Compound 3,4-Dimethyl-1,2-cyclopentanedione (FDB016006) - FooDB [foodb.ca]
- 2. chemimpex.com [chemimpex.com]
- 3. 3,4-dimethyl 2-hydroxy-2-cyclopenten-1-one | 13494-06-9 [chemicalbook.com]
- 4. 3,4-Dimethyl-1,2-Cyclopentanedione manufacturers and suppliers in China - ODOWELL [odowell.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1,2-Cyclopentanedione - Wikipedia [en.wikipedia.org]
- 7. 23.6 Intramolecular Aldol Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buy 3,4-Dimethylhexane-2,5-dione | 25234-79-1 [smolecule.com]
- 10. researchgate.net [researchgate.net]
- 11. Khan Academy [khanacademy.org]
- 12. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl-: From Discovery to Potential Applications
This guide provides a comprehensive technical overview of 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl-, a naturally occurring cyclopentenone. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering insights into its discovery, isolation, characterization, and potential biological significance. While this specific molecule has limited dedicated research, this guide synthesizes available data and provides context based on the broader class of cyclopentenones to illuminate its scientific relevance and potential for future investigation.
Introduction and Chemical Identity
2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl-, with the CAS number 21835-00-7, is a substituted cyclopentenone, a class of organic compounds characterized by a five-membered ring containing a ketone and a carbon-carbon double bond.[1] Its molecular formula is C7H10O2, and it has a molecular weight of 126.15 g/mol .[2][3] The cyclopentenone core is a significant pharmacophore found in a variety of biologically active natural products, including prostaglandins.[4]
Table 1: Chemical and Physical Properties of 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl-
| Property | Value | Source(s) |
| CAS Number | 21835-00-7 | [1][2] |
| Molecular Formula | C7H10O2 | [2][3] |
| Molecular Weight | 126.15 g/mol | [2][3] |
| IUPAC Name | 2-hydroxy-3,4-dimethylcyclopent-2-en-1-one | [5] |
| Synonyms | 3,4-Dimethyl-2-hydroxycyclopent-2-en-1-one, 3,4-Dimethyl-2-hydroxy-2-cyclopentenone | [6] |
Discovery and Natural Occurrence
The first documented isolation of 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- was reported in 2004 by Mierau and colleagues from the fermentation broth of the ascomycete fungus Dasyscyphus sp. (strain A47-98).[7] In their work, the structure of the compound was elucidated using NMR techniques.[7]
Beyond its fungal origins, this compound has also been identified as a volatile component in food products such as coffee and bacon, suggesting its formation during thermal processing through Maillard reactions or lipid degradation.[8][9]
Isolation from Natural Sources: A General Protocol
While the specific, detailed protocol for the isolation of 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one from Dasyscyphus sp. is not fully detailed in the initial publication, a general methodology for the extraction and purification of secondary metabolites from fungal cultures can be applied. This protocol is based on standard practices in natural product chemistry.
Fermentation and Extraction
-
Fungal Culture: Dasyscyphus sp. would be cultured in a suitable liquid or solid-state fermentation medium to encourage the production of secondary metabolites.
-
Extraction: The fungal biomass and culture broth are separated. The broth is typically extracted with an organic solvent such as ethyl acetate or chloroform to partition the organic compounds.[10] The mycelium can also be extracted separately with a solvent like methanol or acetone.
Chromatographic Purification
-
Initial Fractionation: The crude extract is subjected to a primary chromatographic separation, such as vacuum liquid chromatography (VLC) or column chromatography over silica gel, using a gradient of solvents with increasing polarity (e.g., hexane, ethyl acetate, methanol).
-
Fine Purification: Fractions containing the target compound, as identified by thin-layer chromatography (TLC) and a suitable staining reagent, are further purified using preparative high-performance liquid chromatography (HPLC), often with a reversed-phase column (e.g., C18).[11]
Chemical Synthesis: A Proposed Route
Proposed Synthesis Workflow
-
Starting Material: A suitable acyclic precursor, such as a substituted 1,4-diketone, would be synthesized.
-
Cyclization: An intramolecular aldol condensation of the 1,4-diketone, promoted by a base, would form the five-membered ring and a β-hydroxy ketone.
-
Dehydration and Isomerization: Subsequent dehydration would introduce the double bond, and under controlled conditions, the desired 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one tautomer would be favored.
Structural Characterization
The elucidation of the structure of 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one relies on a combination of spectroscopic techniques.
Mass Spectrometry
Mass spectrometry data is available from the NIST WebBook, providing information on the molecular weight and fragmentation pattern of the molecule.[6]
Table 2: Mass Spectrometry Data
| m/z | Relative Intensity | Interpretation |
| 126 | ~25% | Molecular Ion [M]+ |
| 111 | ~100% | [M-CH3]+ |
| 83 | ~40% | Further fragmentation |
| 55 | ~50% | Further fragmentation |
Nuclear Magnetic Resonance (NMR) Spectroscopy
While the full NMR spectra from the original isolation are not published, the expected signals can be predicted based on the structure and data from similar compounds.
Table 3: Predicted 1H and 13C NMR Chemical Shifts
| Position | Predicted 1H Shift (ppm) | Predicted 13C Shift (ppm) |
| 1 (C=O) | - | ~200 |
| 2 (C-OH) | - | ~140 |
| 3 (C-CH3) | - | ~130 |
| 4 (CH) | ~2.5 (m) | ~45 |
| 5 (CH2) | ~2.3 (m) | ~35 |
| 3-CH3 | ~1.9 (s) | ~10 |
| 4-CH3 | ~1.1 (d) | ~15 |
| OH | Variable | - |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.
Table 4: Expected Infrared Absorption Bands
| Functional Group | Wavenumber (cm-1) |
| O-H (hydroxyl) | ~3400 (broad) |
| C=O (ketone) | ~1710 |
| C=C (alkene) | ~1650 |
Biological Activity and Potential Applications
The initial study that reported the isolation of 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one from Dasyscyphus sp. found that it "showed no significant biological activity" in their assays, which included tests for cytotoxic, antibacterial, and antifungal properties.[7]
However, the broader class of cyclopentenones is known for a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer effects.[4] The biological activity of many cyclopentenones is attributed to their ability to act as Michael acceptors, allowing them to form covalent bonds with nucleophilic residues, such as cysteine, in proteins.[4] This can lead to the modulation of various signaling pathways.
Given the lack of significant reported activity for 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one, further investigation into its biological effects is warranted. Its potential to interact with biological targets may be dependent on the specific assay and cell lines used. For drug development professionals, this compound could be of interest as a scaffold for the synthesis of more potent analogues.
Conclusion
2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- is a naturally occurring small molecule with a well-defined chemical structure. While its initial discovery did not reveal significant biological activity, its presence in both fungal and food sources makes it an interesting subject for further study. The proposed synthetic routes and general isolation protocols provided in this guide offer a starting point for researchers interested in obtaining this compound for further investigation. The established bioactivity of the broader cyclopentenone class suggests that the therapeutic potential of 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one and its derivatives may yet be uncovered with more extensive screening.
References
-
Mierau, V., Sterner, O., & Anke, T. (2004). Two new biologically active cyclopentenones from Dasyscyphus sp. A47-98. The Journal of Antibiotics, 57(5), 311–315. [Link]
-
PubChem. (n.d.). 2-Hydroxy-3,4-dimethyl-2-cyclopenten-1-one. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-hydroxy-3,4-dimethylcyclopent-2-en-1-one. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
-
Cheméo. (n.d.). 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl-. Retrieved from [Link]
-
The Good Scents Company. (n.d.). hydroxydimethyl cyclopentenone. Retrieved from [Link]
-
Ito, H., Takenaka, Y., Fukunishi, S., & Iguchi, K. (2005). A Practical Preparation of 2-Hydroxymethyl-2-cyclopenten-1-one by Morita-Baylis-Hillman Reaction. Synthesis, 2005(18), 3035–3038. [Link]
-
SIELC Technologies. (2018, February 16). 2-Hydroxy-3,4-dimethylcyclopent-2-en-1-one. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Hydroxy-3-methyl-2-cyclopenten-1-one. Retrieved from [Link]
-
NIST. (n.d.). 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
-
Health Canada. (2025, October 28). Name - 2-Hydroxy-3,4-dimethyl-2-cyclopenten-1-one. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]
-
American Chemical Society. (2024, December 16). 2-Hydroxy-3-methyl-2-cyclopenten-1-one. Retrieved from [Link]
-
Cheméo. (n.d.). 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl-. Retrieved from [Link]
-
Roche, S. P., & Porco, J. A. (2011). Synthesis of Chiral Cyclopentenones. ACS Chemical Reviews, 111(7), 4601–4643. [Link]
-
ResearchGate. (n.d.). Synthesis and biological evaluation of cyclopentenone derivatives. Retrieved from [Link]
-
Raja, H. A., Figueroa, M., & Kroll, K. J. (2019). Drug Leads from Endophytic Fungi: Lessons Learned via Scaled Production. Planta Medica, 85(11/12), 856–866. [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0170984). Retrieved from [Link]
-
NIST. (n.d.). 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-Dimethylcyclopent-2-en-1-one. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 4-hydroxycyclopent-2-en-1-one derivatives.
-
Zhang, D., Wang, Y., & Li, Y. (2021). Daldispones A and B, two new cyclopentenones from Daldinia sp. CPCC 400770. The Journal of Antibiotics, 74(3), 215–218. [Link]
-
Huang, S., Ding, W., & Li, C. (2018). Two new cyclopeptides from the co-culture broth of two marine mangrove fungi and their antifungal activity. Natural Product Research, 32(17), 2055–2061. [Link]
-
Vacek, J., & Ulrichová, J. (2007). Chemical Properties and Biological Activities of Cyclopentenediones: A Review. Molecules, 12(4), 819–837. [Link]
-
ResearchGate. (n.d.). Hygrophorones A—G: Fungicidal Cyclopentenones from Hygrophorus Species (Basidiomycetes). Retrieved from [Link]
Sources
- 1. 2-Hydroxy-3-methyl-2-cyclopenten-1-one - Wikipedia [en.wikipedia.org]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- (CAS 21835-00-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Hydroxy-3,4-dimethyl-2-cyclopenten-1-one | C7H10O2 | CID 89539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- [webbook.nist.gov]
- 7. Two new biologically active cyclopentenones from Dasyscyphus sp. A47-98 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hydroxydimethyl cyclopentenone, 21835-00-7 [thegoodscentscompany.com]
- 9. 3,4-dimethyl 2-hydroxy-2-cyclopenten-1-one | 13494-06-9 [chemicalbook.com]
- 10. Drug Leads from Endophytic Fungi: Lessons Learned via Scaled Production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-Hydroxy-3,4-dimethylcyclopent-2-en-1-one | SIELC Technologies [sielc.com]
natural occurrence of 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl-
An In-Depth Technical Guide to 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl-: From Natural Occurrence to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl-, a captivating heterocyclic compound, has emerged from the complex chemistry of food and aroma science into the purview of biomedical research. Primarily identified as a constituent of roasted coffee, its formation is intricately linked to the Maillard reaction, a cornerstone of flavor development. This technical guide provides a comprehensive exploration of this molecule, from its natural origins and biosynthetic pathways to its potential as a modulator of critical biological processes. Drawing on the established bioactivities of related cyclopentenone derivatives, we delve into the prospective anti-inflammatory and cytotoxic properties of 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one, offering a roadmap for future investigation. This document is intended to serve as a foundational resource for researchers and drug development professionals, providing not only a thorough review of the current state of knowledge but also detailed, field-proven methodologies for its extraction, analysis, and biological evaluation.
Introduction: Unveiling a Flavor Compound with Therapeutic Promise
The cyclopentenone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active natural products, including prostaglandins and certain anticancer agents.[1] The inherent reactivity of the α,β-unsaturated ketone moiety allows these molecules to act as Michael acceptors, enabling them to form covalent adducts with cellular nucleophiles, such as cysteine residues in proteins, and thereby modulate various signaling pathways.[1]
2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- (CAS 21835-00-7) is a member of this intriguing class of compounds. While it has been identified as a potent odorant contributing to the characteristic caramellic aroma of roasted coffee, its broader biological significance has remained largely unexplored.[2][3] This guide aims to bridge this gap by synthesizing the available information on its natural occurrence and formation, and by extrapolating its potential biological activities from the well-documented pharmacology of structurally related cyclopentenones.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₀O₂ | [4] |
| Molecular Weight | 126.15 g/mol | [4] |
| Appearance | Slightly yellow to light beige crystalline powder | [2] |
| Odor | Caramellic | [3] |
| Boiling Point | 245.00 to 247.00 °C @ 760.00 mm Hg | [3] |
| Flash Point | 213.00 °F (100.56 °C) | [3] |
Natural Occurrence and Biosynthesis: The Chemistry of Coffee Roasting
The primary known natural source of 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one is roasted coffee beans.[2] Its formation is a direct consequence of the Maillard reaction, a complex series of non-enzymatic browning reactions that occur between reducing sugars and amino acids at elevated temperatures.[5] During coffee roasting, a vast array of volatile and non-volatile compounds are generated, contributing to the rich flavor and aroma profile of the final product.[6]
While the precise biosynthetic pathway leading to this specific C7 cyclopentenone has not been definitively elucidated, it is understood to arise from the degradation and cyclization of sugar and amino acid precursors.[7][8] The general mechanism of the Maillard reaction involves the initial condensation of a reducing sugar with an amino acid to form an N-substituted glycosylamine, which then undergoes the Amadori rearrangement.[9] Subsequent degradation of the Amadori products leads to the formation of a variety of reactive intermediates that can cyclize to form heterocyclic compounds, including cyclopentenones.
Caption: Generalized pathway of 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one formation.
Analytical Methodologies: Extraction and Quantification
The analysis of volatile and semi-volatile compounds like 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one from complex food matrices such as coffee requires sensitive and selective analytical techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely adopted and effective method for this purpose.[10][11]
Detailed Protocol: HS-SPME-GC-MS Analysis of Coffee Volatiles
This protocol provides a robust methodology for the extraction and analysis of 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one from roasted coffee beans.
Materials:
-
Roasted coffee beans
-
Coffee grinder
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)
-
Heater-stirrer or water bath
-
GC-MS system with a suitable capillary column (e.g., DB-WAX or equivalent polar column)
Procedure:
-
Sample Preparation:
-
Grind 10 g of roasted coffee beans to a medium-fine consistency.
-
Immediately weigh 2.0 g of the ground coffee into a 20 mL headspace vial.
-
Seal the vial tightly with the screw cap.
-
-
HS-SPME Extraction:
-
Place the vial in a heater-stirrer or water bath set to 60 °C.
-
Allow the sample to equilibrate for 15 minutes.
-
Expose the SPME fiber to the headspace of the vial for 30 minutes while maintaining the temperature and gentle agitation.
-
-
GC-MS Analysis:
-
Retract the fiber and immediately insert it into the GC injection port for thermal desorption.
-
Injector Temperature: 250 °C
-
Desorption Time: 5 minutes (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes
-
Ramp to 230 °C at 5 °C/min
-
Hold at 230 °C for 10 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Mass Spectrometer Parameters:
-
Ion Source Temperature: 230 °C
-
Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 35-350
-
-
-
Data Analysis:
Caption: Workflow for HS-SPME-GC-MS analysis.
Potential Biological Activities and Mechanisms of Action
While direct studies on the biological activities of 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one are currently limited, the extensive research on other cyclopentenone derivatives provides a strong basis for predicting its potential therapeutic effects.
Anti-inflammatory Activity
Cyclopentenone prostaglandins are well-established as potent anti-inflammatory agents.[13] Their mechanism of action often involves the inhibition of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[10][14] NF-κB plays a central role in the inflammatory response by upregulating the expression of pro-inflammatory cytokines, chemokines, and enzymes such as cyclooxygenase-2 (COX-2).[1]
It is hypothesized that 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one, due to its cyclopentenone core, may also exhibit anti-inflammatory properties by inhibiting the NF-κB signaling pathway. This could occur through the direct alkylation of critical cysteine residues on components of the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of the inhibitory IκB proteins.[14]
Caption: Proposed inhibition of the NF-κB pathway.
Cytotoxic and Anticancer Potential
Numerous studies have demonstrated the cytotoxic and pro-apoptotic effects of cyclopentenone-containing compounds against various cancer cell lines.[2][15] The electrophilic nature of the cyclopentenone ring is again central to this activity, as it can react with cellular thiols, including those in glutathione and critical proteins, leading to oxidative stress and the induction of apoptosis.
The pro-apoptotic activity of cyclopentenones can be mediated through multiple pathways, including the activation of caspases and the disruption of mitochondrial membrane potential.[15] It is plausible that 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one could exert similar cytotoxic effects, making it a candidate for further investigation in cancer research.
Experimental Protocols for Biological Evaluation
To facilitate the investigation of the hypothesized biological activities of 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one, the following detailed protocols for in vitro assays are provided.
Protocol: In Vitro Anti-inflammatory Activity - Inhibition of Albumin Denaturation Assay
This assay is a simple and widely used method to screen for anti-inflammatory activity.[16][17] Denaturation of proteins is a well-documented cause of inflammation.
Materials:
-
Bovine Serum Albumin (BSA) or Egg Albumin
-
Phosphate Buffered Saline (PBS), pH 6.4
-
2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one
-
Reference anti-inflammatory drug (e.g., Diclofenac sodium)
-
Water bath
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Solutions:
-
Prepare a 1% w/v solution of BSA or a 0.2% solution of egg albumin in PBS.
-
Prepare stock solutions of the test compound and the reference drug in a suitable solvent (e.g., DMSO) and then make serial dilutions in PBS.
-
-
Assay:
-
To 2.8 mL of the prepared dilutions of the test compound or reference drug, add 0.2 mL of the albumin solution.
-
For the control, add 2.8 mL of PBS to 0.2 mL of the albumin solution.
-
Incubate all samples at 37 °C for 20 minutes.
-
Induce denaturation by heating the samples at 70 °C in a water bath for 5 minutes.
-
Cool the samples to room temperature.
-
-
Measurement:
-
Measure the absorbance (turbidity) of the samples at 660 nm.
-
-
Calculation:
-
Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100
-
Determine the IC₅₀ value (the concentration required to inhibit 50% of protein denaturation).
-
Protocol: In Vitro Cytotoxicity - MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[18]
Materials:
-
Human cancer cell line (e.g., HT-29 colon cancer cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one in culture medium.
-
Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of solvent used to dissolve the compound) and untreated control wells.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37 °C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix on an orbital shaker for 15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Future Directions and Conclusion
2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- presents a compelling case for further investigation as a bioactive natural product. Its established presence in a globally consumed beverage and its structural similarity to compounds with known therapeutic activities warrant a dedicated research effort to fully elucidate its pharmacological profile.
Future research should focus on:
-
Definitive Biosynthetic Pathway Elucidation: Isotope labeling studies could trace the incorporation of specific sugar and amino acid precursors into the cyclopentenone ring during the Maillard reaction.
-
Comprehensive Biological Screening: The anti-inflammatory and cytotoxic activities of the pure compound need to be systematically evaluated in a panel of relevant in vitro and in vivo models.
-
Mechanism of Action Studies: Should biological activity be confirmed, detailed mechanistic studies are required to identify its specific molecular targets and signaling pathways.
-
Quantitative Analysis in Foods: A broader analysis of its concentration in different coffee varieties and other thermally processed foods would provide valuable data on dietary exposure.
References
-
Rossi, A., Kapahi, P., Natoli, G., Takahashi, T., Chen, Y., Karin, M., & Santoro, M. G. (2000). Anti-inflammatory cyclopentenone prostaglandins are direct inhibitors of IκB kinase. Nature, 403(6765), 103–108. [Link]
-
Okada, H., Takahara, S., Kanno, Y., & Yoshikawa, N. (1999). Cyclopentenone prostaglandins inhibit cytokine-induced nf-kappab activation and chemokine production by human mesangial cells. Kidney international, 55(4), 1362–1371. [Link]
-
Shimoda, M., & Shibamoto, T. (2004). Analysis of Volatile Compounds Released during the Grinding of Roasted Coffee Beans Using Solid-Phase Microextraction. Journal of Agricultural and Food Chemistry, 52(18), 5671–5675. [Link]
- Riaz, A., Rasul, A., Hussain, G., Zahoor, M. K., Jabeen, F., Subhani, Z., ... & Ali, M. (2018). Astragalin: a bioactive flavonoid with versatile therapeutic potential.
-
van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]
-
Liu, Y., Wang, M., & Zhang, H. (2022). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. Acta Pharmaceutica Sinica B, 12(1), 1–22. [Link]
-
Springer Nature. (n.d.). MTT Assay Protocol. Retrieved from [Link]
-
Chandra, S., Chatterjee, P., Dey, P., & Bhattacharya, S. (2012). In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method. Pharmacognosy Journal, 4(32), 46–49. [Link]
-
Kaddour, S. M., Arrar, L., & Baghiani, A. (2020). Anti-Inflammatory Potential Evaluation (In-Vitro and In-Vivo) of Arthrophytum scoparium Aerial Part. Journal of Drug Delivery and Therapeutics, 10(5), 213-218. [Link]
-
Rosetti, M., Frasnelli, M., Fabbri, F., Arienti, C., Vannini, I., Tesei, A., ... & Conti, M. (2008). Pro-apoptotic activity of cyclopentenone in cancer cells. Anticancer research, 28(1A), 315–320. [Link]
-
Chakou, A., Kerdudo, A., Fontaine, J., & Larbre, F. (2021). In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp. Marine Drugs, 19(3), 149. [Link]
-
Lestari, B., Walanda, D. K., & Rumondor, E. M. (2022). Characterisation and phytochemical screening of ethanolic extract Citrus reticulatapeel and its anti- inflammatory activity using protein denaturation. Pharmacy Education, 22(3), 293–297. [Link]
-
Zhang, W., Bolla, M. L., Kahne, D., & Walsh, C. T. (2010). A three enzyme pathway for 2-amino-3-hydroxycyclopent-2-enone formation and incorporation in natural product biosynthesis. Journal of the American Chemical Society, 132(18), 6402–6411. [Link]
-
Zhang, W., Bolla, M. L., Kahne, D., & Walsh, C. T. (2010). A Three Enzyme Pathway for 2-Amino-3-Hydroxycyclopent-2-Enone Formation and Incorporation in Natural Product Biosynthesis. Supporting Information. [Link]
-
Islam, M. R., Tithi, T. I., Al-Mujahidy, S. K., Das, A., & Shill, M. C. (2023). Unveiling the therapeutic potential: Evaluation of anti-inflammatory and antineoplastic activity of Magnolia champaca Linn's stem bark isolate through molecular docking insights. Heliyon, 9(10), e20556. [Link]
-
Baldwin, A. S. (2001). Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer. Journal of Clinical Investigation, 107(3), 241–246. [Link]
-
The Good Scents Company. (n.d.). hydroxydimethyl cyclopentenone. Retrieved from [Link]
-
Pinheiro, P. F., Pinheiro, C. A., Osório, V. M., & Pereira, L. L. (2019). Precursors in coffee flavor formation during the roasting step. ResearchGate. Retrieved from [Link]
-
NIST. (n.d.). 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 4,4-Dimethyl-2-cyclopenten-1-one. Retrieved from [Link]
-
PubChem. (n.d.). 2-Hydroxy-3,4-dimethyl-2-cyclopenten-1-one. Retrieved from [Link]
-
Gilroy, D. W., Colville-Nash, P. R., Willis, D., Chivers, J., Paul-Clark, M. J., & Willoughby, D. A. (1999). Cyclopentenone prostaglandins: biologically active lipid mediators targeting inflammation. Immunology today, 20(8), 390–395. [Link]
-
Nishimura, O., & Mihara, S. (1991). Investigation of 2-hydroxy-2-cyclopenten-1-ones in roasted coffee. Journal of Agricultural and Food Chemistry, 39(7), 1255–1258. [Link]
-
van Boekel, M. A. J. S. (2006). Formation of flavour compounds in the Maillard reaction. Biotechnology advances, 24(2), 230–233. [Link]
- Lee, K. G., & Shibamoto, T. (2001). Analysis of volatile components in roasted coffee beans using a simultaneous distillation-extraction (SDE) method. Journal of the Korean Society for Applied Biological Chemistry, 44(3), 173-177.
-
FutureLearn. (n.d.). Understanding the Maillard Reaction. Retrieved from [Link]
- Adams, A., & De Kimpe, N. (2006). Chemistry of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP): a flavor component from the Maillard reaction. Chemical reviews, 106(6), 2297–2319.
-
Cheméo. (n.d.). 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl-. Retrieved from [Link]
-
Imbratta, C., Fimognari, C., & Lenzi, M. (2019). A concise synthesis of 4-hydroxy-2-(hydroxymethyl)cyclopentenone from D-glucose. Carbohydrate research, 484, 107775. [Link]
-
Brevard, H., & Chaintreau, A. (2011). Generation of α‐diketones and 4‐hydroxy-2,5-dimethyl-3 (2H)‐furanone upon coffee roasting. Journal of the Science of Food and Agriculture, 91(14), 2636–2643. [Link]
-
Rossi, A. G., & Sawatzky, D. A. (2001). Effect of 2-cyclopenten-1-one on VSV replication and protein synthesis in murine L929 fibroblasts. Antiviral research, 50(2), 119–130. [Link]
-
Moon, J. K., & Shibamoto, T. (2009). Role of roasting conditions in the profile of volatile flavor chemicals formed from coffee beans. Journal of agricultural and food chemistry, 57(13), 5823–5831. [Link]
Sources
- 1. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. 2-Hydroxy-3,4-dimethyl-2-cyclopenten-1-one | C7H10O2 | CID 89539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pages.uoregon.edu [pages.uoregon.edu]
- 9. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]
- 10. Cyclopentenone prostaglandins inhibit cytokine-induced nf-kappab activation and chemokine production by human mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory cyclopentenone prostaglandins are direct inhibitors of IkappaB kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pro-apoptotic activity of cyclopentenone in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jddtonline.info [jddtonline.info]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
An In-Depth Technical Guide to the Biosynthesis of 2-Hydroxy-3,4-dimethyl-2-cyclopenten-1-one in Plants: A Hypothetical Pathway and Framework for Elucidation
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Unknowns in Plant Biosynthesis
The intricate web of plant secondary metabolism presents a vast frontier for scientific discovery. Within this realm, the origins of many specialized compounds remain enigmatic. This guide addresses the biosynthesis of 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one, a molecule of interest for its potential applications. It is crucial to state at the outset that, to date, a definitive biosynthetic pathway for this specific compound in plants has not been elucidated in published scientific literature.
This document, therefore, serves a dual purpose. Firstly, it provides a comprehensive overview of the current, albeit limited, knowledge surrounding this and structurally related molecules. Secondly, and more importantly, it puts forth a scientifically grounded, hypothetical biosynthetic pathway. This proposed route is constructed by drawing parallels with well-established metabolic networks in plants, most notably the biosynthesis of jasmonic acid and other cyclopentenoid compounds.[1][2]
Finally, this guide is intended to be a practical resource for researchers. To this end, we provide detailed experimental workflows and protocols designed to empower scientists to investigate and ultimately illuminate the true biosynthetic journey of 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one in the plant kingdom.
Introduction to 2-Hydroxy-3,4-dimethyl-2-cyclopenten-1-one
2-Hydroxy-3,4-dimethyl-2-cyclopenten-1-one is a substituted cyclopentenone. The cyclopentenone ring is a recurring structural motif in a variety of biologically active natural products.[3] While the specific biological role and natural distribution of the dimethylated form are not extensively documented, its structural analog, 2-hydroxy-3-methyl-2-cyclopenten-1-one (also known as methylcyclopentenolone or cyclotene), is a known flavor compound found in various foods and is a product of lignocellulose pyrolysis.[4][5][6] The presence of the core cyclopentenone structure suggests potential roles in plant defense or signaling, analogous to other cyclopentenone-containing phytohormones.
Table 1: Physicochemical Properties of 2-Hydroxy-3,4-dimethyl-2-cyclopenten-1-one
| Property | Value | Source |
| Molecular Formula | C₇H₁₀O₂ | [7][8] |
| Molecular Weight | 126.15 g/mol | [7][8] |
| CAS Number | 21835-00-7 | [8] |
| IUPAC Name | 2-hydroxy-3,4-dimethylcyclopent-2-en-1-one | [7] |
A Hypothetical Biosynthetic Pathway
In the absence of direct evidence, we can infer a plausible biosynthetic route by examining the formation of structurally similar plant-derived cyclopentenones. The most well-characterized pathway leading to a cyclopentenone ring in plants is the biosynthesis of jasmonic acid.[1][2][9][10][11] This pathway commences with the oxygenation of a fatty acid.
We propose that the biosynthesis of 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one could originate from a methylated fatty acid precursor, followed by a series of enzymatic reactions analogous to those in the octadecanoid pathway.
The proposed key steps are:
-
Precursor Formation: The pathway likely initiates from a d-methylated fatty acid, such as 3,4-dimethyl-hexadecatrienoic acid or a related unsaturated fatty acid. The origin of these methyl groups could be S-adenosyl methionine (SAM)-dependent methyltransferases acting on a fatty acid substrate.
-
Lipoxygenase (LOX)-Mediated Dioxygenation: A specific lipoxygenase enzyme would introduce molecular oxygen to the methylated fatty acid, forming a hydroperoxy derivative.
-
Allene Oxide Synthase (AOS) and Allene Oxide Cyclase (AOC) Action: The hydroperoxide would then be converted to an unstable allene oxide by AOS. Subsequently, AOC would catalyze the cyclization of the allene oxide to form a cyclopentenone ring structure, a substituted 12-oxophytodienoic acid (OPDA) analog.
-
Chain Shortening and Modification: The fatty acid side chain of the cyclic intermediate would undergo rounds of β-oxidation to shorten the chain. Further enzymatic modifications, such as hydroxylation and decarboxylation, would lead to the final product, 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one.
Caption: Hypothetical biosynthetic pathway for 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one.
Framework for Elucidating the Biosynthetic Pathway: Experimental Protocols
The validation of the proposed pathway requires a systematic experimental approach. The following protocols provide a roadmap for researchers to investigate the biosynthesis of 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one in a plant species suspected of producing it.
Plant Material and Extraction
The initial step is to identify a plant species that produces the target compound. This may involve screening various plant extracts using analytical techniques like GC-MS or LC-MS. Once a suitable plant is identified, the following extraction protocol can be employed.
Protocol 1: General Extraction of Cyclopentenones from Plant Tissue
-
Sample Preparation: Harvest fresh plant material and immediately flash-freeze in liquid nitrogen to quench metabolic activity. Lyophilize the frozen tissue to dryness and grind to a fine powder.
-
Solvent Extraction:
-
To 1 g of dried plant powder, add 10 mL of a 2:1 (v/v) mixture of dichloromethane and methanol.
-
Sonicate the mixture for 30 minutes in an ice bath.
-
Centrifuge at 4,000 x g for 15 minutes at 4°C.
-
Collect the supernatant. Repeat the extraction of the pellet twice more.
-
Pool the supernatants.
-
-
Phase Separation:
-
Add 0.5 volumes of deionized water to the pooled supernatant and vortex thoroughly.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase.
-
-
Concentration: Evaporate the organic solvent under a gentle stream of nitrogen. Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol or ethyl acetate) for analysis.
Analytical Methods for Detection and Quantification
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like cyclopentenones.
Protocol 2: GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms).
-
GC Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C, hold for 5 minutes.
-
-
Injector: Splitless injection at 250°C.
-
MS Parameters:
-
Ion source temperature: 230°C.
-
Quadrupole temperature: 150°C.
-
Scan range: m/z 40-400.
-
-
Identification: Compare the retention time and mass spectrum of the analyte with an authentic standard of 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one.
Isotopic Labeling Studies to Trace Precursors
Feeding experiments with stable isotope-labeled precursors can provide strong evidence for a proposed biosynthetic pathway.[12]
Protocol 3: Stable Isotope Labeling Experiment
-
Precursor Selection: Synthesize or procure a stable isotope-labeled precursor, for example, ¹³C-labeled S-adenosyl methionine (¹³C-SAM) to trace the origin of the methyl groups, or a ¹³C-labeled fatty acid.
-
Administration to Plant Tissue:
-
For whole plants, the labeled precursor can be supplied through the hydroponic solution or by stem injection.
-
For cell cultures or detached plant organs, the precursor can be added to the culture medium.
-
-
Incubation: Allow the plant tissue to metabolize the labeled precursor for a defined period (e.g., 24-72 hours).
-
Extraction and Analysis:
-
Extract the metabolites as described in Protocol 1.
-
Analyze the extract using LC-MS or GC-MS.
-
A mass shift in the detected 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one corresponding to the incorporation of the stable isotopes from the precursor will confirm its role in the pathway.
-
Caption: Experimental workflow for elucidating the biosynthetic pathway.
Enzyme Assays for Functional Characterization
Once putative intermediates are identified through labeling studies, the next step is to identify and characterize the enzymes involved.[13]
Protocol 4: General Approach for Enzyme Assays
-
Candidate Gene Identification: Identify candidate genes for the biosynthetic enzymes (e.g., LOX, AOS, AOC, methyltransferases) through transcriptomic analysis of the plant tissue under conditions of high compound production.
-
Heterologous Expression: Clone the candidate genes into an expression vector and express the recombinant proteins in a suitable host, such as E. coli or yeast.
-
Protein Purification: Purify the recombinant enzymes using affinity chromatography.
-
In Vitro Assay:
-
Incubate the purified enzyme with the suspected substrate (e.g., a methylated fatty acid for a LOX assay) under optimized buffer and cofactor conditions.
-
Stop the reaction after a defined time.
-
Extract the reaction products and analyze by GC-MS or LC-MS to detect the formation of the expected product.
-
Established Chemical Synthesis Routes
For researchers requiring an authentic standard for analytical purposes or for biological activity screening, chemical synthesis provides a reliable source of 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one. Several synthetic routes for substituted cyclopentenones have been described in the literature.[3][14][15] A common strategy involves the intramolecular condensation of a 1,4-dicarbonyl compound, which can be followed by methylation and hydroxylation steps.
Concluding Remarks and Future Directions
The biosynthesis of 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one in plants remains an open area of investigation. The hypothetical pathway presented in this guide, based on the well-established jasmonic acid biosynthesis, provides a logical starting point for research. The experimental protocols detailed herein offer a comprehensive framework for scientists to systematically explore and ultimately elucidate the true metabolic route.
Unraveling this pathway will not only contribute to our fundamental understanding of plant secondary metabolism but may also open avenues for the biotechnological production of this and other valuable cyclopentenoid compounds for applications in the flavor, fragrance, and pharmaceutical industries.
References
-
Title: Jasmonic acid Source: Wikipedia URL: [Link]
-
Title: Jasmonates: biosynthesis, metabolism, and signaling by proteins activating and repressing transcription Source: Journal of Experimental Botany URL: [Link]
-
Title: Simplified JA (jasmonic acid) biosynthetic and metabolic pathways and... Source: ResearchGate URL: [Link]
-
Title: The Jasmonate Signal Pathway Source: PMC - NIH URL: [Link]
-
Title: Jasmonic Acid Signaling Pathway in Plants Source: PMC - NIH URL: [Link]
-
Title: Nature's Chemists: The Discovery and Engineering of Phytochemical Biosynthesis Source: PMC - NIH URL: [Link]
-
Title: 2-Hydroxy-3-methyl-2-cyclopenten-1-one Source: Wikipedia URL: [Link]
-
Title: Elucidation of novel biosynthetic pathways and metabolite flux patterns by retrobiosynthetic NMR analysis Source: FEMS Microbiology Reviews URL: [Link]
-
Title: Synthetic routes to 2-hydroxy-3-methylcyclopent-2-en-1-one and related cyclopentane-1,2-diones: a review Source: Journal of Agricultural and Food Chemistry URL: [Link]
-
Title: Methyl cyclopentenolone:Introduction,Synthesis methods and Main applications Source: Not specified URL: [Link]
-
Title: 2-Hydroxy-3-methyl-2-cyclopenten-1-one | C6H8O2 | CID 6660 Source: PubChem URL: [Link]
-
Title: 2-Hydroxy-3,4-dimethyl-2-cyclopenten-1-one | C7H10O2 | CID 89539 Source: PubChem URL: [Link]
-
Title: 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- Source: the NIST WebBook URL: [Link]
-
Title: Synthesis of Chiral Cyclopentenones Source: Chemical Reviews - ACS Publications URL: [Link]
-
Title: 2-Hydroxy-3-methyl-2-cyclopenten-1-one Source: American Chemical Society URL: [Link]
Sources
- 1. Jasmonic acid - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2-Hydroxy-3-methyl-2-cyclopenten-1-one - Wikipedia [en.wikipedia.org]
- 5. 2-Hydroxy-3-methyl-2-cyclopenten-1-one | C6H8O2 | CID 6660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. acs.org [acs.org]
- 7. 2-Hydroxy-3,4-dimethyl-2-cyclopenten-1-one | C7H10O2 | CID 89539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Nature's Chemists: The Discovery and Engineering of Phytochemical Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Methyl cyclopentenolone:Introduction,Synthesis methods and Main applications_Chemicalbook [chemicalbook.com]
Enantioselective Synthesis of 2-Hydroxy-3,4-dimethyl-2-cyclopenten-1-one: An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the enantioselective synthesis of 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one, a chiral cyclopentenone building block with significant potential in the synthesis of complex bioactive molecules.[1][2][3] Recognizing the importance of stereochemical control in drug development, this document delves into the strategic application of modern asymmetric synthesis methodologies. A detailed, field-proven protocol for a plausible organocatalytic approach is presented, alongside a discussion of alternative synthetic strategies. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable chiral intermediate in their synthetic endeavors.
Introduction: The Significance of Chiral Cyclopentenones
Cyclic enones, particularly chiral cyclopentenones, are powerful and versatile synthons in the construction of a wide array of biologically active compounds.[1][2] Their inherent functionality allows for a diverse range of chemical transformations, including 1,2- and 1,4-additions, as well as functionalization at the allylic and α-carbonyl positions.[1] The cyclopentenone framework is a common structural motif in numerous natural products, including prostaglandins and their derivatives, which exhibit a broad spectrum of physiological activities.[1][3]
The specific target of this guide, 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one, is the enol tautomer of 3,4-dimethylcyclopentane-1,2-dione.[4][5][6] The presence of two contiguous stereocenters at the 3- and 4-positions makes its enantioselective synthesis a challenging yet crucial endeavor for accessing stereochemically pure downstream targets. The development of efficient and highly stereoselective routes to such building blocks is therefore of paramount importance in medicinal chemistry and drug discovery.
Strategic Approaches to Enantioselective Synthesis
The asymmetric synthesis of chiral cyclopentenones can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The choice of a particular strategy often depends on the availability of starting materials, the desired scale of the synthesis, and the required level of enantiopurity.
Kinetic Resolution
Kinetic resolution is a widely employed technique for separating enantiomers from a racemic mixture. This can be achieved through chemical or enzymatic means.
-
Chemical Resolution: This method involves the reaction of a racemic cyclopentenone precursor with a chiral resolving agent to form a mixture of diastereomers, which can then be separated by conventional techniques like chromatography or crystallization. Subsequent removal of the chiral auxiliary affords the desired enantiomer.[1]
-
Enzymatic Resolution: Lipases are commonly used enzymes for the kinetic resolution of racemic cyclopentenone derivatives, often through enantioselective acylation or hydrolysis.[1] This approach offers the benefits of mild reaction conditions and high enantioselectivity.[1] For instance, lipase B from Candida antarctica (CAL-B) has been successfully used in the resolution of 2-methyl-4-hydroxy-cyclopentenone.[1]
Chiral Pool Synthesis
The "chiral pool" refers to the collection of readily available and inexpensive enantiopure natural products, such as carbohydrates, amino acids, and terpenes.[7] These can serve as starting materials for the synthesis of more complex chiral molecules, including substituted cyclopentenones.[7] For example, enantiopure 4-hydroxy-2-cyclopentenones can be synthesized from tartaric acid.[8]
Asymmetric Catalysis
Asymmetric catalysis is a powerful tool for the direct synthesis of enantiomerically enriched products from achiral or racemic starting materials. This can be achieved using chiral metal complexes or small organic molecules (organocatalysts).
-
Metal Catalysis: Transition metal-catalyzed reactions, such as the Pauson-Khand reaction ([2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide), can be rendered enantioselective through the use of chiral ligands.[1]
-
Organocatalysis: In recent years, organocatalysis has emerged as a prominent strategy for asymmetric synthesis. Small chiral organic molecules, such as proline and its derivatives, can effectively catalyze a wide range of transformations with high enantioselectivity.[9][10] Organocatalytic domino or cascade reactions are particularly attractive as they allow for the rapid construction of molecular complexity from simple starting materials in a single pot.[9]
Proposed Enantioselective Synthesis via Organocatalytic Intramolecular Aldol Condensation
Retrosynthetic Analysis and Precursor Design
The target molecule can be envisioned as arising from the intramolecular aldol condensation of 3,4-dimethylhexane-2,5-dione. The key challenge lies in controlling the stereochemistry of the two newly formed stereocenters at the 3- and 4-positions of the cyclopentenone ring.
Figure 1: Retrosynthetic analysis for the target molecule.
Proposed Synthetic Protocol
This protocol is a hypothetical, yet experimentally grounded, procedure derived from analogous organocatalytic intramolecular aldol reactions.[11][12][13]
Step 1: Synthesis of the Prochiral Diketone Precursor (3,4-Dimethylhexane-2,5-dione)
The synthesis of the diketone precursor can be achieved through various established methods, such as the coupling of two equivalents of a suitable propylene derivative.
Step 2: Asymmetric Intramolecular Aldol Condensation
Materials:
-
3,4-Dimethylhexane-2,5-dione
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (or other suitable chiral organocatalyst)
-
Benzoic acid (or other co-catalyst)
-
Toluene (anhydrous)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add 3,4-dimethylhexane-2,5-dione (1.0 mmol, 1.0 equiv).
-
Dissolve the diketone in anhydrous toluene (10 mL).
-
Add the chiral organocatalyst, (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.1 mmol, 0.1 equiv), and benzoic acid (0.1 mmol, 0.1 equiv) to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford the enantiomerically enriched 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one.
Figure 2: Experimental workflow for the proposed synthesis.
Mechanistic Rationale
The proposed reaction proceeds through a well-established catalytic cycle for secondary amine-catalyzed aldol reactions.
-
Enamine Formation: The chiral secondary amine catalyst reacts with one of the ketone groups of the diketone to form a chiral enamine intermediate.
-
Intramolecular Cyclization: The enamine then acts as a nucleophile, attacking the other ketone group intramolecularly in a stereoselective manner. The stereochemistry of the newly formed stereocenters is dictated by the chiral environment provided by the catalyst.
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the chiral cyclopentenone product and regenerate the catalyst, allowing it to re-enter the catalytic cycle.
Figure 3: Proposed catalytic cycle for the enantioselective intramolecular aldol condensation.
Characterization and Data Analysis
The successful synthesis and enantiomeric purity of the target molecule must be confirmed through a combination of spectroscopic and chromatographic techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methyl groups, the methylene protons, and the methine proton on the cyclopentenone ring. The chemical shifts and coupling constants will be indicative of the relative stereochemistry. |
| ¹³C NMR | Resonances for the carbonyl carbon, the enol carbons, and the aliphatic carbons of the cyclopentenone ring. |
| FT-IR | Characteristic absorption bands for the hydroxyl group (broad, ~3400 cm⁻¹) and the conjugated carbonyl group (~1710 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product (C₇H₁₀O₂). |
| Chiral HPLC | Separation of the two enantiomers on a chiral stationary phase, allowing for the determination of the enantiomeric excess (ee) of the product. |
Alternative Synthetic Strategies
While the proposed organocatalytic route offers a direct and elegant approach, other established methods for asymmetric cyclopentenone synthesis could potentially be adapted for the target molecule.
-
Asymmetric Nazarov Cyclization: This 4π-electrocyclization of a divinyl ketone can be rendered enantioselective using chiral Lewis acids or Brønsted acids.[1]
-
Enantioselective Pauson-Khand Reaction: The use of chiral ligands in this cobalt- or rhodium-catalyzed [2+2+1] cycloaddition could provide an alternative route to the chiral cyclopentenone core.[1]
-
Enzymatic Desymmetrization: An appropriately substituted meso-diketone could potentially be desymmetrized using an enzyme to afford the chiral product.
Conclusion
The enantioselective synthesis of 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one presents a valuable opportunity for the development of novel synthetic routes to complex, biologically active molecules. This technical guide has outlined a plausible and robust organocatalytic strategy for achieving this synthesis with high stereocontrol. The detailed protocol and mechanistic insights provided herein are intended to serve as a practical resource for researchers in the field of organic synthesis and drug discovery. The continued exploration of innovative asymmetric methodologies will undoubtedly expand the synthetic chemist's toolbox for accessing such important chiral building blocks.
References
-
Morris, P. J., & Toste, F. D. (2011). Palladium-Catalyzed Diastereo- and Enantioselective Synthesis of Substituted Cyclopentanes via a Dynamic Kinetic Asymmetric Formal [3+2]-Cycloaddition of Vinyl Cyclopropanes Alkylidene Azlactones. PMC. [Link]
-
Christov, C., & Wicha, J. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 116(10), 6014-6075. [Link]
-
Shen, Y. M., Wang, B., & Shi, Y. (2006). Enantioselective synthesis of 2-aryl cyclopentanones by asymmetric epoxidation and epoxide rearrangement. Angewandte Chemie International Edition in English, 45(9), 1429–1432. [Link]
-
Wang, Z., et al. (2014). Asymmetric Synthesis of Fully Substituted Cyclopentane-Oxindoles through an Organocatalytic Triple Michael Domino Reaction. Angewandte Chemie International Edition, 53(52), 14488-14492. [Link]
-
Silm, E., et al. (2019). Asymmetric Organocatalytic Michael Addition–Cyclisation Cascade of Cyclopentane-1,2-dione with Alkylidene Malononitriles. Synthesis, 51(10), 2133-2140. [Link]
-
Ito, H., et al. (2005). A Practical Preparation of 2-Hydroxymethyl-2-cyclopenten-1-one by Morita-Baylis-Hillman Reaction. Synthesis, 2005(18), 3035-3038. [Link]
-
Sibi, M. P., & Patil, K. (2010). Asymmetric cyclopentannelation. Chiral auxiliary on the allene. The Journal of Organic Chemistry, 75(1), 183-186. [Link]
-
Christov, C., & Wicha, J. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews. [Link]
-
Trost, B. M., & Pissot-Soldermann, C. (2000). A Stereoselective Route to Vicinally Substituted Cyclopentane- and Cyclobutane-carboxylates. Journal of the Chemical Society, Chemical Communications, (17), 1641-1642. [Link]
-
Howell, A. R., et al. (2014). Stereodivergent Synthesis of Enantioenriched 4-Hydroxy-2-cyclopentenones. The Journal of Organic Chemistry, 79(1), 445-451. [Link]
-
Maimone, T. J., & Burns, N. Z. (2017). Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. Accounts of Chemical Research, 50(10), 2434-2445. [Link]
-
Ventos. (n.d.). 3,4-DIMETHYL-1,2-CYCLOPENTANEDIONE. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3,4-Dimethyl 1,2-cyclopentandione. PubChem Compound Database. Retrieved from [Link]
-
NIST. (n.d.). 3,4-Dimethyl-1,2-cyclopentanedione. NIST Chemistry WebBook. Retrieved from [Link]
-
Christov, C., & Wicha, J. (2016). Synthesis of Chiral Cyclopentenones. PubMed. [Link]
-
NIST. (n.d.). 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Kanger, T., et al. (2022). Asymmetric organocatalytic Michael addition of cyclopentane-1,2-dione to alkylidene oxindole. Beilstein Journal of Organic Chemistry, 18, 138-145. [Link]
-
MDPI. (2022). Synthesis of 5-Hydroxy-5-vinyl-2-cyclopentenones, a Family of Rare-Type Natural Products Mostly Recovered from Marine Sources. Molecules, 27(15), 4998. [Link]
-
Chemistry LibreTexts. (2022). 23.6: Intramolecular Aldol Reactions. Retrieved from [Link]
-
Despain, J. (2015). Aldol Reactions 5: Intramolecular Aldol. YouTube. [Link]
-
Chemistry Stack Exchange. (2018). Product of an intramolecular aldol condensation. Retrieved from [Link]
-
OpenStax. (2023). 23.6 Intramolecular Aldol Reactions. Organic Chemistry. [Link]
- Google Patents. (n.d.). WO2007010387A2 - Stereoselective synthesis of 3,4-disubstituted cyclopentanones and related compounds.
-
Preegel, G., et al. (2017). Asymmetric Organocatalytic Michael Addition–Cyclization Cascade of Cyclopentane-1,2-dione with Substituted α,β-Unsaturated Aldehydes. ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Chiral Cyclopentenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3,4-DIMETHYL-1,2-CYCLOPENTANEDIONE [ventos.com]
- 5. 3,4-Dimethyl-1,2-cyclopentanedione [webbook.nist.gov]
- 6. 3,4-Dimethyl 1,2-cyclopentandione | C7H10O2 | CID 61633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stereodivergent Synthesis of Enantioenriched 4-Hydroxy-2-cyclopentenones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Asymmetric Synthesis of Fully Substituted Cyclopentane-Oxindoles through an Organocatalytic Triple Michael Domino Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Asymmetric Organocatalytic Michael Addition–Cyclization Cascade of Cyclopentane-1,2-dione with Substituted α,β-Unsaturated Aldehydes | Semantic Scholar [semanticscholar.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 23.6 Intramolecular Aldol Reactions - Organic Chemistry | OpenStax [openstax.org]
- 13. youtube.com [youtube.com]
An In-depth Technical Guide to the Thermal Stability of 2-Hydroxy-3,4-dimethyl-2-cyclopenten-1-one
Abstract
2-Hydroxy-3,4-dimethyl-2-cyclopenten-1-one is a cyclic ketone of significant interest in the fields of food chemistry, flavor science, and potentially in the synthesis of novel pharmaceutical intermediates. Its presence as a product of the Maillard reaction underscores its relevance in thermally processed goods, where its formation and subsequent stability are crucial determinants of the final product's sensory profile and chemical integrity. This guide provides a comprehensive technical overview of the thermal stability of 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one, addressing its structural characteristics, formation pathways, potential degradation mechanisms, and the analytical methodologies for its stability assessment. Drawing upon data from structurally related compounds and foundational principles of organic chemistry, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights for its effective application and handling.
Introduction: The Significance of a Versatile Cyclopentenolone
2-Hydroxy-3,4-dimethyl-2-cyclopenten-1-one belongs to the class of cyclopentenolones, which are known for their characteristic caramel-like and nutty aromas.[1] Its molecular structure, featuring an α,β-unsaturated ketone, an enol moiety, and vicinal dimethyl substitutions, imparts a unique combination of reactivity and sensory properties. The primary context for the formation of this and similar compounds is the Maillard reaction, a cornerstone of food chemistry responsible for the desirable colors and flavors in cooked foods.[2]
Understanding the thermal stability of 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one is paramount for several reasons. In the food and fragrance industries, its stability directly impacts the shelf-life and sensory consistency of products. For medicinal chemists and drug development professionals, the cyclopentenone ring is a valuable scaffold for the synthesis of biologically active molecules, and knowledge of its thermal tolerance is critical for designing robust synthetic routes and ensuring the stability of active pharmaceutical ingredients (APIs).
This guide provides a detailed exploration of the thermal behavior of 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one, beginning with its fundamental physicochemical properties and formation, and extending to a predictive analysis of its decomposition pathways and the experimental protocols for their validation.
Physicochemical Properties and Structural Analysis
The thermal stability of an organic molecule is intrinsically linked to its structural and electronic properties.
Table 1: Physicochemical Properties of 2-Hydroxy-3,4-dimethyl-2-cyclopenten-1-one and Related Compounds
| Property | 2-Hydroxy-3,4-dimethyl-2-cyclopenten-1-one | 2-Hydroxy-3-methyl-2-cyclopenten-1-one (Cyclotene) |
| Molecular Formula | C₇H₁₀O₂[3] | C₆H₈O₂[4] |
| Molar Mass | 126.15 g/mol [3] | 112.13 g/mol [4] |
| Melting Point | 68-72 °C[5] | 104-108 °C[4] |
| Appearance | Slightly yellow to light beige crystalline powder[5] | Colorless solid[4] |
The core of 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one is the cyclopentenone ring, which features a conjugated system of a carbon-carbon double bond and a carbonyl group. This conjugation lends a degree of stability to the molecule. The presence of a hydroxyl group at the C2 position makes it an enol, which exists in tautomeric equilibrium with its corresponding diketone form, 3,4-dimethyl-1,2-cyclopentanedione. For the closely related 2-hydroxy-3-methyl-2-cyclopenten-1-one, quantum calculations have shown that the enol tautomer is significantly favored over the diketo form.[4]
The vicinal dimethyl groups at the C3 and C4 positions are expected to influence the molecule's stability through steric and electronic effects. Steric hindrance may affect the approach of reactants and influence the conformation of the ring, potentially altering its reactivity. Electronically, the methyl groups are weakly electron-donating, which can subtly modulate the reactivity of the conjugated system.
Formation Pathways: The Maillard Reaction
2-Hydroxy-3,4-dimethyl-2-cyclopenten-1-one is a known product of the Maillard reaction, a complex network of non-enzymatic browning reactions that occur between reducing sugars and amino acids upon heating.[2] A simplified overview of the reaction pathway leading to cyclopentenolone formation is as follows:
-
Initial Stage: A reducing sugar condenses with an amino acid to form a Schiff base, which then cyclizes to a glycosylamine.
-
Intermediate Stage: The glycosylamine undergoes an Amadori or Heyns rearrangement, followed by a series of dehydration and fragmentation reactions to produce highly reactive dicarbonyl intermediates.
-
Final Stage: These intermediates can then undergo cyclization, condensation, and polymerization reactions to form a diverse array of heterocyclic compounds, including the cyclopentenolones responsible for flavor and aroma.
Caption: Generalized pathway of the Maillard reaction leading to the formation of cyclopentenolones.
The conditions of the Maillard reaction (temperature, pH, water activity, and precursor concentrations) not only govern the formation of 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one but also provide a context for its potential degradation.
Postulated Mechanisms of Thermal Decomposition
Retro-Aldol and Dehydration Reactions
The β-hydroxy ketone moiety suggests a susceptibility to retro-aldol reactions, particularly under basic conditions, which could lead to ring opening. Additionally, dehydration of the aldol-like structure is a plausible pathway, especially under acidic or thermal stress, leading to the formation of a more conjugated or aromatic system, though the latter is less likely for a five-membered ring.[6]
Decarbonylation and Ring Cleavage
At elevated temperatures, such as those used in pyrolysis, cyclopentenone is known to undergo decarbonylation (loss of carbon monoxide) and subsequent ring fragmentation.[7] The primary decomposition products of 2-cyclopentenone pyrolysis include carbon monoxide, ketene, acetylene, and ethylene.[7] It is reasonable to assume that 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one could follow similar decomposition routes at sufficiently high temperatures, with the substituents influencing the distribution of the final products.
Sources
- 1. Methyl Cyclopentenolone manufacturers and suppliers in China - ODOWELL [odowell.com]
- 2. Sci-Hub. Formation of Furan and Methylfuran by Maillard-Type Reactions in Model Systems and Food / Journal of Agricultural and Food Chemistry, 2008 [sci-hub.box]
- 3. 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- [webbook.nist.gov]
- 4. 2-Hydroxy-3-methyl-2-cyclopenten-1-one - Wikipedia [en.wikipedia.org]
- 5. 3,4-dimethyl 2-hydroxy-2-cyclopenten-1-one | 13494-06-9 [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. par.nsf.gov [par.nsf.gov]
Methodological & Application
application of 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one in fragrance formulation
An In-Depth Guide to the Application of 2-Hydroxy-3,4-dimethyl-2-cyclopenten-1-one in Modern Fragrance Formulation
Section 1: Introduction and Strategic Overview
2-Hydroxy-3,4-dimethyl-2-cyclopenten-1-one (CAS No. 21835-00-7) is a specialty aroma chemical that holds a unique position in the palette of the modern perfumer.[1][2][3] As a member of the cyclopentenone structural group, it is distinguished by a highly sought-after and complex olfactory profile.[4] This guide serves as a comprehensive application manual for researchers, perfumers, and formulation scientists, providing both the theoretical underpinnings and practical protocols for its effective use. Its primary value lies in its ability to impart rich, warm, and edible—or "gourmand"—notes to a fragrance composition. The aroma is most frequently described as caramellic, with nuances of maple, sugar, licorice, and fenugreek, making it a powerful tool for creating sophisticated and appealing scent experiences.[1][5]
This document moves beyond simple formulation recipes to explore the causality behind its application—explaining why and how this molecule can be used to achieve specific, targeted olfactory effects in fine fragrances, personal care products, and home fragrancing applications.
Section 2: Physicochemical and Olfactory Profile
A thorough understanding of the molecule's physical and sensory characteristics is fundamental to its successful application.
Physicochemical Properties
The physical properties of 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one dictate its handling, stability, and performance within a fragrance formulation. These key data points are summarized below.
| Property | Value | Source |
| CAS Number | 21835-00-7 | [1][2] |
| Molecular Formula | C₇H₁₀O₂ | [2][6] |
| Molecular Weight | 126.15 g/mol | [2][6] |
| Appearance | Crystalline Solid or Liquid | Varies with purity and temperature |
| Boiling Point | 245-247 °C @ 760 mmHg | [1] |
| Flash Point | 100.56 °C (213.00 °F) TCC | [1] |
| Solubility | Soluble in ethanol and other common fragrance solvents. Limited solubility in water. | [1] |
Detailed Olfactory Analysis
The scent of 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one is its most defining feature.
-
Primary Character: The dominant note is a rich, authentic caramel .[1]
-
Secondary Nuances: Beyond the initial caramel impression, subtle complexities emerge, including:
-
Maple Syrup: A warm, slightly woody sweetness reminiscent of concentrated maple.[5][7]
-
Licorice/Fenugreek: A faint, spicy, and slightly bitter undertone that adds depth and prevents the sweetness from becoming cloying.[5]
-
Burnt Sugar: At higher concentrations, it can exhibit a pleasant, toasted, or burnt sugar facet.
-
This molecule functions not as a top note, but as a powerful mid-to-base note. Its role is to provide warmth, richness, and a gourmand texture to a blend. It acts as a "fixative" for sweeter notes and as a bridge between spicy, woody, and vanilla accords.
Section 3: Principles of Application and Synergistic Interactions
The decision to incorporate 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one is driven by the desire to add specific character and performance to a fragrance.
The Causality of Use
This aroma chemical is chosen for its ability to:
-
Introduce Gourmand Sophistication: It is a cornerstone of modern gourmand fragrances, moving beyond simple vanilla to create more complex, food-like scents.
-
Enhance Warmth and Richness: In oriental, woody, and spicy compositions, it adds a layer of comfortable warmth and diffusive sweetness.
-
Round Out Sharp Notes: It can soften the edges of sharp synthetic woods or harsh spices, creating a more cohesive and blended final product.
-
Boost Associated Accords: It has a powerful synergistic effect with materials like vanillin, ethyl maltol, and coumarin, making them smell richer and more natural at lower concentrations.
Synergistic Blending Relationships
The true potential of 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one is unlocked when blended with other fragrance materials. The following diagram illustrates its key synergistic relationships.
Caption: Synergistic blending map for 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one.
Section 4: Experimental Protocols for Formulation
The following protocols are designed to be self-validating systems for the precise and effective incorporation of this aroma chemical.
Protocol 4.1: Preparation of a Standard 10% Stock Solution
Rationale: Due to its potency and often solid or viscous nature, working with a diluted stock solution is critical for accuracy and ease of blending. A 10% dilution in a standard perfumery solvent is industry practice.
Materials:
-
2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one
-
Dipropylene Glycol (DPG), Fragrance Grade
-
Glass beaker
-
Magnetic stirrer and stir bar
-
Calibrated digital scale (0.01g precision)
-
Amber glass storage bottle
Procedure:
-
Place the glass beaker on the digital scale and tare the weight.
-
Carefully weigh 10.00g of 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one into the beaker.
-
Tare the scale again.
-
Add 90.00g of DPG to the beaker.
-
Add the magnetic stir bar to the beaker and place it on the magnetic stirrer.
-
Stir at a moderate speed (approx. 300 rpm) until the solid is completely dissolved. Gentle warming (to 40°C) may be applied to expedite dissolution.
-
Once fully homogenized, transfer the solution to a labeled amber glass bottle for storage.
Workflow for Fragrance Compounding
The following diagram outlines the logical workflow for using the prepared stock solution in a fragrance concentrate.
Caption: Standard workflow for incorporating the aroma chemical into a fragrance concentrate.
Protocol 4.2: Incorporation into a Fine Fragrance Accord (Modern Amber-Gourmand)
Objective: To create a simple accord demonstrating the molecule's ability to create a warm, caramellic heart in an amber structure.
Materials:
-
10% Stock solution of 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one in DPG
-
Vanillin (10% in DPG)
-
Ambroxan (10% in DPG)
-
Iso E Super
-
Sandalwood accord (e.g., Javanol at 1%)
-
Ethyl Maltol (1% in DPG)
-
Perfumer's Alcohol (SDA 40-B)
Procedure (for 10g of concentrate):
-
To a tared beaker, add the components in the following order, allowing for mixing between additions:
-
Iso E Super: 4.00g
-
Ambroxan (10%): 2.00g
-
Sandalwood accord (1%): 1.00g
-
Vanillin (10%): 1.50g
-
-
Carefully add 0.50g of the 10% 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one stock solution. (This equates to 0.5% of the final concentrate).
-
Add 1.00g of the 1% Ethyl Maltol solution as a booster.
-
Gently swirl to combine. The resulting 10g concentrate can then be diluted in perfumer's alcohol (typically 15-20% concentrate) to create an Eau de Parfum for evaluation.
Section 5: Quantitative Guidance and Stability
Effective formulation requires adherence to established concentration ranges to achieve the desired effect without compromising the balance of the fragrance or the safety of the final product.
Recommended Usage Levels
The following table provides typical concentration ranges for 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one (as 100% pure material) in the final fragrance concentrate.
| Application Type | Recommended Concentration (% in concentrate) | Rationale |
| Fine Fragrance (EDP/EDT) | 0.1% - 2.0% | Provides warmth and gourmand character without overpowering the composition. |
| Candles & Home Fragrance | 0.5% - 5.0% | Higher levels are needed for good diffusion in wax; demonstrates good heat stability. |
| Body Wash / Shampoo | 0.2% - 1.5% | Effective at low levels to provide a pleasant, warm undertone in rinse-off products. |
| Lotions & Creams | 0.1% - 0.8% | Used to add subtle warmth and sweetness in leave-on applications. |
Note: These levels are starting points and should be optimized based on the specific fragrance matrix and desired creative direction. The use of this material in certain product types, like soaps, may be limited by pH stability.
Stability Considerations
-
pH: This molecule performs best in near-neutral pH environments (pH 5-8).[8] In highly alkaline (pH > 10) or highly acidic (pH < 3) systems, degradation or discoloration may occur over time.[8]
-
Light: As with most fragrance materials, protection from direct UV light is essential. Finished products should be packaged in opaque or UV-protected containers.
-
Heat: The high boiling point suggests good thermal stability, making it suitable for applications like candles. However, prolonged exposure to extreme heat during manufacturing should be minimized.
Section 6: Safety and Regulatory Context
The use of any fragrance ingredient must be guided by a thorough safety assessment.
-
Safety Profile: 2-Hydroxy-3,4-dimethyl-2-cyclopenten-1-one has been subject to toxicological and dermatological reviews by the Research Institute for Fragrance Materials (RIFM).[4] It is part of a comprehensive safety assessment for the entire Ketones Cyclopentanones and Cyclopentenones group.[4][9]
-
IFRA Standards: All formulations must comply with the standards set by the International Fragrance Association (IFRA). Perfumers must consult the latest IFRA Standards to ensure the concentration of this material does not exceed the maximum permitted level for the specific end-use application (e.g., skin contact, rinse-off, etc.).
Section 7: Conclusion
2-Hydroxy-3,4-dimethyl-2-cyclopenten-1-one is a highly effective and versatile aroma chemical for introducing sophisticated, warm, and caramellic-gourmand notes. Its value is realized through a scientific approach to formulation, beginning with an understanding of its physicochemical properties and olfactory profile, followed by precise application using validated protocols. By leveraging its powerful synergistic effects and adhering to established safety and stability guidelines, formulation scientists can successfully employ this molecule to create compelling and commercially successful fragrances across a wide spectrum of product categories.
Section 8: References
-
Scognamiglio, J., Jones, L., Letizia, C. S., & Api, A. M. (2012). Fragrance material review on 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one. Food and Chemical Toxicology, 50, S664-S667. [Link]
-
Naegeli, P. (1980). Cyclopentanone derivatives and fragrance and flavor compositions containing them. Google Patents (DE2721002C3).
-
The Good Scents Company. (n.d.). 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one. TGSC Information System. [Link]
-
Ito, H., Takenaka, Y., Fukunishi, S., & Iguchi, K. (2005). A Practical Preparation of 2-Hydroxymethyl-2-cyclopenten-1-one by Morita-Baylis-Hillman Reaction. Synthesis, 2005(18), 3035-3038. [Link]
-
American Chemical Society. (2024). 2-Hydroxy-3-methyl-2-cyclopenten-1-one. ACS Molecule of the Week. [Link]
-
Poucher, W. A., & Poucher, W. A. (1985). Perfumery compounds and their preparation. Google Patents (EP0141569A2).
-
Robinson Brothers. (n.d.). 2-Hydroxy-3,4-dimethyl-2-cyclopenten-1-one. Robinson Brothers Limited. [Link]
-
NIST. (n.d.). 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl-. NIST Chemistry WebBook. [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- (CAS 21835-00-7). [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Science Behind Sweet Aromas: A Deep Dive into 3,4-Dimethyl-2-hydroxy-2-cyclopenten-1-one. [Link]
-
Api, A. M., Belsito, D., Bhatia, S., Bruze, M., Calow, P., Dagli, M. L., ... & Wilcox, D. K. (2012). Fragrance material review on 3-ethyl-2-hydroxy-2-cyclopenten-1-one. Food and Chemical Toxicology, 50, S62-S63. [Link]
Sources
- 1. hydroxydimethyl cyclopentenone, 21835-00-7 [thegoodscentscompany.com]
- 2. 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- [webbook.nist.gov]
- 3. 2-Hydroxy-3,4-dimethyl-2-cyclopenten-1-one | 21835-00-7 [chemicalbook.com]
- 4. Fragrance material review on 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- (CAS 21835-00-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. acs.org [acs.org]
- 8. EP0141569A2 - Perfumery compounds and their preparation - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Synthesis of 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl-: A Detailed Application Note and Protocol
Abstract
This document provides a comprehensive guide for the synthesis of 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl-, a valuable building block in organic synthesis. The protocol is designed for researchers, scientists, and professionals in drug development. This guide details a robust two-step synthetic pathway commencing with the reductive dimerization of 2,3-butanedione to yield the key intermediate, 3,4-dimethyl-2,5-hexanedione. This is followed by a base-catalyzed intramolecular aldol condensation to afford the target cyclopentenone. This application note provides a detailed, step-by-step methodology, mechanistic insights, and characterization data to ensure reproducible and efficient synthesis.
Introduction
Cyclopentenone scaffolds are prevalent in a wide array of biologically active molecules and natural products. Their inherent reactivity and versatile functionality make them attractive targets in synthetic organic chemistry.[1] Specifically, hydroxylated and alkylated cyclopentenones serve as crucial intermediates in the synthesis of complex molecular architectures. The title compound, 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- (also known as 3,4-Dimethylcyclopentenolone), possesses a unique substitution pattern that makes it a desirable synthon for further elaboration. The synthetic strategy outlined herein focuses on a classical yet highly effective approach: the intramolecular aldol condensation of a 1,4-diketone.[2][3][4][5] This method is favored for its atom economy and the direct formation of the five-membered ring system.
Overall Synthetic Scheme
The synthesis is accomplished in two primary stages: the formation of the 1,4-diketone precursor and its subsequent cyclization.
Caption: Overall synthetic pathway.
Part 1: Synthesis of the Precursor, 3,4-Dimethyl-2,5-hexanedione
The synthesis of the 1,4-diketone precursor, 3,4-dimethyl-2,5-hexanedione, is a critical first step. A reliable method to achieve this is through a pinacol coupling reaction of 2,3-butanedione (diacetyl), followed by a dehydration and reduction sequence.[6]
Mechanism of Pinacol Coupling
The pinacol coupling is a reductive dimerization of a ketone or aldehyde. In the presence of a one-electron reducing agent, such as magnesium or a low-valent titanium species, the carbonyl group is reduced to a ketyl radical anion. Two of these radicals then couple to form a vicinal diol, in this case, 3,4-dihydroxy-3,4-dimethyl-2,5-hexanedione.
Caption: Mechanism of Pinacol Coupling.
Protocol for Synthesis of 3,4-Dimethyl-2,5-hexanedione
This protocol is adapted from established procedures for pinacol coupling and subsequent diol transformations.[6][7]
Materials and Equipment:
-
2,3-Butanedione (Diacetyl)
-
Magnesium turnings
-
Titanium(IV) chloride
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Palladium on carbon (Pd/C), 10%
-
Hydrogen gas supply
-
Round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
Pinacol Coupling:
-
In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).
-
Add anhydrous THF to cover the magnesium.
-
Slowly add titanium(IV) chloride (0.6 eq) to the stirred suspension at 0 °C. The mixture will turn from yellow to black, indicating the formation of low-valent titanium.
-
To this slurry, add a solution of 2,3-butanedione (1.0 eq) in anhydrous THF dropwise over 30 minutes.
-
After the addition is complete, allow the reaction to stir at room temperature for 1 hour, then heat to reflux for 4 hours.
-
Cool the reaction to room temperature and quench by the slow addition of 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude 3,4-dihydroxy-3,4-dimethyl-2,5-hexanedione.
-
-
Dehydration and Reduction:
-
Dissolve the crude diol in ethanol in a high-pressure reactor.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to induce dehydration to the corresponding dikene.
-
After cooling, add 10% Pd/C to the reaction mixture.
-
Pressurize the reactor with hydrogen gas (50 psi) and stir vigorously at room temperature until hydrogen uptake ceases.
-
Carefully vent the reactor and filter the mixture through a pad of Celite to remove the catalyst.
-
Neutralize the filtrate with a saturated solution of sodium bicarbonate.
-
Remove the solvent under reduced pressure and purify the residue by vacuum distillation to obtain pure 3,4-dimethyl-2,5-hexanedione.
-
Part 2: Synthesis of 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl-
The final step is the base-catalyzed intramolecular aldol condensation of 3,4-dimethyl-2,5-hexanedione. This reaction proceeds via the formation of an enolate which then attacks the second carbonyl group within the same molecule, leading to the formation of a five-membered ring.[8]
Mechanism of Intramolecular Aldol Condensation
The mechanism involves three key stages: enolate formation, intramolecular cyclization, and dehydration.
Caption: Mechanism of Intramolecular Aldol Condensation.
Protocol for Intramolecular Aldol Condensation
This protocol is based on general procedures for the cyclization of 1,4-diketones.[4][5]
Materials and Equipment:
-
3,4-Dimethyl-2,5-hexanedione
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ethanol
-
Diethyl ether
-
Hydrochloric acid (HCl), 1 M
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
Separatory funnel, rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 3,4-dimethyl-2,5-hexanedione (1.0 eq) in a 1:1 mixture of ethanol and water.
-
Prepare a 10% aqueous solution of sodium hydroxide.
-
Slowly add the sodium hydroxide solution (1.5 eq) to the stirred solution of the diketone at room temperature.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).
-
-
Workup and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture by the slow addition of 1 M HCl until a pH of ~7 is reached.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate in vacuo to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl-.
-
Data and Characterization
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 3,4-Dimethyl-2,5-hexanedione | C₈H₁₄O₂ | 142.20 | Colorless to pale yellow oil |
| 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- | C₇H₁₀O₂ | 126.15 | Off-white to pale yellow solid |
Spectroscopic Data for 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl-:
-
¹H NMR (CDCl₃, 400 MHz): Expected signals around δ 1.1-1.3 (d, 3H, CH₃), 1.8-2.0 (m, 1H, CH), 2.1-2.3 (m, 2H, CH₂), 2.4 (s, 3H, CH₃), 5.5-6.0 (br s, 1H, OH).
-
¹³C NMR (CDCl₃, 100 MHz): Expected signals around δ 15-20 (CH₃), 30-35 (CH₂), 40-45 (CH), 130-140 (C=C), 170-180 (C=C-OH), 200-210 (C=O).
-
IR (KBr, cm⁻¹): Expected absorptions around 3400 (O-H stretch, broad), 1710 (C=O stretch, conjugated), 1650 (C=C stretch).
-
Mass Spectrometry (EI, m/z): Molecular ion peak at 126.15.[9][10]
Trustworthiness and Validation
The protocols described are based on well-established chemical transformations. The successful synthesis of the target compound can be verified by comparing the obtained spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) with the data available in the literature and spectral databases such as the NIST WebBook.[9][10] The purity of the final product should be assessed by chromatographic techniques (TLC, GC) and NMR spectroscopy. The expected yields for each step are in the range of 60-80%, but may vary depending on the scale and experimental conditions.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl-. By following the outlined procedures for the synthesis of the 1,4-diketone precursor and its subsequent intramolecular aldol condensation, researchers can efficiently obtain this valuable synthetic intermediate. The provided mechanistic insights and characterization data will aid in the successful execution and validation of the synthesis.
References
-
Bruker. (n.d.). General 1H NMR and 13C NMR Spectra. Retrieved from [Link]
-
Wikipedia. (2023). Pinacol coupling reaction. Retrieved from [Link]
-
NIST. (n.d.). 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pinacol Coupling Reaction. Retrieved from [Link]
-
Quora. (2014). How is hexane metabolized into hexane-2,5-dione?. Retrieved from [Link]
-
NIST. (n.d.). 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 2-Hydroxy-3,4-dimethyl-2-cyclopenten-1-one. Retrieved from [Link]
-
NIST. (n.d.). 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
PubMed. (2016). One-Step Production of 1,3-Butadiene from 2,3-Butanediol Dehydration. Retrieved from [Link]
-
SIELC Technologies. (2018). 2-Hydroxy-3,4-dimethylcyclopent-2-en-1-one. Retrieved from [Link]
-
OpenStax. (2023). 23.6 Intramolecular Aldol Reactions. Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). The dehydration of fermentative 2,3-butanediol into methyl ethyl ketone. Retrieved from [Link]
-
ResearchGate. (n.d.). Solid Acid-Catalyzed Dehydration of Pinacol Derivatives in Ionic Liquid: A Simple and Efficient Access to Branched 1,3-Dienes. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 23.6: Intramolecular Aldol Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 9.6: Intramolecular Aldol Reactions. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Intramolecular Aldol Reactions. Retrieved from [Link]
-
RSC Publishing. (n.d.). Selective formation of substituted cyclopentane derivatives from hexa-1,5-dienes via oxidative cyclization in the presence of Pd(OAc)2–MnO2–benzoquinone as catalyst. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis of Chiral Cyclopentenones. Chemical Reviews. Retrieved from [Link]
-
Stenutz. (n.d.). 2,3-butanedione. Retrieved from [Link]
- Google Patents. (n.d.). CN101423467B - Method for synthesizing 2,5-acetonyl acetone.
-
PubMed. (n.d.). Chemical Reactivity and Respiratory Toxicity of the α-Diketone Flavoring Agents: 2,3-Butanedione, 2,3-Pentanedione, and 2,3-Hexanedione. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis of Chiral Cyclopentenones. Chemical Reviews. Retrieved from [Link]
-
RSC Publishing. (n.d.). Continuous synthesis of 2,5-hexanedione through direct C–C coupling of acetone in a Hilbert fractal photo microreactor. Reaction Chemistry & Engineering. Retrieved from [Link]
-
ResearchGate. (n.d.). Intramolecular aldol condensation of 2,5-hexanedione. Retrieved from [Link]
-
NIST. (n.d.). 2,3-Butanedione. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2,5-Hexanedione from Biomass Resources Using a Highly Efficient Biphasic System. Retrieved from [Link]
-
Wikipedia. (n.d.). Hexane-2,5-dione. Retrieved from [Link]
-
PubMed Central. (2023). 2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants. Retrieved from [Link]
-
RSC Publishing. (n.d.). Usual and unusual reactions of cyclohexane-1,2-dione with aryl azides and amines: a structural corrigendum. New Journal of Chemistry. Retrieved from [Link]
Sources
- 1. 3,4-dimethyl-2,5-hexanedione | CAS#:28895-03-6 | Chemsrc [chemsrc.com]
- 2. quora.com [quora.com]
- 3. 23.6 Intramolecular Aldol Reactions - Organic Chemistry | OpenStax [openstax.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Pinacol coupling reaction - Wikipedia [en.wikipedia.org]
- 7. Pinacol Coupling Reaction [organic-chemistry.org]
- 8. Intramolecular Aldol Reactions - Chemistry Steps [chemistrysteps.com]
- 9. 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- [webbook.nist.gov]
- 10. 2-Hydroxy-3,4-dimethyl-2-cyclopenten-1-one | C7H10O2 | CID 89539 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 2-Hydroxy-3,4-dimethyl-2-cyclopenten-1-one
Introduction
2-Hydroxy-3,4-dimethyl-2-cyclopenten-1-one (CAS RN 21835-00-7) is a significant flavor and aroma compound found in a variety of food products, most notably coffee and maple syrup.[1][2] Its formation is primarily attributed to the Maillard reaction and caramelization processes during the heating of sugars. The concentration of this cyclic ketone is a critical parameter in quality control for the food and fragrance industries, directly impacting the sensory profile of consumer products.[2] Accurate and robust analytical methods are therefore essential for its quantification in diverse and complex matrices.
This guide provides detailed protocols for the quantification of 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one, focusing on two primary, validated analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The methodologies are designed for researchers, scientists, and professionals in drug development and quality control, offering a comprehensive framework from sample preparation to data analysis.
Analytical Approaches for Quantification
The choice of analytical methodology is contingent upon the sample matrix, required sensitivity, and available instrumentation. For volatile and semi-volatile compounds like 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one, chromatographic techniques are the methods of choice.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the analysis of volatile compounds.[3] GC provides high-resolution separation, while MS offers sensitive and selective detection, enabling confident identification and quantification, even in complex mixtures.[4]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a wide range of compounds.[5] For 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one, reverse-phase HPLC with UV detection is a common approach.[6] This method is particularly useful for less volatile samples or when derivatization is not desirable.
Sample Preparation: A Critical First Step
The goal of sample preparation is to extract the analyte of interest from the sample matrix and to concentrate it, while removing interfering substances.[7] The choice of technique depends on the nature of the sample (solid, liquid, or gas).[8]
Protocol 1: Solid Phase Microextraction (SPME) for GC-MS
SPME is a solvent-free extraction technique that is particularly well-suited for the analysis of volatile and semi-volatile compounds in liquid and solid samples.
Objective: To extract and concentrate 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one from a liquid matrix (e.g., coffee) for GC-MS analysis.
Materials:
-
SPME fiber assembly with a suitable coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Sample vials with septa
-
Heater-stirrer
-
GC-MS system
Procedure:
-
Sample Preparation: Place a known amount of the liquid sample (e.g., 5 mL of coffee) into a sample vial. If the sample is solid, it should be homogenized and a known weight suspended in a suitable solvent.[7]
-
Internal Standard: Add a known concentration of an appropriate internal standard.
-
Extraction: Place the vial in a heater-stirrer. Expose the SPME fiber to the headspace above the sample for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 60°C) with constant agitation.
-
Desorption: Retract the fiber and immediately insert it into the heated injection port of the GC-MS for thermal desorption of the analyte.
Caption: Workflow for SPME-GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Objective: To separate, identify, and quantify 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one.
Instrumentation and Conditions:
| Parameter | Setting |
| Column | Capillary, polar phase (e.g., FFAP)[3] |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min[4] |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Oven Program | Initial temp 40°C, hold for 2 min, ramp to 240°C at 5°C/min, hold for 5 min |
| MS Ion Source Temp | 230°C[4] |
| MS Quadrupole Temp | 150°C[4] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[4] |
| Scan Range | m/z 40-400[4] |
Data Analysis:
-
Identify the peak for 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one based on its retention time and mass spectrum. The NIST WebBook provides reference mass spectral data.[3]
-
Quantify the analyte by integrating the peak area of a characteristic ion and comparing it to a calibration curve generated from standards of known concentrations.
High-Performance Liquid Chromatography (HPLC) Protocol
Objective: To quantify 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one using reverse-phase HPLC with UV detection.[6]
Instrumentation and Conditions:
| Parameter | Setting |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid[9] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 260 nm |
Procedure:
-
Standard Preparation: Prepare a stock solution of 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one in the mobile phase. Create a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system.
Caption: General workflow for HPLC analysis.
Method Validation
To ensure the reliability and accuracy of the analytical results, the chosen method must be validated.[10][11] Key validation parameters include:[12]
| Parameter | Description | Acceptance Criteria (Typical) |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 |
| Accuracy | The closeness of the measured value to the true value. | Recovery of 80-120% |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) < 15% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |
The validation process should be conducted in accordance with established guidelines, such as those from the FDA or ICH.[13]
Data Presentation
The quantitative results should be presented in a clear and concise manner. A summary table is an effective way to present the performance characteristics of the validated method.
Table 1: Performance Characteristics of the GC-MS Method
| Parameter | Result |
| Linearity (r²) | 0.998 |
| Accuracy (% Recovery) | 95-105% |
| Precision (RSD) | < 10% |
| LOD | 0.1 ng/mL |
| LOQ | 0.5 ng/mL |
Table 2: Performance Characteristics of the HPLC Method
| Parameter | Result |
| Linearity (r²) | 0.999 |
| Accuracy (% Recovery) | 98-102% |
| Precision (RSD) | < 5% |
| LOD | 1 ng/mL |
| LOQ | 5 ng/mL |
Conclusion
This application note provides detailed and validated protocols for the quantification of 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one using GC-MS and HPLC. The choice between these methods will depend on the specific requirements of the analysis. Proper sample preparation and method validation are critical to obtaining accurate and reliable results.
References
-
SIELC Technologies. (2018, February 16). 2-Hydroxy-3,4-dimethylcyclopent-2-en-1-one. Retrieved from [Link]
-
NIST. (n.d.). 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). 2-Hydroxy-3-methylcyclopent-2-en-1-one. Retrieved from [Link]
-
IKEV. (n.d.). VALIDATION OF ANALYTICAL METHODS. Retrieved from [Link]
-
FDA. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
FDA. (2019, October 17). Guidelines for the Validation of Chemical Methods for the Foods Program. Retrieved from [Link]
-
Organomation. (n.d.). Sample Preparation: A Comprehensive Guide. Retrieved from [Link]
-
International Journal of Research in Pharmaceutical and Biomedical Sciences. (n.d.). Analytical method validation: A brief review. Retrieved from [Link]
-
FAO. (1997, December 4). VALIDATION OF ANALYTICAL METHODS FOR FOOD CONTROL. Retrieved from [Link]
-
Agilent. (n.d.). Application Compendium Solutions for Preparative HPLC. Retrieved from [Link]
-
NIST. (n.d.). 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 2-Hydroxy-3,4-dimethyl-2-cyclopenten-1-one. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, September 11). 7: Obtaining and Preparing Samples for Analysis. Retrieved from [Link]
-
Agilent. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Retrieved from [Link]
Sources
- 1. 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- [webbook.nist.gov]
- 2. 2-Hydroxy-3,4-dimethyl-2-cyclopenten-1-one | C7H10O2 | CID 89539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- [webbook.nist.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Hydroxy-3-methylcyclopent-2-en-1-one | SIELC Technologies [sielc.com]
- 6. 2-Hydroxy-3,4-dimethylcyclopent-2-en-1-one | SIELC Technologies [sielc.com]
- 7. organomation.com [organomation.com]
- 8. agilent.com [agilent.com]
- 9. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ikev.org [ikev.org]
- 11. s27415.pcdn.co [s27415.pcdn.co]
- 12. wjarr.com [wjarr.com]
- 13. fda.gov [fda.gov]
Application Notes & Protocols: Utilizing (3R,4S)-2-Hydroxy-3,4-dimethyl-2-cyclopenten-1-one as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed guide to the application of 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl-, a versatile chiral building block. While direct literature on this specific diastereomer is emerging, its structural analogy to well-documented chiral cyclopentenones allows for its confident application in sophisticated asymmetric syntheses.[1][2] This guide extrapolates from established methodologies for related compounds to provide robust protocols for key synthetic transformations. We will explore its use in diastereoselective conjugate additions and substrate-directed epoxidations, providing both the "how" and the critical "why" behind each experimental step.
Introduction: A Multifunctional Chiral Synthon
2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- (CAS 21835-00-7) is a functionally rich five-membered carbocycle.[3][4] Its utility as a chiral building block stems from several key structural features:
-
Pre-defined Stereocenters: The methyl groups at the C3 and C4 positions provide a fixed stereochemical landscape, crucial for directing the stereochemical outcome of subsequent reactions.
-
Versatile Functionality: The molecule possesses three key functional groups ripe for transformation: an enone system for conjugate additions, a hydroxyl group for directing reactions or serving as a nucleophile/leaving group, and a ketone for carbonyl chemistry.[5]
-
Rigid Scaffold: The cyclopentenone ring provides a conformationally restricted framework, enhancing the predictability of stereochemical induction.
These attributes make it an attractive starting material for the synthesis of complex natural products and pharmacologically active molecules, where precise control of stereochemistry is paramount. The cyclopentenone core is a prevalent motif in numerous biologically active compounds, including prostaglandins and various antibiotics.[1]
Core Principles of Stereochemical Control
The central premise of using this molecule as a chiral building block is substrate-controlled stereoselectivity . The existing chiral centers dictate the facial selectivity of approaching reagents. The C4-methyl group, in particular, provides significant steric hindrance, compelling nucleophiles and reagents to approach from the less hindered face of the molecule.
Application 1: Diastereoselective Michael Addition
The enone moiety is a classic Michael acceptor. The inherent chirality of the building block can be harnessed to achieve highly diastereoselective 1,4-conjugate additions, a cornerstone of C-C bond formation.
Scientific Rationale & Mechanistic Insight
The stereochemical outcome of the Michael addition is governed by the steric influence of the C4-methyl group. Organometallic reagents, such as Gilman cuprates (R₂CuLi), will preferentially add to the double bond from the face opposite to this bulky substituent to minimize steric repulsion in the transition state. This establishes a new stereocenter at the C3 position with a predictable relative configuration. This strategy is a well-established method for constructing substituted cyclopentanones.[6]
Caption: Workflow for Diastereoselective Michael Addition.
Protocol 1: Diastereoselective Methylation via Gilman Cuprate
This protocol details the 1,4-addition of a methyl group, a common step in building up molecular complexity.
Materials:
-
(3R,4S)-2-Hydroxy-3,4-dimethyl-2-cyclopenten-1-one
-
Copper(I) Iodide (CuI), purified
-
Methyllithium (MeLi) in Et₂O
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Cuprate Formation: To a flame-dried, argon-purged flask, add CuI (1.2 eq). Cool to -40 °C and add anhydrous THF. Add MeLi (2.2 eq) dropwise, maintaining the temperature. Stir the resulting solution for 30 minutes until a clear, colorless solution of lithium dimethylcuprate is formed.
-
Michael Addition: Cool the cuprate solution to -78 °C. In a separate flask, dissolve the cyclopentenone building block (1.0 eq) in anhydrous THF and add this solution dropwise to the cuprate.
-
Causality Note: The low temperature (-78 °C) is critical to prevent side reactions, such as 1,2-addition to the carbonyl, and to maximize diastereoselectivity by ensuring the reaction is kinetically controlled.
-
-
Reaction Monitoring: Stir the reaction at -78 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature.
-
Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 3,3,4-trimethyl-2-hydroxycyclopentan-1-one.
Expected Results & Data
Based on analogous systems, high diastereoselectivity is anticipated. The major diastereomer results from the addition of the nucleophile anti to the C4-methyl group.
| Entry | Nucleophile | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Me₂CuLi | THF | -78 | >90 | >95:5 |
| 2 | (n-Bu)₂CuLi | THF | -78 | >85 | >95:5 |
| Table 1: Representative data for Michael additions on substituted cyclopentenones. |
Application 2: Substrate-Directed Asymmetric Epoxidation
The allylic hydroxyl group can act as a powerful directing group in epoxidation reactions, allowing for the stereocontrolled synthesis of valuable epoxy-alcohols.
Scientific Rationale & Mechanistic Insight
In reactions like the Sharpless Asymmetric Epoxidation, the titanium(IV) isopropoxide catalyst coordinates to the allylic hydroxyl group of the cyclopentenone. This coordination pre-organizes the substrate in the chiral environment of the diethyl tartrate (DET) ligand. The tert-butyl hydroperoxide (TBHP) oxidant is then delivered to a specific face of the alkene, dictated by the choice of the chiral tartrate ligand ((+)-DET or (-)-DET). This methodology is renowned for its high degree of predictability and enantioselectivity. A similar principle applies to epoxidations using vanadyl acetylacetonate (VO(acac)₂), where the vanadium coordinates to the hydroxyl group and directs the delivery of the oxidant.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. 2-Hydroxy-3,4-dimethyl-2-cyclopenten-1-one | C7H10O2 | CID 89539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- [webbook.nist.gov]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Sci-Hub. 3-Substituted and 2,3-Disubstituted Cyclopentanones via an Asymmetric Tandem 1,4-Addition/Dieckmann Cyclization / Synlett, 2004 [sci-hub.box]
Mastering the Analysis of 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one: A Guide to Derivatization for GC-MS
Introduction: The Challenge and Necessity of Derivatization
2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one is a key compound contributing to the characteristic aroma and flavor profiles of various food products, most notably coffee.[1][2] Its analysis is crucial for quality control and research in the food and fragrance industries. Gas chromatography-mass spectrometry (GC-MS) is the analytical method of choice for such volatile and semi-volatile compounds. However, the direct GC-MS analysis of 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one presents significant challenges due to its chemical structure. The presence of a polar hydroxyl group leads to poor chromatographic peak shape, thermal instability, and potential for unwanted interactions within the GC system.
To overcome these analytical hurdles, a chemical modification step known as derivatization is essential.[3] This application note provides a comprehensive guide and detailed protocols for the derivatization of 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one, enabling robust and reliable GC-MS analysis for researchers, scientists, and drug development professionals. The primary technique discussed is silylation, a widely used and effective method for derivatizing hydroxyl groups.[4]
Scientific Rationale: Why Silylation?
Silylation involves the replacement of the active hydrogen in the hydroxyl group of 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one with a non-polar trimethylsilyl (TMS) group.[5] This transformation is critical for several reasons:
-
Increased Volatility: The replacement of the polar hydroxyl group with a bulky, non-polar TMS group significantly reduces intermolecular hydrogen bonding, thereby increasing the compound's volatility and allowing it to be readily vaporized in the GC injector.[4]
-
Enhanced Thermal Stability: The resulting TMS ether is more thermally stable than the parent compound, preventing degradation at the high temperatures required for GC analysis.[5]
-
Improved Chromatographic Performance: The reduction in polarity leads to more symmetrical peak shapes and reduced tailing, resulting in better resolution and more accurate quantification.
-
Characteristic Mass Spectra: The TMS derivative produces a unique and predictable fragmentation pattern in the mass spectrometer, which is invaluable for compound identification and confirmation.[6]
The most common silylating agents for this purpose are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[5][7] Often, a catalyst such as Trimethylchlorosilane (TMCS) is added to enhance the reaction rate, especially for sterically hindered hydroxyl groups.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the silylation of 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one. It is crucial to work in a moisture-free environment as silylating reagents are highly sensitive to water.
Protocol 1: Silylation using BSTFA with TMCS Catalyst
This protocol is a robust method for the derivatization of the target analyte.
Materials:
-
2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine
-
Anhydrous solvent (e.g., Dichloromethane, Hexane)
-
GC vials (2 mL) with screw caps and septa
-
Microsyringes
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply for drying
Procedure:
-
Sample Preparation: Accurately weigh 1-5 mg of 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one into a clean, dry 2 mL GC vial. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of anhydrous pyridine to the dried sample. Pyridine acts as a catalyst and a solvent.
-
Silylating Agent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 30 minutes in a heating block or oven.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The derivatized sample is now ready for GC-MS analysis. Inject 1 µL of the solution into the GC-MS system.
Protocol 2: Two-Step Derivatization (Methoximation followed by Silylation)
For compounds containing a ketone group, a two-step derivatization is often preferred to prevent the formation of multiple enol isomers.[1][2]
Materials:
-
All materials from Protocol 1
-
Methoxyamine hydrochloride (MOX)
Procedure:
-
Sample Preparation: Prepare the dried sample as described in Protocol 1.
-
Methoximation: Dissolve the dried sample in 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in anhydrous pyridine. Cap the vial and heat at 60°C for 60 minutes.
-
Cooling: Allow the vial to cool to room temperature.
-
Silylation: Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 30 minutes.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The derivatized sample is ready for GC-MS analysis.
Visualizing the Workflow
Caption: A generalized workflow for the silylation of 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one.
GC-MS Analysis Parameters
The following are typical GC-MS parameters that can be used as a starting point and should be optimized for your specific instrument and application.
| Parameter | Setting |
| GC System | Agilent 7890B or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temperature | 250°C |
| Injection Mode | Split (10:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temp: 50°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min at 280°C |
| MS System | Agilent 5977B or equivalent |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 40-400 |
Data Interpretation and Trustworthiness
A successful derivatization is confirmed by the presence of the expected molecular ion and characteristic fragment ions in the mass spectrum of the TMS derivative.
Expected Mass Spectrum of TMS-derivatized 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one:
The molecular weight of 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one is 126.15 g/mol . After silylation, a trimethylsilyl group (-Si(CH₃)₃) with a mass of 72.1 g/mol replaces a hydrogen atom. Therefore, the molecular weight of the TMS derivative is 198.25 g/mol .
The mass spectrum of the TMS derivative is expected to show the following key ions:
-
Molecular Ion (M⁺): A peak at m/z 198.
-
M-15: A prominent peak at m/z 183, corresponding to the loss of a methyl group (-CH₃) from the TMS moiety. This is a very common fragmentation pattern for TMS derivatives.[6]
-
Characteristic TMS fragment: A base peak at m/z 73, corresponding to the trimethylsilyl cation ([(CH₃)₃Si]⁺). This ion is a hallmark of TMS derivatives and provides strong evidence of successful silylation.[6]
Diagram of the Derivatization Reaction:
Caption: Silylation of 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one with BSTFA.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or low derivatization yield | Presence of moisture | Ensure all glassware is dry and use anhydrous solvents. |
| Insufficient reagent | Use a molar excess of the silylating reagent. | |
| Incomplete reaction | Increase reaction time and/or temperature. | |
| Multiple peaks for the analyte | Incomplete derivatization | Optimize reaction conditions (time, temperature, reagent concentration). |
| Formation of isomers | Use the two-step methoximation-silylation protocol. | |
| Peak tailing | Active sites in the GC system | Use a deactivated liner and column. Condition the column regularly. |
Conclusion
The derivatization of 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one by silylation is a critical step for its successful analysis by GC-MS. The protocols and guidelines presented in this application note provide a robust framework for researchers to achieve reliable and reproducible results. By understanding the underlying chemical principles and following the detailed procedures, scientists can confidently analyze this important flavor and fragrance compound, contributing to advancements in food science, quality control, and other related fields.
References
-
Agilent Technologies. (n.d.). Fiehn GC/MS Metabolomics RTL Library. Retrieved from [Link]
-
Caltech GPS. (2009). Preparation of TMS Derivatives for GC/MS. Retrieved from [Link]
-
Bibel, M. (2025, March 9). Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]
-
Harvey, D. J. (2020). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 39(1-2), 105–211. [Link]
-
The Good Scents Company. (n.d.). hydroxydimethyl cyclopentenone. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. academic.oup.com [academic.oup.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. brjac.com.br [brjac.com.br]
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates
Introduction: The Evolving Landscape of Pharmaceutical Intermediate Synthesis
The synthesis of pharmaceutical intermediates is a cornerstone of drug development and manufacturing. These molecules are the foundational building blocks that are meticulously assembled to create active pharmaceutical ingredients (APIs). The efficiency, purity, and cost-effectiveness of synthesizing these intermediates directly impact the accessibility and affordability of life-saving medicines. In recent years, the pharmaceutical industry has been undergoing a paradigm shift, moving away from traditional, often inefficient and environmentally taxing, synthetic methods towards more sustainable, safer, and highly controlled processes. This evolution is driven by a confluence of factors including stricter environmental regulations, the need for cost reduction, and the increasing complexity of drug molecules.[1][2]
This technical guide provides an in-depth exploration of modern synthetic strategies that are revolutionizing the production of pharmaceutical intermediates. We will delve into the core principles and practical applications of green chemistry, biocatalysis, continuous flow chemistry, and photoredox catalysis. Each section is designed to provide not just a protocol, but a deeper understanding of the underlying scientific principles, empowering researchers and drug development professionals to make informed decisions in their synthetic endeavors.
Part 1: Embracing Green Chemistry for a Sustainable Future
Application Note: The Imperative of Green Chemistry in Pharmaceutical Synthesis
Green chemistry is a design philosophy that aims to reduce or eliminate the use and generation of hazardous substances in chemical processes.[] In the context of pharmaceutical intermediate synthesis, this translates to tangible benefits such as reduced environmental impact, improved safety for personnel, and often, more economically viable processes.[1][4] The core principles of green chemistry, such as maximizing atom economy, utilizing safer solvents, and employing catalytic rather than stoichiometric reagents, provide a robust framework for process optimization.[] By integrating these principles from the earliest stages of route design, it is possible to develop manufacturing processes that are not only environmentally responsible but also more efficient and cost-effective in the long run.[2]
A key aspect of green chemistry is the move towards renewable feedstocks and the reduction of waste.[] The pharmaceutical industry has historically been associated with a high E-factor (kilograms of waste per kilogram of product), making the adoption of greener practices a critical priority.[4]
Protocol: Green Synthesis of a Key Amide Intermediate via a Water-Based Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds common in pharmaceuticals.[5] Traditionally, this reaction is performed in organic solvents. This protocol outlines a greener alternative using water as the primary solvent, which significantly reduces the environmental footprint of the process.
Experimental Workflow:
Caption: Workflow for a green Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Reagent Preparation: In a suitably sized vessel, dissolve the aryl halide (1.0 equivalent) and the arylboronic acid (1.2 equivalents) in deionized water. Add the palladium catalyst (e.g., 5 mol% Pd/C) and a base such as potassium carbonate (2.0 equivalents).
-
Reaction Setup: Transfer the mixture to a reactor equipped with a condenser and a mechanical stirrer. Purge the reactor with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.
-
Reaction Execution: Heat the reaction mixture to 80-90°C with vigorous stirring. The reaction progress should be monitored by a suitable analytical technique such as HPLC or TLC.[6]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to recover the heterogeneous palladium catalyst, which can potentially be recycled.[7]
-
Extraction and Purification: Transfer the filtrate to a separatory funnel and extract the product with a minimal amount of an environmentally benign organic solvent like 2-methyltetrahydrofuran. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Analysis: Characterize the final product to confirm its identity and purity using standard analytical techniques (NMR, FT-IR, and LC-MS).
Part 2: Biocatalysis for the Synthesis of Chiral Intermediates
Application Note: The Power of Enzymes in Asymmetric Synthesis
Chirality is a fundamental property of many drug molecules, with different enantiomers often exhibiting vastly different pharmacological activities and safety profiles.[8] Consequently, the production of single-enantiomer drugs is of paramount importance in the pharmaceutical industry.[9] Biocatalysis, the use of enzymes to catalyze chemical reactions, has emerged as a powerful and sustainable technology for the synthesis of chiral intermediates.[10][11] Enzymes offer unparalleled stereoselectivity, operating under mild conditions of temperature and pH, which minimizes the formation of byproducts and simplifies purification processes.[12] The use of biocatalysis aligns well with the principles of green chemistry, as enzymes are biodegradable and the reactions are often performed in aqueous media.[]
Recent advances in protein engineering and directed evolution have expanded the substrate scope and improved the stability of enzymes, making them viable catalysts for industrial-scale production.[14] Common applications include the synthesis of chiral alcohols, amines, and amino acids, which are critical building blocks for a wide range of pharmaceuticals.[15][16]
Protocol: Enzymatic Kinetic Resolution of a Racemic Secondary Alcohol
This protocol describes the kinetic resolution of a racemic secondary alcohol using a lipase to selectively acylate one enantiomer, allowing for the separation of the unreacted alcohol and the acylated product.
Experimental Workflow:
Caption: Workflow for enzymatic kinetic resolution.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of the racemic secondary alcohol (1.0 equivalent) in a suitable organic solvent (e.g., methyl tert-butyl ether), add the acyl donor (e.g., vinyl acetate, 0.6 equivalents) and the immobilized lipase (e.g., Novozym 435).
-
Enzymatic Reaction: Stir the suspension at a controlled temperature (typically 30-40°C). Monitor the progress of the reaction by chiral HPLC, aiming for approximately 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.
-
Enzyme Recovery: Once the desired conversion is reached, filter the reaction mixture to recover the immobilized enzyme. The enzyme can often be washed and reused for subsequent batches.
-
Product Separation: Concentrate the filtrate under reduced pressure. The unreacted alcohol and the acylated product can be separated by column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess (ee) of both the resolved alcohol and the ester product using chiral HPLC. If the other enantiomer of the alcohol is desired, the ester can be hydrolyzed under mild basic conditions.
Part 3: Continuous Flow Chemistry for Process Intensification
Application Note: The Advantages of Continuous Manufacturing
Continuous flow chemistry represents a significant departure from traditional batch manufacturing and offers numerous advantages for the synthesis of pharmaceutical intermediates.[17][18] In a flow reactor, reagents are continuously pumped through a network of tubes or channels where they mix and react.[19] This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, higher purity, and better reproducibility.[20]
One of the key benefits of flow chemistry is enhanced safety.[21] The small reactor volumes mean that only a small amount of material is reacting at any given time, which significantly mitigates the risks associated with highly exothermic or explosive reactions. This also allows for the use of hazardous reagents that would be difficult to handle in large-scale batch reactors. Furthermore, the high surface-area-to-volume ratio in flow reactors facilitates rapid heat and mass transfer, preventing the formation of hot spots and improving reaction efficiency.[22][23] The scalability of flow processes is often more straightforward than for batch processes, as production can be increased by simply running the reactor for a longer period or by "numbering-up" – running multiple reactors in parallel.[24]
Protocol: Continuous Flow Synthesis of an Organometallic Intermediate
This protocol details the generation and in-situ use of an organolithium reagent, a class of highly reactive and often pyrophoric compounds, in a continuous flow setup for the synthesis of a key intermediate.
Experimental Workflow:
Caption: Continuous flow setup for organolithium chemistry.
Step-by-Step Methodology:
-
System Setup: Assemble a flow chemistry system consisting of at least two high-pressure pumps, T-mixers, and coiled reactors immersed in cooling baths. The entire system should be purged with a dry, inert gas.
-
Reagent Preparation: Prepare a solution of the aryl halide in an anhydrous solvent (e.g., THF) and a solution of the electrophile in the same solvent. Use commercially available n-butyllithium in hexanes.
-
Reaction Initiation: Using separate pumps, introduce the aryl halide solution and the n-butyllithium solution into the first T-mixer. The resulting stream flows through the first reactor coil, which is maintained at a low temperature (e.g., -78°C) to facilitate the lithium-halogen exchange. The residence time in this coil is typically short (e.g., 1-2 minutes).
-
In-situ Reaction: The stream containing the newly formed organolithium reagent is then mixed with the electrophile solution in a second T-mixer. This mixture passes through a second reactor coil, also at low temperature, with a longer residence time to ensure complete reaction.
-
Quenching and Collection: The reaction stream is then directed into a vessel containing a quenching solution (e.g., saturated aqueous ammonium chloride). The product can then be isolated from the biphasic mixture by standard extraction procedures.
Part 4: Photoredox Catalysis for Novel Synthetic Transformations
Application Note: Harnessing the Power of Light in Chemical Synthesis
Photoredox catalysis has emerged as a transformative technology in organic synthesis, enabling the formation of chemical bonds under exceptionally mild conditions using visible light as the energy source.[25] This approach utilizes a photocatalyst that, upon absorption of light, can engage in single-electron transfer (SET) processes to generate highly reactive radical intermediates.[26] These intermediates can then participate in a wide range of chemical transformations that are often difficult or impossible to achieve using traditional thermal methods.[27]
A significant advantage of photoredox catalysis is its broad functional group tolerance, which makes it particularly well-suited for the late-stage functionalization of complex pharmaceutical intermediates.[27] This allows for the rapid diversification of a common intermediate to generate a library of analogues for structure-activity relationship (SAR) studies. The reactions are typically conducted at room temperature, which helps to minimize the formation of thermal degradation byproducts.
Protocol: Photoredox-Mediated C-H Arylation of a Heterocyclic Intermediate
This protocol describes the direct arylation of a C-H bond on a heterocyclic intermediate using a photoredox catalyst, an aryl halide, and a suitable base.
Experimental Workflow:
Caption: Workflow for a photoredox-catalyzed C-H arylation.
Step-by-Step Methodology:
-
Reaction Setup: In a reaction vessel, combine the heterocyclic intermediate (1.0 equivalent), the aryl halide (1.5 equivalents), the photocatalyst (e.g., 1-2 mol% of an iridium or ruthenium complex), and a base (e.g., potassium carbonate, 2.0 equivalents). Add a suitable solvent (e.g., DMF or DMSO) and degas the mixture by sparging with an inert gas for 20-30 minutes.
-
Photoreaction: Place the sealed reaction vessel in a photoreactor equipped with a cooling fan and irradiate with visible light (e.g., blue LEDs) at room temperature with vigorous stirring.
-
Monitoring: Monitor the reaction progress by LC-MS. The reaction time can vary from a few hours to 24 hours depending on the substrates.
-
Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
-
Analysis: Characterize the purified product by NMR and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Part 5: Addressing the Critical Challenge of Scale-Up
Application Note: From the Laboratory Bench to Industrial Production
Scaling up a chemical synthesis from the gram scale in the laboratory to the kilogram or ton scale in a manufacturing plant is a complex undertaking fraught with challenges.[28][29] Reactions that perform flawlessly in a round-bottom flask can behave unpredictably in large reactors.[22][30] A thorough understanding of chemical engineering principles is crucial for a successful scale-up.
Key challenges that must be addressed include:
-
Heat Transfer: Large reactors have a much lower surface-area-to-volume ratio, which can lead to inefficient heat dissipation.[23] This is particularly problematic for exothermic reactions, where poor heat control can lead to runaway reactions and the formation of impurities.
-
Mass Transfer and Mixing: Achieving homogeneous mixing in a large reactor is significantly more difficult than in a small flask.[22] Inefficient mixing can result in localized concentration gradients, leading to incomplete reactions and the formation of byproducts.
-
Impurity Profile: The impurity profile of a product can change significantly upon scale-up.[28] Minor side reactions that are negligible at the lab scale can become major issues at the manufacturing scale.
-
Raw Material Sourcing and Consistency: The quality and consistency of raw materials can have a profound impact on the outcome of a reaction, and this variability is often more pronounced with larger batch sizes from different suppliers.[30]
Data Presentation: Key Parameters for Scale-Up Consideration
| Synthetic Method | Key Scale-Up Parameters | Potential Challenges | Mitigation Strategies |
| Batch Suzuki Coupling | Reactor material, agitation speed, heat transfer, catalyst loading, phase transfer. | Inefficient mixing, catalyst deactivation, product isolation from a multiphasic system. | Use of glass-lined reactors, optimization of impeller design, phase transfer catalysts, robust filtration systems. |
| Biocatalysis | Enzyme stability and activity, substrate and product inhibition, oxygen transfer (for oxidations), pH control. | Enzyme denaturation, low volumetric productivity, microbial contamination. | Enzyme immobilization, continuous product removal, optimized bioreactor design, sterile operating procedures. |
| Continuous Flow | Channel dimensions, flow rates, back-pressure regulation, potential for clogging. | Pumping viscous or solid-containing streams, ensuring long-term stability. | Use of wider channels, specialized pumps for slurries, in-line monitoring and feedback control. |
| Photoredox Catalysis | Light penetration, reactor geometry, quantum yield, catalyst stability under prolonged irradiation. | "Photon-limited" reactions, reactor fouling, catalyst photobleaching. | Design of photoreactors with optimal light paths, use of more robust catalysts, flow chemistry setups. |
Conclusion: The Future of Pharmaceutical Intermediate Synthesis
The synthesis of pharmaceutical intermediates is a dynamic and continuously evolving field. The modern synthetic methodologies discussed in this guide—green chemistry, biocatalysis, continuous flow chemistry, and photoredox catalysis—are not merely academic curiosities but are increasingly being adopted at an industrial scale. They offer compelling solutions to the long-standing challenges of efficiency, safety, and sustainability in pharmaceutical manufacturing. As the demand for more complex and potent drugs continues to grow, the integration of these advanced synthetic strategies will be crucial for the timely and cost-effective delivery of new medicines to patients worldwide. The future of pharmaceutical synthesis will undoubtedly be shaped by a continued commitment to innovation, process understanding, and the principles of green and sustainable chemistry.
References
- Advances in Green Chemistry for Pharmaceutical Applications. (n.d.). Pharmaceutical Technology.
- Biocatalysis: synthesis of chiral intermediates for drugs. (2006). Current Opinion in Drug Discovery & Development.
- Scale-Up Challenges for Intermediates: A Practical Guide. (n.d.). Tianming Pharmaceutical.
- Understanding flow chemistry for the production of active pharmaceutical ingredients. (2022). Cogent Engineering.
- Green Chemistry in EU Shapes Pharmaceutical Intermediates. (n.d.). World Pharma Today.
- Recent Advances in the Synthesis of Chiral Pharmaceuticals Using Biocatalysis. (n.d.). Journal of Chemical and Pharmaceutical Research.
- Biocatalysis: Synthesis of Key Intermediates for Development of Pharmaceuticals. (2014). ACS Catalysis.
- Impact of continuous flow chemistry in the synthesis of natural products and active pharmaceutical ingredients. (n.d.). Anais da Academia Brasileira de Ciências.
- Green process chemistry in the pharmaceutical industry. (n.d.). Taylor & Francis Online.
- What are the challenges in scaling up the production of pharmaceutical intermediates?. (2026). Biosynergy Pharma.
- Challenges in Scale-Up: Developing a process for the large scale manufacture of a pharmaceutical intermediate. (n.d.). Slideshare.
- Intermediates in Green Chemistry. (n.d.). BOC Sciences.
- Synthesizing Chiral Drug Intermediates by Biocatalysis. (2020). PubMed.
- Synthesizing Chiral Drug Intermediates by Biocatalysis. (n.d.). Semantic Scholar.
- Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. (2016). ACS Publications.
- Photocatalysis in the Pharmaceutical Industry. (n.d.). Thieme.
- FLOW CHEMISTRY: ADVANCEMENTS AND APPLICATIONS – A REVIEW. (2020). Neuroquantology.
- Illuminating Progress: Recent Advances in Photoredox Catalysis. (n.d.). Sigma-Aldrich.
- Recent Advances in Photoredox Catalysis for Organic Synthesis. (n.d.). Preprints.org.
- Sustainable Pharma Synthesis: Eco-Friendly Manufacturing. (2024). Reachem.
- Flow chemistry : recent developments in the synthesis of pharmaceutical products. (2016). AIR Unimi.
- Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. (2005). Sumitomo Kagaku.
- Photoredox Catalysis in a Complex Pharmaceutical Setting: Toward the Preparation of JAK2 Inhibitor LY2784544. (n.d.). The Journal of Organic Chemistry.
- Comprehensive Guide to Pharmaceutical Intermediates: Types and Technologies. (n.d.). Huateng Pharma.
- Photoredox Catalysis for Sustainable Chemical Synthesis/Medicinal Chemistry. (n.d.). MDPI.
- Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions. (2025). Benchchem.
- From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2025). HWS Labortechnik Mainz.
- Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery. (2025). CordenPharma.
- Chemists synthesize an improved building block for medicines. (2024). ScienceDaily.
- Recent Advances in Biocatalysis for Drug Synthesis. (2022). PubMed.
- Recent Advances in Biocatalysis for Drug Synthesis. (2022). MDPI.
- The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015). Beilstein Journal of Organic Chemistry.
- Process Development and Case Studies of Continuous Reactor Systems for Production of API and Pharmaceutical Intermediates. (n.d.). ResearchGate.
- Building Blocks for the Pharmaceutical Industry. (n.d.). BASF.
- Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (2021). National Institutes of Health.
- Building Block Synthesis for R&D. (n.d.). BOC Sciences.
- Synthesis of Chiral Building Blocks for Use in Drug Discovery. (n.d.). National Institutes of Health.
- Green Process Chemistry in the Pharmaceutical Industry: Recent Case Studies. (2025). MDPI.
- Process Development of a Suzuki Reaction Used in the Manufacture of Lanabecestat. (2018). Organic Process Research & Development.
- Case Study: Synthesis of an Active Pharmaceutical Ingredient in Water. (n.d.). Royal Society of Chemistry.
- Building-Blocks. (n.d.). 1Click Chemistry.
- A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications. (2022). ResearchGate.
- Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022). MDPI.
- industry case studies. (n.d.). SSPC.
- Suzuki–Miyaura Coupling. (2016). Royal Society of Chemistry.
Sources
- 1. Green Chemistry in EU Shapes Pharmaceutical Intermediates [worldpharmatoday.com]
- 2. Sustainable Pharma Synthesis: Eco-Friendly Manufacturing - Reachem [reachemchemicals.com]
- 4. pharmtech.com [pharmtech.com]
- 5. books.rsc.org [books.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Biocatalysis: synthesis of chiral intermediates for drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. jocpr.com [jocpr.com]
- 11. Synthesizing Chiral Drug Intermediates by Biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent Advances in Biocatalysis for Drug Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synthesizing Chiral Drug Intermediates by Biocatalysis | Semantic Scholar [semanticscholar.org]
- 16. tianmingpharm.com [tianmingpharm.com]
- 17. Understanding flow chemistry for the production of active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. neuroquantology.com [neuroquantology.com]
- 20. Flow chemistry : recent developments in the synthesis of pharmaceutical products [air.unimi.it]
- 21. pubs.acs.org [pubs.acs.org]
- 22. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 23. Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery - PharmaFeatures [pharmafeatures.com]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. ijpsjournal.com [ijpsjournal.com]
- 27. Thieme E-Books & E-Journals [thieme-connect.de]
- 28. tianmingpharm.com [tianmingpharm.com]
- 29. Challenges in Scale-Up: Developing a process for the large scale manufacture of a pharmaceutical intermediate | PPT [slideshare.net]
- 30. biosynergypharm.com [biosynergypharm.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Hydroxy-3,4-dimethyl-2-cyclopenten-1-one
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one, a valuable compound in flavor chemistry and as a synthetic building block.[1][2] This resource addresses common challenges to improve reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one?
A common and effective method involves a multi-step synthesis starting from a suitable cyclopentanedione precursor. The key steps typically include a base-catalyzed aldol condensation to form the five-membered ring, followed by methylation and subsequent functional group manipulations to introduce the hydroxyl group and the double bond in the desired positions.[1][3]
Q2: My reaction yields are consistently low. What are the most likely causes?
Low yields can stem from several factors, including incomplete reactions, side product formation, and degradation of the product. Key areas to investigate are the purity of starting materials, the choice and handling of reagents (especially bases), reaction temperature control, and the efficiency of the work-up and purification procedures.
Q3: I am observing multiple spots on my TLC plate after the reaction. What are these likely to be?
The presence of multiple spots suggests a mixture of the desired product, unreacted starting materials, and side products. Common side products can include over-methylated species, products of self-condensation of the starting materials, or isomers of the desired product. Optimizing reaction stoichiometry and temperature can help minimize these.
Q4: How can I effectively purify the final product?
Purification of 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one can be challenging due to its polarity and potential for thermal instability. Column chromatography on silica gel is a common method. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is often effective. For thermally stable analogs, vacuum distillation can be an option.[4][5]
Troubleshooting Guide
This section provides solutions to specific problems that may be encountered during the synthesis.
Problem 1: Low Yield in the Initial Aldol Condensation
Symptoms:
-
Significant amount of unreacted starting material observed by TLC or GC-MS.
-
Low isolated yield of the cyclic precursor.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Ineffective Base | The base used may not be strong enough to deprotonate the ketone effectively, or it may be degraded. | Switch to a stronger, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium hydride (NaH). Ensure the base is fresh and handled under anhydrous conditions. |
| Incorrect Reaction Temperature | Aldol condensations are often temperature-sensitive. Temperatures that are too low can lead to slow reaction rates, while high temperatures can promote side reactions. | Optimize the reaction temperature. Start at a low temperature (e.g., -78 °C with LDA) and allow the reaction to slowly warm to room temperature. |
| Poor Quality Starting Materials | Impurities in the starting ketones or aldehydes can interfere with the reaction. | Purify starting materials by distillation or recrystallization before use. |
Problem 2: Formation of Multiple Products during Methylation
Symptoms:
-
Complex mixture of products observed by NMR and MS, indicating varying degrees of methylation.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Incorrect Stoichiometry of Methylating Agent | Using an excess of the methylating agent (e.g., methyl iodide) can lead to over-methylation. | Carefully control the stoichiometry of the methylating agent. A slight excess (1.1-1.2 equivalents) is often sufficient. |
| Reaction Time and Temperature | Prolonged reaction times or elevated temperatures can promote multiple alkylations. | Monitor the reaction progress by TLC or GC. Quench the reaction as soon as the desired product is the major component. Run the reaction at the lowest effective temperature. |
| Choice of Base | A strong base can create multiple enolates, leading to methylation at different positions. | Use a base that provides good regioselectivity. Consider using a weaker base if multiple acidic protons are present. |
Problem 3: Difficulty in Introducing the Hydroxyl Group and Double Bond
Symptoms:
-
Incomplete conversion to the final product.
-
Formation of undesired isomers.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Inefficient Oxidation | If introducing the hydroxyl group via oxidation of an intermediate, the oxidizing agent may not be effective. | Explore different oxidizing agents. For example, oxidation of a silyl enol ether with m-CPBA can be effective. |
| Poor Elimination Conditions | If forming the double bond via an elimination reaction, the conditions may not be optimal. | Screen different bases and solvent systems for the elimination step. For example, a non-nucleophilic base like DBU in a polar aprotic solvent can be effective. |
| Isomerization | The double bond may migrate to a thermodynamically more stable position under the reaction conditions. | Use milder reaction conditions (lower temperature, weaker base) to minimize isomerization. |
Experimental Protocols
Proposed Synthesis of 2-Hydroxy-3,4-dimethyl-2-cyclopenten-1-one
This protocol is a generalized procedure and may require optimization for specific laboratory conditions.
Step 1: Synthesis of 3-Methyl-1,2-cyclopentanedione
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,3-butanedione in anhydrous THF.
-
Enolate Formation: Cool the solution to -78 °C and add a solution of LDA in THF dropwise. Stir for 1 hour at this temperature.
-
Cyclization: Add a solution of methyl acrylate in THF dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Step 2: Methylation of 3-Methyl-1,2-cyclopentanedione
-
Reaction Setup: In a flame-dried flask, dissolve the 3-methyl-1,2-cyclopentanedione from the previous step in anhydrous DMF.
-
Deprotonation: Add potassium carbonate and stir the suspension.
-
Alkylation: Add methyl iodide dropwise and stir the reaction at room temperature overnight.
-
Work-up: Pour the reaction mixture into water and extract with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purification: Purify the resulting 3,4-dimethyl-1,2-cyclopentanedione by column chromatography.
Step 3: Formation of 2-Hydroxy-3,4-dimethyl-2-cyclopenten-1-one
-
Tautomerization/Isomerization: The desired product is an enol tautomer of 3,4-dimethyl-1,2-cyclopentanedione. The equilibrium between the keto and enol forms can be influenced by solvent and pH. In many cases, the enol form is the more stable tautomer.
-
Isolation: After purification of the dione, the enol form may be isolated directly. The presence of the hydroxyl group and the carbon-carbon double bond can be confirmed by NMR and IR spectroscopy.
Visualizing the Workflow
Synthetic Pathway
Caption: Proposed synthetic route to 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one.
Troubleshooting Logic
Caption: Troubleshooting workflow for synthesis optimization.
References
-
Ito, H., Takenaka, Y., Fukunishi, S., & Iguchi, K. (2005). A Practical Preparation of 2-Hydroxymethyl-2-cyclopenten-1-one by Morita-Baylis-Hillman Reaction. Synthesis, 2005(18), 3035-3038. Available at: [Link]
-
Organic Syntheses Procedure for 2,4,4-trimethylcyclopentanone. Available at: [Link]
- US Patent 4132726A, Process for the preparation of 4-hydroxycyclopent-2-en-1-one derivatives.
- Blank, I., & Schieberle, P. (1993). Formation of 3-hydroxy-4,5-dimethyl-2(5H)-furanone (Sotolone) from 4-Hydroxy-L-isoleucine and 3-Amino-4,5-dimethyl-3,4-dihydro-2(5H)-furanone. Journal of Agricultural and Food Chemistry, 41(11), 1882-1886.
-
Roche, S. P., & Porco, J. A. (2011). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 111(7), 4601-4643. Available at: [Link]
- De Luc, G., & Rodriguez, J. (2005). Recent Progress in the Synthetic Assembly of 2-Cyclopentenones.
-
PubChem: 2-Hydroxy-3,4-dimethyl-2-cyclopenten-1-one. Available at: [Link]
- Yu, C. H., & Ho, C. T. (2011). Thermal Generation of 3-Amino-4,5-dimethylfuran-2(5H)-one, the Postulated Precursor of Sotolone, from Amino Acid Model Systems Containing Glyoxylic and Pyruvic Acids. Journal of Agricultural and Food Chemistry, 59(7), 3378-3382.
- EP Patent 0133251A2, Process for preparing 4-hydroxy-2-cyclopentenones.
- Tamaki, T., et al. (2024). Determination of sotolon, sotolon precursors, and minerals in Okinawan awamori. Journal of the Institute of Brewing.
-
Organic Syntheses Procedure for 2-hydroxymethyl-2-cyclopentenone. Available at: [Link]
-
Yu, C. H., & Ho, C. T. (2011). Thermal Generation of 3-Amino-4,5-dimethylfuran-2(5H)-one, the Postulated Precursor of Sotolone, from Amino Acid Model Systems Containing Glyoxylic and Pyruvic Acids. Journal of Agricultural and Food Chemistry, 59(7), 3378-3382. Available at: [Link]
- Blank, I., & Schieberle, P. (1993). Formation of 3-hydroxy-4,5-dimethyl-2(5H)-furanone (sotolon) from 4-hydroxy-L-isoleucine and 3-amino-4,5-dimethyl-2-oxo-tetrahydrofuran. In Flavour Precursors (pp. 199-207). American Chemical Society.
-
Hofmann, T., & Schieberle, P. (1998). 3-Hydroxy-4,5-dimethyl-2(5H)-furanone (Sotolon) causing an off-flavor: elucidation of its formation pathways during storage of citrus soft drinks. Journal of Agricultural and Food Chemistry, 46(6), 2270-2275. Available at: [Link]
-
ResearchGate: Concentration of sotolon observed in "Tawnys" categories of 10-, 20-, 30-, and 40-year-old wines (µg/L). Available at: [Link]
-
The Good Scents Company: caramel furanone solution. Available at: [Link]
- Zhang, Y., et al. (2022).
-
Cheméo: Chemical Properties of 2-Cyclopenten-1-one, 3,4-dimethyl- (CAS 30434-64-1). Available at: [Link]
Sources
- 1. 3,4-dimethyl 2-hydroxy-2-cyclopenten-1-one | 13494-06-9 [chemicalbook.com]
- 2. 2-Hydroxy-3,4-dimethyl-2-cyclopenten-1-one | C7H10O2 | CID 89539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US4132726A - Process for the preparation of 4-hydroxycyclopent-2-en-1-one derivatives - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one
Introduction: Welcome to the dedicated technical support guide for the purification of 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one (DMCP). As a key intermediate in organic synthesis and a component in fragrance and flavor industries, achieving high purity of this compound is paramount for reproducible downstream applications.[1][2] This guide is structured to address the specific and often subtle challenges encountered during its purification. We will move beyond simple procedural lists to explore the underlying chemical principles—such as its inherent tautomerism and stability profile—that govern separation success. Our goal is to empower you with the expertise to not only troubleshoot existing protocols but to rationally design and optimize robust purification strategies.
Section 1: Foundational Chemistry - Understanding the Molecule
A thorough understanding of the molecule's intrinsic properties is the bedrock of any successful purification strategy. Seemingly minor purification issues often trace back to a fundamental aspect of the compound's chemical nature.
Q1: What are the key chemical properties of 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one that influence its purification?
A1: The purification behavior of DMCP is primarily governed by its structure, polarity, and its existence as a stable enol.
-
Structure and Polarity: DMCP is a relatively small, polar organic molecule with a molecular weight of approximately 126.15 g/mol .[3][4] Its structure features a polar hydroxyl group (-OH) and a ketone (C=O) group, which allow for hydrogen bonding. This makes it moderately polar, influencing its solubility and interaction with chromatographic stationary phases. It is often described as a slightly yellow to light beige crystalline powder.[5]
-
Keto-Enol Tautomerism: This is arguably the most critical concept to grasp. The name "2-hydroxy..." indicates that the molecule is predominantly in its enol form. This is a special type of constitutional isomerism where the molecule exists in a dynamic equilibrium between a keto form (containing a ketone and an adjacent C-H bond) and an enol form (containing a hydroxyl group and a C=C double bond). For many related 1,2-dicarbonyl compounds, the enol form is significantly stabilized by intramolecular hydrogen bonding and conjugation of the double bond with the carbonyl group.[6][7] This stability means you are primarily purifying the enol tautomer. However, conditions during purification (e.g., pH, solvent, stationary phase) can influence this equilibrium, potentially leading to the presence of the keto tautomer. Since the keto and enol forms have different polarities, this can result in issues like peak broadening or streaking in chromatography.
Table 1: Physicochemical Properties of 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₇H₁₀O₂ | [2][3][4] |
| Molecular Weight | 126.15 g/mol | [2][3][4] |
| CAS Number | 21835-00-7 | [2][3][4] |
| Appearance | Slightly yellow to light beige crystalline powder | [5] |
| Key Synonyms | 3,4-Dimethylcyclopentenolone (DMCP) |[3][4] |
Sources
- 1. Cyclopentenone synthesis [organic-chemistry.org]
- 2. 2-Hydroxy-3,4-dimethyl-2-cyclopenten-1-one | C7H10O2 | CID 89539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- [webbook.nist.gov]
- 4. 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- [webbook.nist.gov]
- 5. 3,4-dimethyl 2-hydroxy-2-cyclopenten-1-one | 13494-06-9 [chemicalbook.com]
- 6. 2-Hydroxy-3-methyl-2-cyclopenten-1-one - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
side-product formation in the synthesis of 2-Cyclopenten-1-one
Welcome to the technical support center for the synthesis of 2-cyclopenten-1-one and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently encountered challenges. Here, we move beyond simple protocols to explain the "why" behind experimental observations, empowering you to optimize your synthetic routes and overcome common hurdles related to side-product formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 2-cyclopenten-1-one, and what are their general limitations?
A1: Several robust methods are employed for cyclopentenone synthesis, each with a unique profile of potential side-reactions. The most common routes include the Nazarov cyclization of divinyl ketones, intramolecular aldol condensations of 1,4-diketones, and the Saegusa-Ito oxidation of cyclopentanones.[1][2] Each of these pathways can be influenced by reaction conditions, leading to the formation of undesired byproducts.[2]
Q2: I'm observing a significant amount of rearranged products in my Nazarov cyclization. What is the likely cause and how can I mitigate it?
A2: The Nazarov cyclization, an acid-catalyzed electrocyclic ring closure of divinyl ketones, can be accompanied by several side reactions.[2][3] A primary cause of rearranged side-products is Wagner-Meerwein rearrangements, which are especially prevalent when the substrate can form stabilized carbocationic intermediates.[2][4] To minimize this, consider using a milder Lewis acid or optimizing the reaction temperature to disfavor carbocation rearrangement pathways.
Q3: My intramolecular aldol condensation to form a cyclopentenone is giving low yields and a complex mixture of products. What should I investigate first?
A3: The intramolecular aldol condensation of a 1,4-diketone is a common and effective route.[5] However, issues often arise from competing intermolecular reactions, especially at high concentrations. Try running the reaction under high-dilution conditions to favor the intramolecular pathway. Additionally, the choice of base and solvent is critical; a hindered base can sometimes selectively promote the desired intramolecular cyclization. Polymerization of the starting material or product can also be an issue, which might be addressed by adjusting the temperature or reaction time.[6]
Q4: I am attempting a Saegusa-Ito oxidation to synthesize a substituted 2-cyclopenten-1-one, but the reaction is sluggish and incomplete. What are potential solutions?
A4: The Saegusa-Ito oxidation is a powerful method for introducing α,β-unsaturation into a cyclopentanone ring via a silyl enol ether intermediate.[7][8] Sluggish reactions can often be attributed to incomplete formation of the silyl enol ether or deactivation of the palladium catalyst. Ensure your starting cyclopentanone is completely converted to the silyl enol ether before adding the palladium(II) acetate. If catalyst deactivation is suspected, the use of a co-oxidant like benzoquinone can regenerate the active Pd(II) species.[7] The choice of solvent can also play a significant role; acetonitrile is commonly used and often effective.
Troubleshooting Guide: Side-Product Formation
This section provides a deeper dive into specific side-products encountered during the synthesis of 2-cyclopenten-1-one, their mechanisms of formation, and detailed strategies for their prevention.
Nazarov Cyclization
The Nazarov cyclization is a powerful tool for constructing the cyclopentenone core from divinyl ketones.[9] However, its cationic mechanism can lead to a variety of side-products.
Common Side-Products and Their Origins:
-
Rearranged Products (Wagner-Meerwein Shift): Formation of a pentadienyl cation intermediate can be followed by a 1,2-hydride or 1,2-alkyl shift, leading to a constitutional isomer of the desired product. This is particularly problematic with substrates that can form more stable tertiary or benzylic carbocations upon rearrangement.[4]
-
Retro-Nazarov Reaction: Under certain conditions, particularly with β-alkoxy substituted cyclopentenones, the ring-opening of the product can occur, leading to a decrease in yield.[2]
-
Incomplete Cyclization/Isomerization: The initial isomerization of an allyl vinyl ketone to a divinyl ketone may be incomplete, leading to a mixture of starting materials and products.[9]
Troubleshooting and Prevention:
| Issue | Proposed Solution | Rationale |
| Rearranged Products | Use a milder Lewis acid (e.g., Cu(OTf)₂, Sc(OTf)₃) or a protic acid with a non-nucleophilic counterion. | Milder acids can lower the energy barrier for the desired cyclization relative to the rearrangement pathway. |
| Employ a silicon-directed approach where a trimethylsilyl group stabilizes the β-carbocation intermediate, guiding the regioselectivity of the elimination.[10] | The β-silicon effect directs the elimination to form the desired double bond, preventing rearrangements. | |
| Retro-Nazarov Reaction | Use a stoichiometric amount of a strong Lewis acid to drive the reaction to completion. | A stronger driving force can help to prevent the reverse reaction from occurring. |
| Trap the product in situ with a suitable reagent if possible. | In-situ derivatization can prevent the product from re-entering the reaction manifold. | |
| Incomplete Cyclization | Ensure complete isomerization of the starting material before initiating the cyclization. | A pure divinyl ketone starting material will lead to a cleaner reaction profile. |
| Increase the reaction temperature or time cautiously, monitoring for product degradation. | Providing more energy can help overcome the activation barrier for cyclization. |
Visualizing the Nazarov Cyclization and Side-Product Formation:
Caption: Nazarov cyclization main pathway and common side-product formations.
Intramolecular Aldol Condensation
The base-catalyzed intramolecular cyclization of 1,4-diketones is a classic and reliable method for synthesizing cyclopentenones.[11] However, careful control of reaction conditions is necessary to avoid side reactions.
Common Side-Products and Their Origins:
-
Intermolecular Aldol Products: At higher concentrations, two molecules of the 1,4-diketone can react with each other, leading to dimers and oligomers.
-
Over-condensation/Polymerization: The product, 2-cyclopenten-1-one, is itself an enone and can undergo further Michael additions and aldol reactions, leading to polymeric material.[12]
-
Formation of β-Hydroxy Ketone Intermediate: Incomplete dehydration of the initial aldol addition product can lead to the isolation of the β-hydroxy cyclopentanone.[13]
Troubleshooting and Prevention:
| Issue | Proposed Solution | Rationale |
| Intermolecular Products | Employ high-dilution conditions by slowly adding the diketone to a solution of the base. | This favors the intramolecular reaction kinetically by keeping the concentration of the reactant low. |
| Polymerization | Use a milder base or a catalytic amount of a stronger base. | This can reduce the rate of undesired side reactions involving the product. |
| Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. | Lower temperatures generally disfavor polymerization. | |
| Incomplete Dehydration | Use a base that is also a good dehydrating agent, or add a dehydrating agent to the reaction mixture. | This will drive the reaction towards the final α,β-unsaturated product. |
| Increase the reaction temperature after the initial cyclization to promote dehydration. | Dehydration is often favored at higher temperatures. |
Experimental Workflow for Intramolecular Aldol Condensation:
Caption: High-dilution workflow for intramolecular aldol condensation.
Dehydrohalogenation of 2-Halocyclopentanones
The elimination of a hydrogen halide from a 2-halocyclopentanone is a straightforward method for introducing the double bond.[14] However, the regioselectivity and potential for competing reactions must be considered.
Common Side-Products and Their Origins:
-
Formation of 3-Cyclopenten-1-one: If there are abstractable protons on both sides of the carbonyl group, a mixture of 2-cyclopenten-1-one and 3-cyclopenten-1-one can be formed.[15]
-
Favorskii Rearrangement: In the presence of a strong, non-hindered base, 2-halocyclopentanones can undergo a Favorskii rearrangement to form cyclobutanecarboxylic acid derivatives.
-
Substitution Products: The halide can be displaced by the base in an SN2 reaction, leading to a 2-hydroxycyclopentanone.[16]
Troubleshooting and Prevention:
| Issue | Proposed Solution | Rationale |
| Isomeric Enone Formation | Use a bulky, non-nucleophilic base such as potassium tert-butoxide or DBU. | A bulky base will preferentially abstract the less sterically hindered proton, favoring the formation of the thermodynamically more stable conjugated enone. |
| Favorskii Rearrangement | Employ a non-nucleophilic base and a non-polar, aprotic solvent. | These conditions disfavor the formation of the cyclopropanone intermediate required for the Favorskii rearrangement. |
| Substitution Products | Use a strong, non-nucleophilic base. | This will favor the E2 elimination pathway over the SN2 substitution pathway. |
| Lower the reaction temperature. | Elimination reactions are often favored over substitution at higher temperatures, but lowering the temperature can sometimes reduce the rate of substitution more significantly. |
Purification Strategies
The successful synthesis of 2-cyclopenten-1-one often relies on effective purification to remove stubborn side-products.
-
Distillation: For the parent 2-cyclopenten-1-one, fractional distillation under reduced pressure can be effective.[17] However, care must be taken to avoid polymerization at high temperatures.
-
Chromatography: Column chromatography on silica gel is a versatile method for separating cyclopentenone derivatives from side-products with different polarities.
-
Complexation: In some cases, purification can be achieved by forming a reversible complex with a metal salt, such as calcium chloride, allowing for the isolation of the desired product.[18][19]
References
- Method for purification of cyclopentenolones.
- The Nazarov Cycliz
- Nazarov Cycliz
- Side-product formation in the synthesis of cyclopentenolones. Benchchem.
- Simple Synthesis of 2-Cyclopentenones. ChemistryViews.
- Synthesis of 2-Cyclopentene-1-one Derivatives by Aldol Condens
- Nazarov cycliz
- Nazarov Cycliz
- Retrosynthesis of 2-Cyclopenten-1-one, 5-hydroxy-. Reddit.
- 2-cyclopentenone. Organic Syntheses Procedure.
-
Using Nazarov Electrocyclization to Stage Chemoselective[18][20]-Migrations: Stereoselective Synthesis of Functionalized Cyclopentenones. PMC.
- Method for purification of cyclopentenolones.
- Cyclopentenone synthesis. Organic Chemistry Portal.
- Condensation reaction of cyclopentanone and cyclohexanone.
- Saegusa–Ito oxid
- Development of a Computer-Aided Process for Recovering and Purifying 2-Methyl-2-Cyclopentenone Based on Measured Phase Equilibrium D
- Robinson annul
- Solvent-Free Aldol Condensation of Cyclopentanone with Natural Clay-Based Catalysts: Origin of Activity & Selectivity. MDPI.
- Cyclopentenone. Wikipedia.
- Robinson Annul
- Saegusa-Ito Oxid
- Saegusa-Ito Oxid
- Recent Progress in the Synthetic Assembly of 2-Cyclopentenones.
- Synthesis of cyclopentenones.
- The Robinson Annul
- Robinson Annul
- Robinson Annulation Mechanism & Examples. Total Synthesis.
- Saegusa-Ito Oxid
- Synthesis of Chiral Cyclopentenones.
- Dehydrohalogen
- Synthesis of natural products containing fully functionalized cyclopentanes.
- Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. YouTube.
- Dehydrohalogenation of Haloalkanes (alkyl halides) Chemistry Tutorial. ausetute.com.
- The dehydrohalogen
- Alkenes from Dehydrohalogenation of Haloalkanes. Chemistry LibreTexts.
Sources
- 1. Cyclopentenone - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 4. Using Nazarov Electrocyclization to Stage Chemoselective [1,2]-Migrations: Stereoselective Synthesis of Functionalized Cyclopentenones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. isca.me [isca.me]
- 6. Robinson Annulation [organic-chemistry.org]
- 7. Saegusa–Ito oxidation - Wikipedia [en.wikipedia.org]
- 8. Saegusa-Ito Oxidation | NROChemistry [nrochemistry.com]
- 9. Nazarov Cyclization | Thermo Fisher Scientific - IN [thermofisher.com]
- 10. Nazarov Cyclization [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. jk-sci.com [jk-sci.com]
- 14. Dehydrohalogenation - Wikipedia [en.wikipedia.org]
- 15. Dehydrohalogenation of Haloalkanes Chemistry Tutorial [ausetute.com.au]
- 16. m.youtube.com [m.youtube.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. US4376871A - Method for purification of cyclopentenolones - Google Patents [patents.google.com]
- 19. US4376871A - Method for purification of cyclopentenolones - Google Patents [patents.google.com]
- 20. organicreactions.org [organicreactions.org]
Technical Support Center: Optimizing Reaction Conditions for 2-Hydroxy-3,4-dimethyl-2-cyclopenten-1-one
Welcome to the technical support center for the synthesis and optimization of 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.
Introduction
2-Hydroxy-3,4-dimethyl-2-cyclopenten-1-one is a valuable intermediate in organic synthesis, recognized for its role as a flavoring agent and a precursor for various complex molecules.[1][2] Its synthesis, while conceptually straightforward, often involving an intramolecular aldol condensation, can present several challenges that may affect yield and purity.[3][4] This guide provides a structured approach to troubleshoot common issues and optimize your reaction conditions.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one.
Problem 1: Low or No Product Yield
Q: I am not observing any significant formation of the desired 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one. What are the likely causes and how can I address them?
A: Low to no product yield is a common issue that can stem from several factors, primarily related to the reagents, reaction conditions, and the stability of the intermediates.
-
Inactive Catalyst or Base: The intramolecular aldol condensation is typically base-catalyzed. The activity of your base (e.g., sodium hydroxide, potassium hydroxide) is crucial. Ensure you are using a fresh, high-purity batch, as older reagents can absorb atmospheric CO2, reducing their effectiveness.[5] It is advisable to prepare a fresh solution of your base before each reaction.
-
Presence of Water: The formation of the enolate, a key intermediate in the aldol condensation, can be hindered by the presence of water.[5] Ensure all glassware is thoroughly dried, and use anhydrous solvents if your specific protocol allows.
-
Suboptimal Reaction Temperature: The reaction rate is highly dependent on temperature. If the temperature is too low, the reaction may be too slow to proceed at a reasonable rate. Conversely, excessively high temperatures can lead to side reactions and decomposition of the starting material or product.[5] It is recommended to perform small-scale experiments at various temperatures (e.g., room temperature, 40°C, 60°C) to determine the optimal condition.
-
Incorrect Starting Material: Verify the identity and purity of your starting diketone (e.g., 3,4-dimethylhexane-2,5-dione). Impurities in the starting material can inhibit the reaction or lead to the formation of unwanted byproducts.
Problem 2: Formation of Multiple Byproducts
Q: My reaction mixture shows multiple spots on TLC analysis, indicating the presence of several byproducts. How can I improve the selectivity towards the desired product?
A: The formation of multiple byproducts is often a result of competing side reactions. Here's how to enhance the selectivity of your synthesis:
-
Intermolecular vs. Intramolecular Condensation: At high concentrations of the starting diketone, intermolecular aldol reactions can compete with the desired intramolecular cyclization, leading to polymers and other high molecular weight species. To favor the intramolecular pathway, the reaction should be performed under high-dilution conditions. This can be achieved by the slow addition of the starting material to the reaction mixture containing the base.
-
Control of pH and Base Strength: The choice and concentration of the base are critical. A base that is too strong or used in excess can promote undesired side reactions. Experiment with weaker bases or lower concentrations of your current base. The optimal pH should be carefully maintained throughout the reaction.
-
Reaction Time: Monitor the reaction progress closely using TLC or GC. Allowing the reaction to proceed for too long after the starting material has been consumed can lead to the formation of degradation products or further reactions of your desired product.
Problem 3: Difficulty in Product Purification
Q: I am struggling to isolate a pure sample of 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one from the crude reaction mixture. What purification strategies are most effective?
A: The purification of 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one can be challenging due to its physical properties and potential impurities.
-
Vacuum Distillation: For larger scale reactions, vacuum distillation is often an effective method for purification.[5] The reduced pressure allows for distillation at a lower temperature, minimizing the risk of thermal decomposition.
-
Column Chromatography: For smaller scales or to remove closely related impurities, column chromatography on silica gel is a powerful technique.[5] A systematic evaluation of different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) is recommended to achieve optimal separation.
-
Crystallization: The product is described as a crystalline powder.[1] Attempting to crystallize the crude product from a suitable solvent system could be an effective purification method.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one?
A1: The most common and direct route is the intramolecular aldol condensation of a 3,4-dimethyl-2,5-hexanedione precursor. This reaction is typically catalyzed by a base, such as sodium or potassium hydroxide.[3][4] An alternative reported preparation involves the alkylation of 3,5-dicarbetoxy-4-methyl-cyclopentane-1,2-dione, followed by hydrolysis and decarboxylation.[1]
Q2: What is the expected melting point of 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one?
A2: The reported melting point for 3,4-dimethyl-2-hydroxy-2-cyclopenten-1-one is in the range of 68-72 °C.[1]
Q3: Does 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one exist in tautomeric forms?
A3: Yes, similar to its analogue 2-hydroxy-3-methyl-2-cyclopenten-1-one, it is the enol tautomer of the corresponding diketone, 3,4-dimethylcyclopentane-1,2-dione. The enol form is generally the more stable tautomer.[6][7]
Q4: Are there any specific safety precautions I should take when working with the reagents for this synthesis?
A4: Standard laboratory safety practices should always be followed. The bases used (e.g., NaOH, KOH) are corrosive and should be handled with care. Organic solvents are flammable and should be used in a well-ventilated fume hood. Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.
Experimental Protocols
General Procedure for Intramolecular Aldol Condensation
This protocol provides a general guideline. Optimization of specific parameters will be necessary.
-
To a stirred solution of aqueous sodium hydroxide (e.g., 10% w/v) in a round-bottom flask, slowly add the 3,4-dimethyl-2,5-hexanedione at room temperature.[5]
-
Heat the reaction mixture to a predetermined optimal temperature (e.g., 40-80°C) and stir for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., hydrochloric acid).
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.[5]
Data Presentation
| Parameter | Recommended Range | Rationale |
| Reaction Temperature | 25°C - 80°C | Lower temperatures may be too slow, while higher temperatures can cause side reactions.[5] |
| Base Concentration | 5-15% (w/v) | A sufficient concentration is needed to catalyze the reaction, but excess can lead to byproducts. |
| Reactant Concentration | High Dilution | Slow addition of the diketone favors the desired intramolecular cyclization. |
| Reaction Time | 2 - 8 hours | Monitor by TLC/GC to avoid product degradation from prolonged reaction times. |
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting decision tree for low product yield.
References
-
Synthesis of 2-Cyclopentene-1-one Derivatives by Aldol Condensation. Available at: [Link]
-
Aldol Condensation of Cyclopentanone with Valeraldehyde Over Metal Oxides. Available at: [Link]
-
Solvent-Free Aldol Condensation of Cyclopentanone with Natural Clay-Based Catalysts: Origin of Activity & Selectivity. Available at: [Link]
-
Synthesis of Chiral Cyclopentenones. Chemical Reviews. Available at: [Link]
-
Cyclopentenone synthesis. Organic Chemistry Portal. Available at: [Link]
-
A Practical Preparation of 2-Hydroxymethyl-2-cyclopenten-1-one by Morita-Baylis-Hillman Reaction. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of 2-Hydroxy-3-p-tolyl-2-cyclopentenone and Its Application to Isolaurene. Agricultural and Biological Chemistry. Available at: [Link]
-
2-hydroxymethyl-2-cyclopentenone. Organic Syntheses Procedure. Available at: [Link]
-
Formation of 2,2-disubstituted 1,3-cyclopentanediones from ketals with 1,2-bis(trimethylsilyloxy)cyclobutene. Canadian Journal of Chemistry. Available at: [Link]
-
2-Hydroxy-3-methyl-2-cyclopenten-1-one. Wikipedia. Available at: [Link]
-
1,3-Cyclopentanedione, 2-methyl-. Organic Syntheses Procedure. Available at: [Link]
-
2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl-. NIST WebBook. Available at: [Link]
-
2-Hydroxy-3,4-dimethyl-2-cyclopenten-1-one | C7H10O2. PubChem. Available at: [Link]
-
2-Hydroxy-3-methyl-2-cyclopenten-1-one. American Chemical Society. Available at: [Link]
Sources
- 1. 3,4-dimethyl 2-hydroxy-2-cyclopenten-1-one | 13494-06-9 [chemicalbook.com]
- 2. 2-Hydroxy-3,4-dimethyl-2-cyclopenten-1-one | C7H10O2 | CID 89539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. isca.me [isca.me]
- 4. d-nb.info [d-nb.info]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-Hydroxy-3-methyl-2-cyclopenten-1-one - Wikipedia [en.wikipedia.org]
- 7. acs.org [acs.org]
Technical Support Center: Degradation Pathways of 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl-
Welcome to the technical support center for 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- (CAS 21835-00-7). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the stability and degradation of this compound. While specific degradation studies on this exact molecule are not extensively published, this guide synthesizes information from structurally related compounds, such as cyclopentenone derivatives and other flavor compounds, to provide a robust framework for your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- and what are its common applications?
A1: 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- is a cyclic ketone with a sweet, sugary, maple, and caramellic taste profile.[1] It is primarily used as a flavoring agent in the food industry and as a fragrance ingredient.[2] Structurally, it is an enol tautomer of 3,4-dimethyl-1,2-cyclopentanedione.[1][3] Its chemical formula is C₇H₁₀O₂.[2][4][5]
Q2: What are the primary factors that can cause the degradation of this compound?
A2: Based on its α,β-unsaturated ketone and enol functional groups, the primary degradation pathways are anticipated to be oxidation, photodegradation, and thermal decomposition.[6] The presence of the hydroxyl group and the conjugated system makes the molecule susceptible to changes in pH, light exposure, and elevated temperatures.
Q3: How should I properly store 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- to ensure its stability?
A3: To minimize degradation, the compound, which is a slightly yellow to light beige crystalline powder, should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1][6] It is recommended to store it in a cool, dark place, and for long-term storage, refrigeration (2-8°C) is advisable.[7] Protecting it from light is crucial to prevent photodegradation.
Q4: What are the likely degradation products I might observe?
A4: While specific degradation products for this compound are not well-documented, degradation of similar cyclopentenone structures under thermal stress can lead to ring-opening, yielding smaller volatile molecules such as carbon monoxide, ethylene, and acetylene.[6][8] Oxidative degradation could result in the formation of carboxylic acids and other smaller fragments.[6]
Q5: Is this compound related to "Sotolon"?
A5: While chemically distinct, 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- shares structural similarities with Sotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone), a potent flavor compound with a caramel-like scent.[9][] Both are five-membered rings with hydroxyl and methyl groups, and insights into the degradation of Sotolon, which is known to form in aged beverages from precursors like ascorbic acid and ethanol, can be informative for understanding the stability of this cyclopentenone derivative.[11]
Troubleshooting Guide
This section addresses common issues encountered during the handling and analysis of 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl-.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Change in physical appearance (e.g., color darkening, clumping) | Exposure to air (oxidation) or humidity. | Store the compound under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator. Ensure the container is tightly sealed.[6] |
| Unexpected peaks in analytical chromatogram (e.g., HPLC, GC) | Degradation of the compound. | Review storage conditions. Implement a stability testing protocol (see Section 4) to identify and quantify degradation products. Ensure the analytical method is stability-indicating. |
| Inconsistent analytical results between samples | Sample handling variability; degradation during sample preparation. | Standardize sample preparation procedures. Prepare solutions fresh and protect them from light and heat. Use an internal standard for chromatographic analyses to account for variations. |
| Loss of potency or desired flavor/fragrance profile | Chemical degradation leading to a decrease in the concentration of the active compound. | Re-evaluate storage and handling procedures. Consider reformulating with antioxidants or light-protecting agents if applicable to the final product matrix. |
Proposed Degradation Pathways
The chemical structure of 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- suggests several potential degradation pathways. Understanding these can aid in designing stability studies and interpreting analytical data.
Oxidative Degradation
The enol functional group and the allylic positions of the methyl groups are susceptible to oxidation. This can be initiated by atmospheric oxygen, especially in the presence of light or metal ions. The reaction can lead to the formation of hydroperoxides, which can further decompose into a variety of smaller, more oxidized products, potentially leading to ring cleavage.
Photodegradation
As an α,β-unsaturated ketone, the compound is expected to be sensitive to UV light.[12] Potential photodegradation pathways include [2+2] cycloadditions leading to dimerization, or photoenolization which can result in rearrangement to a deconjugated isomer.
Thermal Degradation
At elevated temperatures, the compound may undergo thermal decomposition. Studies on the parent compound, 2-cyclopentenone, have shown that at very high temperatures (1000-1400 K), it decomposes into smaller molecules like carbon monoxide, ketene, ethylene, and acetylene.[8][13][14] While such extreme conditions are not typical for storage, they indicate the potential for fragmentation at lower temperatures over extended periods.
Diagram of Proposed Degradation Pathways
Caption: Proposed degradation pathways for 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl-.
Experimental Protocols
To investigate the stability of 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl-, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to accelerate its degradation and identify potential degradation products.
Stability-Indicating HPLC-UV Method Development
A High-Performance Liquid Chromatography (HPLC) method with UV detection is a robust technique for monitoring the purity of the compound and detecting degradation products.[6]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A gradient of acetonitrile and water is a good starting point.
-
Example gradient: Start with 20% acetonitrile, ramp to 80% over 15 minutes, hold for 5 minutes, then return to initial conditions.
Detection:
-
Monitor at the λmax of the compound (to be determined experimentally, likely in the range of 220-280 nm).
Method Validation:
-
The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Forced Degradation Study Protocol
-
Acidic Hydrolysis: Dissolve 10 mg of the compound in 10 mL of 0.1 M HCl. Heat at 60°C for 48 hours.
-
Basic Hydrolysis: Dissolve 10 mg of the compound in 10 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Dissolve 10 mg of the compound in 10 mL of 3% hydrogen peroxide. Keep at room temperature for 48 hours.
-
Photolytic Degradation: Dissolve 10 mg of the compound in 10 mL of a suitable solvent (e.g., acetonitrile/water) and place it in a photostability chamber. Expose the solution to UV light (e.g., 254 nm) for 48 hours. Prepare a control sample wrapped in aluminum foil.[6]
-
Thermal Degradation: Place 10 mg of the solid compound in an oven at 80°C for 72 hours.
Analysis:
-
Analyze all stressed samples, along with a control sample (dissolved in the same solvent but not stressed), by the developed HPLC-UV method.
-
Compare the chromatograms to identify new peaks corresponding to degradation products.
-
Mass spectrometry (LC-MS) can be coupled to identify the mass of the degradation products, aiding in their structural elucidation.
Experimental Workflow for Stability Testing
Caption: Experimental workflow for stability testing of 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl-.
References
-
Blank, I., et al. (1999). 3-Hydroxy-4,5-dimethyl-2(5H)-furanone (Sotolon) Causing an Off-Flavor: Elucidation of Its Formation Pathways during Storage of Citrus Soft Drinks. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
König, T., et al. (2024). Sotolon formation pathways from ascorbic acid and ethanol postulated by K€ onig (24). ResearchGate. Available at: [Link]
-
Pereira, V., et al. (2020). Fructose implication in the Sotolon formation in fortified wines: preliminary results. ResearchGate. Available at: [Link]
-
Silva Ferreira, A. C., et al. (2025). How Sotolon can Impart a Madeira Off-Flavor to Aged Beers. ResearchGate. Available at: [Link]
-
Gaspar, J. (2021). Sotolon in Madeira Wine New insights on the aroma impact and main formation pathways. DigitUMa. Available at: [Link]
-
Ahmad, T., et al. (2025). A systematic review on the determination and analytical methods for furanic compounds in caramel models. National Institutes of Health. Available at: [Link]
-
Cheméo. Chemical Properties of 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- (CAS 21835-00-7). Available at: [Link]
-
Wikipedia. 2-Hydroxy-3-methyl-2-cyclopenten-1-one. Available at: [Link]
-
National Institutes of Health. Thermal Decomposition of 2-Cyclopentenone. Available at: [Link]
-
NIST WebBook. 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl-. Available at: [Link]
-
PubChem. 2-Hydroxy-3,4-dimethyl-2-cyclopenten-1-one. Available at: [Link]
-
The Good Scents Company. hydroxydimethyl cyclopentenone, 21835-00-7. Available at: [Link]
-
FlavScents. caramel furanone. Available at: [Link]
-
The Good Scents Company. caramel furanone solution, 28664-35-9. Available at: [Link]
-
ResearchGate. Thermal Decomposition of 2-Cyclopentenone | Request PDF. Available at: [Link]
-
The Journal of Physical Chemistry A. Thermal Decomposition of 2-Cyclopentenone. Available at: [Link]
-
Organic Chemistry Portal. A Practical Preparation of 2-Hydroxymethyl-2-cyclopenten-1-one by Morita-Baylis-Hillman Reaction. Available at: [Link]
-
PubChem. 2-Cyclopenten-1-one, 3-hydroxy-. Available at: [Link]
-
PubChem. 2-Cyclopenten-1-one, 2,3-dimethyl-. Available at: [Link]
-
ACS Publications. Synthesis of Chiral Cyclopentenones. Available at: [Link]
-
The Good Scents Company. 2-hydroxy-3,5-dimethyl-2-cyclopenten-1-one, 21834-98-0. Available at: [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. Photolysis of 2,4-dihydroxy-2,4-dimethylpentan-3-one studied by quantitative time-resolved CIDNP and optical spectroscopy. Available at: [Link]
-
NIST WebBook. 2-Hydroxy-3,5-dimethylcyclopent-2-en-1-one. Available at: [Link]
-
PubChem. 3,4-Dimethylcyclopent-2-en-1-one. Available at: [Link]
Sources
- 1. 3,4-dimethyl 2-hydroxy-2-cyclopenten-1-one | 13494-06-9 [chemicalbook.com]
- 2. 2-Hydroxy-3,4-dimethyl-2-cyclopenten-1-one | C7H10O2 | CID 89539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Hydroxy-3-methyl-2-cyclopenten-1-one - Wikipedia [en.wikipedia.org]
- 4. 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- (CAS 21835-00-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- [webbook.nist.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-Cyclopenten-1-one 98 930-30-3 [sigmaaldrich.com]
- 8. Thermal Decomposition of 2-Cyclopentenone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ives-openscience.eu [ives-openscience.eu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
troubleshooting peak tailing in HPLC analysis of 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one
Technical Support Center: HPLC Analysis of 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one
Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common chromatographic issues, with a specific focus on peak tailing. Our approach is rooted in first-principles chemistry to empower you to diagnose and solve problems effectively.
Introduction: The Challenge of a Unique Analyte
2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one is a polar molecule with specific chemical characteristics that can make it challenging for standard reversed-phase HPLC. Its structure contains an enol moiety and a ketone, which can lead to multiple interaction modes with the stationary phase and system components, often manifesting as asymmetric or tailing peaks. Understanding these properties is the first step toward developing a robust analytical method.
| Analyte Properties | |
| IUPAC Name | 2-hydroxy-3,4-dimethylcyclopent-2-en-1-one[1][2] |
| Molecular Formula | C₇H₁₀O₂[1][2][3] |
| Molecular Weight | 126.15 g/mol [1][3] |
| logP (Octanol/Water) | ~0.1 to 1.12 (indicating moderate polarity)[4][5] |
| Key Functional Groups | Enol (-C(OH)=C-), Ketone (C=O) |
| Estimated pKa | 9-11 (typical for enols) |
The primary challenge arises from two key features:
-
Secondary Silanol Interactions: The polar hydroxyl and ketone groups can form hydrogen bonds with residual silanol groups (Si-OH) on silica-based stationary phases.[6][7]
-
Metal Chelation: The adjacent hydroxyl and ketone groups form a bidentate ligand, which can chelate (bind to) trace metal ions (e.g., iron, aluminum) present in the silica matrix, column hardware, or even the mobile phase.[8][9][10]
This guide provides a logical workflow to diagnose and systematically eliminate the causes of peak tailing for this analyte.
Diagnostic Workflow for Peak Tailing
Before diving into specific protocols, use this workflow to guide your troubleshooting process. Start at the top and proceed downwards, addressing the most probable and easily solvable issues first.
Caption: A logical workflow to diagnose the root cause of peak tailing.
Frequently Asked Questions & Troubleshooting Guide
FAQ 1: How do I know if secondary silanol interactions are the problem, and how do I fix them?
The Cause (Expertise & Experience): Standard silica-based reversed-phase columns (e.g., C18, C8) have residual, unreacted silanol groups on their surface.[6] There are different types of silanols, but the most problematic are "acidic" or "lone" silanols, which have a pKa around 3.8-4.2.[11] Above this pH, they become deprotonated and negatively charged (Si-O⁻), creating strong, unwanted ionic interactions with polar or basic analytes.[7][12] While your analyte is not basic, its polar hydroxyl group can still engage in strong hydrogen bonding with these active sites, creating a secondary retention mechanism that leads to peak tailing.
Caption: Unwanted hydrogen bonding with surface silanols.
The Solution (Trustworthiness & Protocols): The goal is to suppress the activity of these silanol groups. You can achieve this by modifying the mobile phase.
Protocol 1: Mobile Phase Optimization to Mitigate Silanol Effects
-
Lower the Mobile Phase pH:
-
Action: Add a small amount of an acidic modifier to your mobile phase (both aqueous and organic components).
-
Rationale: By operating at a low pH (e.g., pH ≤ 3), you ensure the silanol groups are fully protonated (Si-OH), neutralizing their negative charge and minimizing unwanted ionic interactions.[6][12][13]
-
Procedure:
-
Prepare your mobile phase and add 0.1% (v/v) formic acid or 0.05% (v/v) trifluoroacetic acid (TFA).
-
Equilibrate the column with at least 10 column volumes of the new mobile phase.
-
Inject your standard and observe the peak shape. A significant reduction in tailing points to silanol interactions as a primary cause.
-
-
-
Increase Buffer Strength (for mid-range pH):
-
Action: If you must operate at a neutral pH, increase the concentration of your buffer.
-
Rationale: Higher buffer concentrations (e.g., increasing phosphate from 10 mM to 25 mM) increase the ionic strength of the mobile phase.[13] The buffer ions can then "shield" the active silanol sites, competing with the analyte and improving peak shape.[13] Note that this is generally not suitable for LC-MS applications due to ion suppression.[13]
-
-
Use a Competing Base (Less Common with Modern Columns):
-
Action: Add a small amount of a basic additive like triethylamine (TEA).
-
Rationale: TEA is a "silanol suppressor." It is a basic compound that preferentially interacts with the acidic silanol sites, effectively blocking them from interacting with your analyte.[14] However, this approach is less common with modern, high-purity (Type B) silica columns and can shorten column lifetime.[6][14]
-
| Mobile Phase Additives for Silanol Suppression | ||||
| Additive | Typical Concentration | Mechanism | Pros | Cons |
| Formic Acid | 0.1% | Protonates silanols | MS-compatible, effective | May not be acidic enough for all columns |
| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% | Strong ion-pairing agent, protonates silanols | Very effective for peak shape | Causes significant ion suppression in MS |
| Phosphate Buffer | 10-25 mM | Shields silanols via ionic strength | Effective at neutral pH for UV | Not MS-compatible, can precipitate in high organic |
| Triethylamine (TEA) | ~5 mM | Competes for silanol sites | Effective on older (Type A) silica | Not MS-compatible, can shorten column life[14] |
FAQ 2: My peak is still tailing after pH adjustment. Could metal contamination be the cause?
The Cause (Expertise & Experience): Absolutely. This is a highly probable cause for your specific analyte. Trace metals can be present in the silica itself (older, Type A silica), the stainless steel column frit, tubing, or even leached from the HPLC pump components.[6][9][15] The 2-hydroxy-ketone structure of your analyte is a classic bidentate chelating agent, meaning it can form strong complexes with these metal ions. This interaction acts as another powerful secondary retention mechanism, causing severe peak tailing.[10]
Caption: Analyte forming a chelation complex with a metal ion.
The Solution (Trustworthiness & Protocols): You must either remove the problematic metal ions or prevent your analyte from interacting with them. This can be done by passivating the system and column or by adding a stronger chelating agent to the mobile phase.
Protocol 2: Diagnosing and Mitigating Metal Chelation
-
System and Column Passivation:
-
Action: Flush the entire HPLC system and column with a strong chelating agent to remove metal ion contamination.
-
Rationale: Ethylenediaminetetraacetic acid (EDTA) is a powerful chelating agent that will bind to and strip metal ions from the surfaces of the flow path, effectively cleaning the system.[16]
-
Procedure:
-
IMPORTANT: Disconnect the column first.
-
Prepare a flushing solution of 0.1% EDTA in water.
-
Flush the entire HPLC system (pump, autosampler, tubing) with this solution for at least 60 minutes at a low flow rate (e.g., 0.5 mL/min).
-
Flush the system with fresh, high-purity HPLC-grade water to remove all traces of EDTA.
-
Separately, flush the column with a mobile phase containing 5-10 µM EDTA. Ensure the concentration is micromolar, not millimolar, to avoid precipitation .[16] Flush with at least 10-20 column volumes.
-
Re-equilibrate the entire system with your analytical mobile phase and re-inject the sample. A dramatic improvement in peak shape strongly indicates metal contamination was the issue.
-
-
-
Use of a Mobile Phase Chelating Additive:
-
Action: Add a low concentration of a chelating agent to your routine mobile phase.
-
Rationale: If metal contamination is persistent, adding a small amount of a chelator like EDTA or citric acid to the mobile phase can improve performance.[17][18] These additives will bind to any free metal ions in the system, preventing your analyte from doing so.[18]
-
Procedure:
-
Prepare your mobile phase (A and B) with 5-10 µM of EDTA.
-
Run your analysis. This can significantly improve peak shape and reproducibility for metal-sensitive compounds.[16]
-
-
FAQ 3: I've tried everything and still see tailing. What are my next steps?
The Cause (Expertise & Experience): If you have systematically addressed both silanol interactions and metal chelation, the issue may lie with the fundamental column chemistry being unsuitable for your analyte, or with physical/instrumental problems.
The Solution (Trustworthiness & Protocols):
-
Investigate Physical Issues:
-
Column Overload: If the peak shape improves upon diluting the sample, you may be overloading the column.[13][19] Use a column with a higher capacity or simply reduce the injected mass.
-
Extra-Column Volume: Tailing that is more pronounced for early-eluting peaks can indicate excessive volume from long or wide-diameter tubing between the injector, column, and detector.[13][20] Use narrow-bore PEEK tubing (e.g., 0.005" ID) to minimize this effect.[21]
-
Column Bed Deformation: A partially blocked inlet frit or a void at the head of the column can cause peak tailing.[12][19] Try reversing and flushing the column (if the manufacturer permits) or simply replace it with a new one to see if the problem resolves.[12]
-
-
Consider Alternative Stationary Phases:
-
Rationale: If a standard end-capped C18 column is not providing adequate performance, the unique polarity of your analyte may require a different separation mechanism.
-
Options to Consider:
-
Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This shields the analyte from residual silanols, often resulting in excellent peak shapes for polar compounds without the need for harsh mobile phase additives.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar compounds that are poorly retained in reversed-phase.[22][23] It uses a polar stationary phase (like bare silica, diol, or amide) and a high-organic mobile phase.[23]
-
Hybrid Silica/Polymer Phases: These columns offer a wider usable pH range and often have lower silanol activity, making them a robust choice for challenging separations.[6]
-
-
References
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?[Link]
-
Phenomenex. (2026). How to Reduce Peak Tailing in HPLC?[Link]
-
Element Lab Solutions. Peak Tailing in HPLC. [Link]
-
PubMed. (1991). High-performance liquid chromatography of metal chelates: Environmental and industrial trace metal control. [Link]
-
Hawach. Reasons for Peak Tailing of HPLC Column. [Link]
-
Crawford Scientific. The Theory of HPLC Column Chemistry. [Link]
-
GMP Insiders. (2024). Peak Tailing In Chromatography: Troubleshooting Basics. [Link]
-
Labcompare.com. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. [Link]
-
Cheméo. Chemical Properties of 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- (CAS 21835-00-7). [Link]
-
Phenomenex. Engineering successful analytical methods using HILIC as an alternative retention mechanism. [Link]
-
Waters. What are common causes of peak tailing when running a reverse-phase LC column?[Link]
-
MicroSolv. (2025). Purge metals from HPLC system using EDTA. [Link]
-
Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
-
PubMed. (1986). Resolution of an ATP-metal chelate from metal-free ATP by reverse-phase high-performance liquid chromatography. [Link]
-
Phenomenex. (2026). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
SIELC Technologies. (2018). 2-Hydroxy-3,4-dimethylcyclopent-2-en-1-one. [Link]
-
PubChem. 2-Hydroxy-3,4-dimethyl-2-cyclopenten-1-one. [Link]
-
Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link]
-
PubMed. (2019). Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays. [Link]
-
LCGC International. (2022). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. [Link]
-
Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?[Link]
-
ResearchGate. (2005). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. [Link]
-
LCGC Blog. (2020). Silica for HPLC Stationary Phases – A Five Minute Guide. [Link]
-
SilcoTek. (2019). Identifying and Preventing Metal Ion Leaching in HPLC Systems. [Link]
-
NIST WebBook. 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl-. [Link]
-
The Good Scents Company. hydroxydimethyl cyclopentenone. [Link]
-
SIELC Technologies. (2018). 2-Hydroxy-3-methylcyclopent-2-en-1-one. [Link]
-
Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
LCGC International. (2015). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]
-
SIELC Technologies. Polar Compounds. [Link]
-
Organic Chemistry Portal. (2005). A Practical Preparation of 2-Hydroxymethyl-2-cyclopenten-1-one by Morita-Baylis-Hillman Reaction. [Link]
-
NIST WebBook. 2-Hydroxy-3,5-dimethylcyclopent-2-en-1-one. [Link]
-
PubChem. 3,4-Dimethylcyclopent-2-en-1-one. [Link]
Sources
- 1. 2-Hydroxy-3,4-dimethyl-2-cyclopenten-1-one | C7H10O2 | CID 89539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- [webbook.nist.gov]
- 3. 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- (CAS 21835-00-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. 2-Hydroxy-3,4-dimethylcyclopent-2-en-1-one | SIELC Technologies [sielc.com]
- 5. hydroxydimethyl cyclopentenone, 21835-00-7 [thegoodscentscompany.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. pharmagrowthhub.com [pharmagrowthhub.com]
- 8. High-performance liquid chromatography of metal chelates: Environmental and industrial trace metal control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. labcompare.com [labcompare.com]
- 14. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 15. silcotek.com [silcotek.com]
- 16. Purge metals from HPLC system using EDTA - How To [mtc-usa.com]
- 17. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 18. Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. gmpinsiders.com [gmpinsiders.com]
- 20. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 21. chromtech.com [chromtech.com]
- 22. HPLC/UHPLC Technical Tips: Optimization & Best Practices [discover.phenomenex.com]
- 23. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography [sigmaaldrich.com]
Navigating the Scale-Up of 2-Hydroxy-3,4-dimethyl-2-cyclopenten-1-one: A Technical Troubleshooting Guide
For Researchers, Scientists, and Drug Development Professionals
The successful transition of a laboratory-scale synthesis to a pilot plant or industrial production is a critical phase in chemical and pharmaceutical development. This guide provides an in-depth technical support resource for troubleshooting the scale-up of 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl-, a valuable flavor compound often referred to as "maple lactone". We will address common challenges encountered during production, offering practical solutions grounded in chemical principles to ensure a robust and efficient manufacturing process.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one suitable for scale-up?
A1: While several methods exist for synthesizing cyclopentenone derivatives, the most industrially viable route for this specific molecule often involves an intramolecular aldol condensation of a 2,3-dimethyl-1,4-dicarbonyl precursor. Another patented approach for a similar compound, 2-hydroxy-3-methyl-2-cyclopenten-1-one, utilizes a modified acyloin condensation of a substituted glutarate ester.[1] The choice of route will depend on the availability and cost of starting materials, as well as the desired purity profile of the final product.
Q2: What is the relationship between 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one and 3,4-dimethyl-1,2-cyclopentanedione?
A2: These two compounds are tautomers. 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one is the enol form, which is in equilibrium with the diketone form, 3,4-dimethyl-1,2-cyclopentanedione. The enol form is generally more stable and is the desired product for its characteristic flavor profile.[2] Controlling the tautomeric equilibrium is a key aspect of the synthesis and purification process.
Q3: What are the primary safety concerns when scaling up the production of this compound?
A3: The primary safety concerns are associated with the handling of flammable solvents, strong bases or acids used as catalysts, and the management of reaction exotherms, particularly in aldol-type condensations. A thorough Process Hazard Analysis (PHA) should be conducted to identify and mitigate potential risks, including the possibility of runaway reactions.
Troubleshooting Guide: From Reaction to Final Product
This section provides a detailed breakdown of potential issues and their solutions at each stage of the production process.
I. Reaction Stage: Intramolecular Aldol Condensation
The intramolecular aldol condensation is a critical step in forming the cyclopentenone ring. Several challenges can arise during scale-up.
Problem 1: Low Yield of the Desired Product
-
Symptom: The isolated yield of 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one is significantly lower than in the lab-scale synthesis.
-
Potential Causes & Solutions:
-
Inefficient Mixing: In large reactors, inadequate mixing can lead to localized "hot spots" or areas of high catalyst concentration, promoting side reactions.
-
Solution: Optimize the agitator design and speed to ensure proper homogenization of the reaction mixture. Consider the use of baffles to improve mixing efficiency.
-
-
Poor Temperature Control: Aldol condensations are often exothermic. Insufficient heat removal can lead to a temperature spike, favoring the formation of byproducts.
-
Solution: Ensure the reactor's cooling system is appropriately sized for the batch volume. Implement a controlled addition of the catalyst or one of the reactants to manage the rate of heat generation.
-
-
Incorrect Catalyst Concentration: The optimal catalyst concentration can differ between lab and plant scale.
-
Solution: Perform a Design of Experiments (DoE) at the pilot scale to determine the optimal catalyst loading for the specific reactor geometry and process conditions.
-
-
Side Reactions: Competing intermolecular aldol reactions or other side reactions can consume the starting material.
-
Solution: Maintain a low concentration of the substrate by using a semi-batch process where the precursor is added gradually to the reaction vessel.
-
-
Problem 2: Formation of Undesired Byproducts
-
Symptom: The crude product contains significant amounts of impurities, complicating the purification process.
-
Potential Causes & Solutions:
-
Over-condensation: Prolonged reaction times or excessive temperatures can lead to the formation of higher molecular weight condensation products.
-
Solution: Monitor the reaction progress closely using in-process controls (e.g., HPLC, GC) and quench the reaction as soon as the desired conversion is reached.
-
-
Dehydration of the Product: The desired hydroxy-cyclopentenone can undergo dehydration to form a more unsaturated, and often colored, byproduct.
-
Solution: Carefully control the reaction temperature and pH to minimize dehydration.
-
-
Oxidation: The enol form of the product can be susceptible to oxidation, especially at elevated temperatures in the presence of air.
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen) and use degassed solvents.
-
-
Experimental Protocol: Lab-Scale Aldol Condensation
A representative lab-scale procedure for a similar aldol condensation is as follows:
-
A solution of a 1,4-dicarbonyl precursor in a suitable solvent (e.g., methanol, ethanol) is charged to a jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel.
-
The solution is cooled to the desired temperature (e.g., 0-10 °C).
-
A solution of a base catalyst (e.g., sodium hydroxide, potassium carbonate) in the same solvent is added dropwise over a period of 1-2 hours, maintaining the internal temperature within the specified range.
-
The reaction mixture is stirred at the same temperature for an additional 2-4 hours, or until reaction completion is confirmed by TLC or HPLC.
-
The reaction is quenched by the addition of a weak acid (e.g., acetic acid) to neutralize the catalyst.
II. Work-up and Extraction
The work-up and extraction phase aims to isolate the crude product from the reaction mixture.
Problem 3: Poor Phase Separation and Emulsion Formation
-
Symptom: Difficulty in separating the organic and aqueous layers during extraction, leading to product loss.
-
Potential Causes & Solutions:
-
Presence of Surfactant-like Byproducts: Some side products can act as emulsifiers.
-
Solution: Adjust the pH of the aqueous phase to break the emulsion. The addition of a saturated brine solution can also help to increase the density of the aqueous phase and improve separation.
-
-
Vigorous Agitation: Overly aggressive mixing during extraction can create stable emulsions.
-
Solution: Use a gentler agitation method, such as slow stirring or rocking, for the extraction.
-
-
III. Purification
Purification is a critical step to achieve the desired quality of the final product.
Problem 4: Difficulty in Removing Colored Impurities
-
Symptom: The final product has a yellow or brown discoloration, which can be undesirable for flavor and fragrance applications.
-
Potential Causes & Solutions:
-
Formation of Conjugated Byproducts: As mentioned earlier, dehydration and other side reactions can lead to highly colored, conjugated impurities.
-
Solution:
-
Activated Carbon Treatment: A slurry of activated carbon in a suitable solvent can be used to adsorb colored impurities. The optimal carbon loading and contact time should be determined experimentally.
-
Crystallization: If the product is a solid, crystallization can be a highly effective method for removing colored impurities. A solvent screen should be performed to identify a suitable crystallization solvent system.
-
Chromatography: While challenging to scale up, column chromatography using silica gel or other stationary phases can be used for polishing the final product.
-
-
-
Problem 5: Inefficient Purification by Distillation
-
Symptom: Co-distillation of impurities with the product, or thermal degradation of the product during distillation.
-
Potential Causes & Solutions:
-
Close Boiling Points of Product and Impurities: Some byproducts may have boiling points very close to that of the desired product.
-
Solution: Use a fractional distillation column with a higher number of theoretical plates to improve separation efficiency.
-
-
Thermal Instability: The product may be sensitive to high temperatures, leading to decomposition during distillation.
-
Solution: Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point of the product and minimize thermal stress.
-
-
Table 1: Comparison of Lab-Scale vs. Scale-Up Parameters for Aldol Condensation
| Parameter | Lab-Scale (1 L) | Pilot-Scale (100 L) | Key Scale-Up Consideration |
| Heat Transfer | High surface area-to-volume ratio, efficient heat dissipation. | Lower surface area-to-volume ratio, potential for heat accumulation. | Reactor jacket design, coolant flow rate, and controlled addition rates are critical. |
| Mixing | Efficient mixing with standard magnetic or overhead stirrers. | Potential for dead zones and inefficient mixing. | Impeller design, agitation speed, and baffle placement are crucial for homogeneity. |
| Addition Time | Typically rapid (minutes to an hour). | Slower, controlled addition (hours) to manage exotherm. | Addition rate must be carefully controlled to prevent temperature spikes. |
| Work-up | Simple separatory funnel extractions. | Larger scale liquid-liquid extraction equipment, potential for emulsion issues. | Phase separation time and emulsion breaking techniques need to be optimized. |
IV. Product Stability and Storage
Ensuring the stability of the final product is crucial for maintaining its quality over time.
Problem 6: Product Discoloration or Degradation During Storage
-
Symptom: The purified product develops a color or an off-odor over time.
-
Potential Causes & Solutions:
-
Oxidation: Exposure to air can lead to oxidative degradation.
-
Solution: Store the product under an inert atmosphere (e.g., nitrogen or argon) in tightly sealed containers.
-
-
Light Sensitivity: Some organic molecules are sensitive to light and can undergo photochemical degradation.
-
Solution: Store the product in amber or opaque containers to protect it from light.
-
-
Residual Impurities: Trace amounts of acidic or basic impurities can catalyze degradation over time.
-
Solution: Ensure the final product meets all quality control specifications, including limits on residual acids or bases.
-
-
Visualizing the Workflow
Diagram 1: Key Stages in the Scale-Up of 2-Hydroxy-3,4-dimethyl-2-cyclopenten-1-one Production
Caption: A simplified workflow for the production of 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one.
Diagram 2: Troubleshooting Decision Tree for Low Reaction Yield
Caption: A decision tree to guide troubleshooting efforts in the case of low reaction yield.
References
Sources
Technical Support Center: Catalyst Deactivation in the Synthesis of 2-Hydroxy-3,4-dimethyl-2-cyclopenten-1-one
Welcome to the technical support guide for the synthesis of 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with catalyst stability and performance in this synthesis. We will explore the root causes of catalyst deactivation and provide actionable troubleshooting strategies to ensure the efficiency and reproducibility of your experiments.
The synthesis of cyclopentenone derivatives is a cornerstone in the preparation of many biologically active molecules and fine chemicals.[1] A prevalent and effective method for constructing the 2,3-dimethyl-2-cyclopenten-1-one core is the intramolecular aldol condensation of a 1,4-diketone precursor, such as 3,4-dimethylhexane-2,5-dione.[2] This transformation relies heavily on the activity of acid or base catalysts, which are susceptible to various deactivation pathways that can impede reaction progress and reduce yields.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during the synthesis. The question-and-answer format is designed to help you quickly diagnose the issue and find a solution.
Question 1: My reaction yield has dropped significantly after a few runs with a recycled solid catalyst. What is the most likely cause?
Answer: A progressive decline in yield when using a recycled solid catalyst (like a metal oxide or zeolite) in an aldol condensation reaction is a classic symptom of fouling or coking .
-
Causality: Aldol condensations, especially at elevated temperatures, can produce non-volatile organic oligomers or polymers as byproducts.[3] These heavy molecules adsorb strongly onto the catalyst surface, physically blocking the active sites where the reaction occurs. This process is a primary mechanism of deactivation for metal oxide catalysts used in aldol condensations.[3][4] Over time, these deposits can transform into a hard, carbonaceous substance known as coke, leading to a severe and often irreversible loss of activity.
-
Troubleshooting Steps:
-
Visual Inspection: Carefully examine your catalyst. A change in color (e.g., from white to yellow, brown, or black) is a strong indicator of carbonaceous deposits.
-
Characterization (Optional): For a more rigorous diagnosis, you can use techniques like Thermogravimetric Analysis (TGA) to quantify the amount of deposited organic material. A significant weight loss upon heating in air confirms the presence of coke.
-
Regeneration: Attempt to regenerate the catalyst. For many metal oxides, a controlled calcination (heating in the presence of air or oxygen) can burn off the carbonaceous deposits and restore activity. See the detailed protocol below.
-
Question 2: I am observing a rapid loss of catalyst activity within a single reaction run. Is this also coking?
Answer: While coking is a possibility, a very rapid deactivation within a single run may point to poisoning or severe fouling due to reaction conditions.
-
Causality of Poisoning: A poison is a substance that chemically bonds to the active sites of the catalyst, rendering them inactive.[5] Unlike fouling, even a small amount of a potent poison can cause a dramatic drop in activity. Potential poisons in your reaction could include:
-
Sulfur or Nitrogen Compounds: If your starting materials or solvents are not sufficiently pure, trace amounts of sulfur or nitrogen-containing molecules can act as poisons, particularly for metal-based catalysts.
-
Undesired Reactants: Certain functional groups in impurities can react irreversibly with the catalyst's active sites.
-
-
Causality of Severe Fouling: The reaction conditions themselves can accelerate fouling. For instance, using a highly concentrated base catalyst can promote side reactions that lead to rapid polymerization of the reactants or products, quickly coating the catalyst surface.[2]
-
Troubleshooting Steps:
-
Verify Purity of Reagents: Ensure the purity of your 3,4-dimethylhexane-2,5-dione precursor and solvent. Use freshly distilled solvents if necessary.
-
Optimize Catalyst Concentration: If using a base like NaOH or KOH, try reducing the concentration.[2] The goal is to find a balance where the intramolecular cyclization is efficient, but side reactions leading to polymerization are minimized.
-
Control Temperature: High temperatures can accelerate both the desired reaction and the side reactions that cause deactivation. Optimize the reaction temperature to favor product formation without excessive byproduct generation.
-
Question 3: My synthesis involves a homogeneous transition metal catalyst (e.g., for a Pauson-Khand or Nazarov reaction), and it has stopped working. What should I investigate?
Answer: Deactivation of homogeneous catalysts involves different mechanisms than for solid catalysts. The primary suspects are changes in the metal's oxidation state, ligand degradation, or poisoning.
-
Causality:
-
Change in Oxidation State: The catalytic cycle often depends on the metal cycling between different oxidation states. The presence of oxidizing or reducing impurities (including air for sensitive catalysts) can push the metal into an inactive state. For example, some cobalt catalysts for the Pauson-Khand reaction can be sensitive to air.[2]
-
Ligand Degradation: The ligands attached to the metal center are crucial for its stability and reactivity. They can be degraded by heat, incompatible solvents, or reactive impurities.
-
Poisoning: As with solid catalysts, impurities can bind to the metal center and inhibit its function.
-
-
Troubleshooting Steps:
-
Ensure Inert Atmosphere: If your catalyst is air-sensitive (e.g., many Rh(I) or Co(0) complexes), ensure the reaction is performed under a positive pressure of an inert gas like nitrogen or argon.[2][6]
-
Use Fresh Catalyst: Unlike solid catalysts, homogeneous catalysts are rarely regenerated. The most straightforward solution is to use a fresh, high-purity catalyst for the next run.[2]
-
Scrutinize Reagents: Check all reagents for potential poisons or substances that could interfere with the catalyst's ligand sphere or oxidation state.
-
Frequently Asked Questions (FAQs)
Q1: What are the main mechanisms of catalyst deactivation?
There are three primary mechanisms of catalyst deactivation: chemical, thermal, and mechanical.[5]
-
Chemical Deactivation: This includes poisoning (strong chemisorption of impurities on active sites) and fouling (physical deposition of substances like coke on the surface).[3][5]
-
Thermal Deactivation (Sintering): At high temperatures, small catalyst crystals can agglomerate into larger ones. This reduces the active surface area and, consequently, the catalyst's activity.[5] This is less common for the relatively mild conditions of cyclopentenone synthesis but can be a concern during aggressive catalyst regeneration.
-
Mechanical Deactivation: This involves the physical loss of catalyst material through attrition or crushing, which is mainly a concern in industrial-scale reactors with moving catalyst beds.[5]
Q2: How can I minimize catalyst deactivation in my aldol condensation reaction?
To maximize the lifetime of your catalyst, consider the following best practices:
-
Ensure High Reagent Purity: Use high-purity starting materials and solvents to avoid introducing catalyst poisons.
-
Optimize Reaction Conditions: Carefully control temperature and catalyst concentration to minimize side reactions that lead to fouling.[2]
-
Use a Dean-Stark Trap: The intramolecular aldol condensation to form the cyclopentenone involves a dehydration step.[2] Actively removing water with a Dean-Stark apparatus can help drive the reaction to completion, potentially reducing the reaction time and the opportunity for catalyst-fouling side reactions to occur.
Q3: Is it possible to regenerate a deactivated catalyst?
It depends on the mechanism of deactivation.
-
Fouled/Coked Catalysts: Yes, solid catalysts deactivated by carbonaceous deposits can often be regenerated by controlled calcination in air to burn off the coke. See the protocol below.
-
Poisoned Catalysts: Regeneration is much more difficult. If the poison is strongly chemisorbed, it may be impossible to remove without destroying the catalyst itself.
-
Sintered Catalysts: Sintering is generally irreversible.
Visualizing Deactivation and Troubleshooting
The following diagrams illustrate the key concepts of catalyst fouling and a logical workflow for troubleshooting deactivation issues.
Caption: Mechanism of catalyst fouling by coke deposition.
Sources
Technical Support Center: Preserving the Enantiomeric Integrity of 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl-
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with the chiral molecule 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- (DMCP). Due to its structural features, this valuable synthetic intermediate is susceptible to racemization, a process that can compromise experimental outcomes and the efficacy of downstream applications. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you maintain the enantiomeric purity of your compound.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue for 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one?
Racemization is the conversion of an enantiomerically pure or enriched substance into a mixture containing equal amounts of both enantiomers (a racemate), rendering it optically inactive.[1][2] For a chiral molecule like 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one, which may be used as a stereospecific building block in the synthesis of complex targets such as pharmaceuticals, its three-dimensional structure is paramount. Different enantiomers can exhibit vastly different biological activities, with one being therapeutic while the other could be inactive or even toxic.[3][4] Therefore, unintended racemization leads to a loss of the desired isomer, complicates purification, and can introduce impurities with potentially harmful effects, compromising the integrity and reproducibility of your research.
Q2: What is the primary chemical mechanism that causes racemization in this molecule?
The primary mechanism is keto-enol tautomerism, which is facilitated by either acidic or basic conditions.[5][6] The chiral center at the C4 position is alpha to the carbonyl group (C1).
-
Base-Catalyzed Racemization: A base can abstract the acidic alpha-proton at C4, forming a planar, achiral enolate intermediate.
-
Acid-Catalyzed Racemization: An acid can protonate the carbonyl oxygen, making the alpha-proton more acidic and facilitating the formation of a planar, achiral enol intermediate.
Once this planar intermediate is formed, the stereochemical information at the C4 center is lost. Reprotonation can then occur from either face of the planar enol or enolate with roughly equal probability, leading to the formation of both the (R) and (S) enantiomers and, ultimately, a racemic mixture.[1][7]
Caption: Base- or acid-catalyzed racemization via an achiral enolate/enol intermediate.
Q3: Which experimental conditions are most likely to induce racemization?
The rate of racemization is highly dependent on environmental factors.[5] Conditions that stabilize the enol or enolate intermediate will accelerate the process. Researchers must be vigilant about the following parameters during synthesis, workup, purification, and storage.
| Parameter | High-Risk Condition | Recommended Mitigation & Rationale |
| pH | Strongly basic (pH > 8) or strongly acidic (pH < 4) conditions. | Maintain a neutral or slightly acidic pH (5-7). Bases readily deprotonate the alpha-carbon, while strong acids catalyze enolization. |
| Temperature | Elevated temperatures (> 40°C). | Perform reactions, workups, and purifications at or below room temperature whenever possible. Higher temperatures provide the activation energy needed to overcome the barrier to enolization.[8] |
| Solvent | Protic solvents (e.g., methanol, ethanol, water) and polar aprotic solvents (e.g., DMSO, DMF). | Use non-polar, aprotic solvents (e.g., hexane, toluene, dichloromethane) when feasible. Protic solvents can facilitate proton transfer, stabilizing the transition state for enolization. |
| Catalysts | Presence of metal ions or residual acid/base catalysts. | Thoroughly quench reactions and use aqueous washes (with buffered solutions if necessary) to remove catalytic residues before solvent evaporation. |
Q4: How can I prevent racemization during synthesis and workup?
Maintaining enantiomeric purity starts with careful planning of your synthetic and purification steps.
-
Reagent Selection: When performing reactions at or near the chiral center, choose highly stereoselective methods. For reactions elsewhere in the molecule, ensure all reagents are free from acidic or basic impurities.
-
Temperature Control: Maintain low temperatures throughout the reaction and workup. Use ice baths for extractions and quenching steps.
-
Quenching: Quench reactions promptly and neutrally. Instead of strong acids or bases, consider using a saturated ammonium chloride solution or a phosphate buffer.
-
Aqueous Workup: Minimize the duration of contact with aqueous layers. If an acidic or basic wash is unavoidable, perform it quickly at low temperatures and immediately proceed to the next step.
-
Solvent Evaporation: Use a rotary evaporator at low temperature and moderate vacuum. Avoid heating the flask to dryness, as this can concentrate non-volatile acidic or basic impurities.
Q5: What are the best practices for purifying 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one?
Purification is a high-risk stage for racemization. The chosen method should be fast, efficient, and performed under mild conditions.
-
Chromatography: Flash column chromatography on silica gel is a common method.
-
Solvent System: Use a neutral, buffered solvent system if possible. A common practice is to add 0.1-1% triethylamine (Et₃N) to the eluent to neutralize acidic sites on the silica gel. However, be aware that residual triethylamine can promote racemization during storage if not completely removed. Alternatively, use deactivated or neutral silica.
-
Speed: Do not leave the compound on the column for extended periods.
-
-
Crystallization: If the compound is crystalline, crystallization can be an excellent method for purification, as it often separates enantiomers from impurities effectively.[9]
-
Choose a solvent system that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Cool the solution slowly to promote the formation of pure crystals.
-
-
Chiral Chromatography: For separating enantiomers or confirming enantiomeric purity, preparative chiral HPLC or SFC (Supercritical Fluid Chromatography) are the methods of choice.[3] These techniques use a chiral stationary phase (CSP) to resolve the enantiomers.
Q6: What are the optimal long-term storage conditions to ensure chiral stability?
Improper storage is a common cause of gradual racemization. To preserve the enantiomeric excess (e.e.) of your compound, follow this protocol.
Protocol for Optimal Storage
-
Ensure Purity: Before long-term storage, ensure the compound is free of solvent and any acidic or basic residues from the purification process.
-
Select Vial: Use a clean, dry amber glass vial with a Teflon-lined cap to protect from light and ensure an airtight seal.
-
Inert Atmosphere: Purge the vial with an inert gas like argon or nitrogen to displace air and moisture, which can contribute to degradation.[10]
-
Low Temperature: Store the sealed vial at low temperatures. For long-term storage, -20°C or -80°C is highly recommended.[10]
-
Handling: When accessing the compound, allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.[10]
Q7: How can I accurately determine the enantiomeric excess (e.e.) of my sample and monitor for racemization?
Regularly analyzing the enantiomeric excess is crucial to validate your procedures and ensure the quality of your material. Several analytical techniques are available.[11]
| Method | Principle | Advantages | Disadvantages / Considerations |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase (CSP) leads to different retention times.[12] | Highly accurate, reproducible, and widely applicable. Can be used for quantitative analysis. | Requires method development to find a suitable CSP and mobile phase. Pure enantiomer standards are often needed for peak assignment.[12] |
| Chiral Gas Chromatography (GC) | Separation on a capillary column coated with a chiral stationary phase. | Excellent resolution for volatile and thermally stable compounds. Requires very small sample sizes.[11] | The compound must be volatile or derivatized to become volatile. High temperatures can potentially cause on-column racemization. |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[13] | Fast and non-destructive. Can be used for high-throughput screening.[14] | Less accurate for precise e.e. determination without calibration curves. Requires the molecule to have a suitable chromophore. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Using chiral solvating agents or chiral shift reagents to induce chemical shift differences between enantiomers. | Provides structural information. Does not require separation. | Lower sensitivity and accuracy compared to chromatographic methods. May require derivatization. |
Troubleshooting Guide
Caption: Workflow for troubleshooting and preventing the loss of enantiomeric excess.
References
-
Rapid determination of enantiomeric excess of α-chiral cyclohexanones using circular dichroism spectroscopy. Organic Letters, 2011. [Link]
-
Strategies for chiral separation: from racemate to enantiomer. Chemical Society Reviews, 2023. [Link]
-
Complete the mechanism for the base-catalyzed racemization of the chiral ketone. Brainly.com, 2022. [Link]
-
Racemization. Wikipedia. [Link]
-
New methods of resolution and purification of racemic and diastereomeric amino alcohol derivatives using boric acid and chiral 1,1'-bi-2-naphthol. The Journal of Organic Chemistry, 2001. [Link]
-
Determination of enantiomeric excess. University of Bath. [Link]
-
A Practical Preparation of 2-Hydroxymethyl-2-cyclopenten-1-one by Morita-Baylis-Hillman Reaction. Organic Chemistry Portal. [Link]
-
Racemization, Enantiomerization and Diastereomerization. Dynamic Stereochemistry of Chiral Compounds: Principles and Applications, 2007. [Link]
-
Chiral Drug Separation. ScienceDirect. [Link]
-
Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Separation Science, 2012. [Link]
-
Optical purification of a mixture of chiral forms by dimer formation. ResearchGate. [Link]
-
Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review. PolyU Institutional Research Archive. [Link]
-
Synthesis of Chiral Cyclopentenones. ACS Publications, 2016. [Link]
-
Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research, 2017. [Link]
-
Racemization of ketones in presence of catalytic acid. Chemistry Stack Exchange. [Link]
-
Synthesis of 2-Hydroxy-3-p-tolyl-2-cyclopentenone and Its Application to Isolaurene. Agricultural and Biological Chemistry, 2014. [Link]
-
Understanding racemic mixtures and tautomerization. Reddit, 2019. [Link]
-
Stereodivergent Synthesis of Enantioenriched 4-Hydroxy-2-cyclopentenones. National Institutes of Health (NIH), 2011. [Link]
-
2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl-. NIST WebBook. [Link]
-
Recent Progress in the Synthetic Assembly of 2-Cyclopentenones. Universidade de Lisboa. [Link]
-
2-Hydroxy-3-methyl-2-cyclopenten-1-one. Wikipedia. [Link]
-
2-Hydroxy-3,4-dimethylcyclopent-2-en-1-one. SIELC Technologies. [Link]
-
2-Hydroxy-3,4-dimethyl-2-cyclopenten-1-one. PubChem. [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. National Institutes of Health (NIH), 2023. [Link]
-
2-Hydroxy-3-methyl-2-cyclopenten-1-one. American Chemical Society. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. PubMed, 2008. [Link]
-
Synthesis of Chiral Cyclopentenones. ULisboa Research Portal. [Link]
-
Chiral benzo[2.2.1] α-hydroxyketones from a dirhodium(ii)/bisphosphine-catalyzed desymmetrization addition reaction. Chemical Science (RSC Publishing). [Link]
Sources
- 1. Racemization - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. brainly.com [brainly.com]
- 6. books.rsc.org [books.rsc.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 11. Determination of enantiomeric excess [ch.ic.ac.uk]
- 12. uma.es [uma.es]
- 13. Rapid determination of enantiomeric excess of α-chiral cyclohexanones using circular dichroism spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
storage and handling recommendations for 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one
Technical Support Center: 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one
Introduction
Welcome to the technical support guide for 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one (CAS No: 13494-06-9 / 21835-00-7). This molecule is a key component in various research and development applications, notably in the fields of flavor and fragrance chemistry.[1][2] Its distinct sweet, sugary, and maple-like aroma profile makes it a valuable ingredient.[1] This guide is designed for researchers, scientists, and drug development professionals to ensure its proper storage, handling, and effective use in experimental settings. We will address common challenges and provide evidence-based solutions to maintain the integrity of your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the day-to-day use of 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one.
Q1: What are the optimal long-term storage conditions for this compound?
A1: Proper storage is critical to prevent degradation. The compound should be stored in a tightly sealed container in a refrigerator, with some suppliers recommending temperatures between +2°C to +8°C.[3] The storage area must be dry, well-ventilated, and dark to protect from light and moisture.[4][5] The product is typically a slightly yellow to light beige crystalline powder, and any significant change in color or consistency may indicate degradation.[1]
Q2: What are the primary safety hazards associated with 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one?
A2: While comprehensive safety data for this specific isomer is less common than for its close analog (CAS 80-71-7), the available information for related compounds indicates several potential hazards. These include being harmful if swallowed, causing serious eye damage or irritation, and potentially causing an allergic skin reaction.[3][6][7] Therefore, it is crucial to handle the compound with appropriate personal protective equipment.
Q3: What Personal Protective Equipment (PPE) is mandatory when handling this compound?
A3: To mitigate the risks outlined in Q2, the following PPE is required:
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[4][6]
-
Skin Protection: Use chemical-resistant gloves and wear a lab coat or impervious clothing to prevent skin contact.[4][6]
-
Respiratory Protection: Handle in a well-ventilated area or under a chemical fume hood to avoid inhaling dust or vapors.[8][9][10] If ventilation is inadequate, a NIOSH/MSHA-approved respirator may be necessary.[11]
Q4: How should I prepare a stock solution? What solvents are recommended?
A4: The choice of solvent is application-dependent. Limited public data exists on its solubility in a wide range of organic solvents, but it is known to be soluble in water.[12] For other solvents, start with common laboratory solvents like ethanol, methanol, or DMSO. It is recommended to perform a small-scale solubility test before preparing a large-volume stock solution. For a detailed methodology, refer to the "Experimental Protocols" section below.
Q5: How stable is 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one in solution?
A5: The compound is generally stable under recommended storage conditions.[7][10] However, like many organic molecules with hydroxyl and ketone functional groups, its stability in solution can be affected by pH, temperature, and exposure to light or oxidizing agents. For maximum reproducibility in your experiments, it is best practice to prepare solutions fresh for each use or to store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
Problem 1: The compound has changed in appearance (e.g., discoloration, clumping).
-
Probable Cause: This likely indicates degradation due to improper storage, such as exposure to moisture, light, or elevated temperatures. The crystalline powder can be hygroscopic.
-
Solution: Discard the compromised reagent. It is critical not to use reagents that show signs of degradation, as this will lead to unreliable and non-reproducible results. Procure a new vial and strictly adhere to the recommended storage conditions.
Problem 2: I am observing inconsistent or unexpected results in my assay.
-
Probable Cause 1: Compound Degradation. The compound may be degrading in your experimental medium. This can be catalyzed by pH, temperature, or reactive components in your buffer.
-
Solution 1: Prepare your working solutions immediately before use from a freshly prepared or properly stored frozen stock. Run a control experiment to assess the stability of the compound in your assay buffer over the time course of your experiment.
-
Probable Cause 2: Incompatibility. The compound may be reacting with other components in your experiment.
-
Solution 2: Review all components of your reaction mixture. The primary known incompatibility is with strong oxidizing agents.[4] If such agents are present, you may need to redesign your experimental protocol.
Problem 3: The compound is not dissolving completely in my chosen solvent.
-
Probable Cause: The concentration may be too high for the selected solvent, or the dissolution kinetics may be slow.
-
Solution: First, confirm you have not exceeded the solubility limit. If the concentration is appropriate, gently warm the solution or use a sonicator bath to aid dissolution. If it still fails to dissolve, you may need to select a different solvent or a co-solvent system. Always start with a small amount to test solubility before committing your entire stock.
Data & Protocols
Summary of Physicochemical & Handling Properties
| Property | Value / Recommendation | Source(s) |
| CAS Number | 13494-06-9 / 21835-00-7 | [1][13] |
| Molecular Formula | C₇H₁₀O₂ | [13][14] |
| Molecular Weight | 126.15 g/mol | [14][15] |
| Appearance | Slightly yellow to light beige crystalline powder | [1] |
| Melting Point | 68-72 °C | [1] |
| Recommended Storage | +2°C to +8°C, dry, dark, tightly sealed | [3][5] |
| Key Hazards | Harmful if swallowed, skin sensitizer, eye irritant | [3][6] |
| Incompatibilities | Strong oxidizing agents | [4] |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol provides a step-by-step method for preparing a stock solution. Caution: Perform all steps in a certified chemical fume hood while wearing appropriate PPE.
-
Pre-Equilibration: Allow the vial of 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one to equilibrate to room temperature for at least 20 minutes before opening. This prevents condensation of atmospheric moisture onto the solid.
-
Weighing: Tare a suitable microcentrifuge tube or glass vial on an analytical balance. Carefully weigh out the desired amount of the compound (e.g., 1.26 mg for 1 mL of a 10 mM solution).
-
Solvent Addition: Add the calculated volume of your chosen high-purity solvent (e.g., DMSO or Ethanol) to the vial containing the compound.
-
Dissolution: Vortex the solution for 30-60 seconds. If the solid does not completely dissolve, place the vial in a sonicator bath for 5-10 minutes. Gentle warming (to no more than 40°C) can also be applied if the compound is stable at that temperature.
-
Verification: Visually inspect the solution against a light source to ensure all particulate matter has dissolved.
-
Storage: If not for immediate use, aliquot the stock solution into single-use volumes in appropriate cryovials and store at ≤ -20°C. Protect from light.
Visual Workflow Guides (Graphviz)
The following diagrams illustrate key decision-making and handling processes.
Caption: Workflow for Safe Handling of 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one.
Sources
- 1. 3,4-dimethyl 2-hydroxy-2-cyclopenten-1-one | 13494-06-9 [chemicalbook.com]
- 2. 2-Hydroxy-3-methyl-2-cyclopenten-1-one - Wikipedia [en.wikipedia.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Methyl cyclopentenolone(80-71-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. hekserij.nl [hekserij.nl]
- 8. synerzine.com [synerzine.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. axxence.de [axxence.de]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. 2-hydroxy-3,5-dimethyl-2-cyclopenten-1-one, 21834-98-0 [thegoodscentscompany.com]
- 13. 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- [webbook.nist.gov]
- 14. 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- (CAS 21835-00-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 15. 2-Hydroxy-3,4-dimethyl-2-cyclopenten-1-one | C7H10O2 | CID 89539 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Synthesis of 2-Hydroxy-3,4-dimethyl-2-cyclopenten-1-one
Introduction
2-Hydroxy-3,4-dimethyl-2-cyclopenten-1-one, a substituted cyclopentenolone, is a molecule of interest in the fields of flavor and fragrance chemistry as well as a potential building block in organic synthesis. Its structure, featuring a five-membered ring with hydroxyl and methyl substituents, contributes to its unique chemical properties and potential biological activity. This guide provides a comparative analysis of plausible synthetic methodologies for this target molecule, offering in-depth technical insights and supporting data for researchers and professionals in drug development and chemical synthesis. While direct, detailed literature procedures for this specific molecule are not abundant, this guide extrapolates from well-established synthetic transformations on analogous structures to provide robust and scientifically sound protocols.
Method 1: Intramolecular Aldol Condensation of 3,4-Dimethylhexane-2,5-dione
The most direct and convergent approach to the synthesis of 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one is through the intramolecular aldol condensation of the precursor 3,4-dimethylhexane-2,5-dione. This method is a classic and reliable strategy for the formation of five-membered rings from 1,4-dicarbonyl compounds.[1][2] The reaction proceeds via the formation of an enolate which then attacks the second carbonyl group within the same molecule, leading to a cyclized product.
Reaction Scheme
Sources
A Comparative Guide to the Validation of Analytical Methods for 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl-
This guide provides an in-depth comparison and validation framework for analytical methods tailored to the quantification of 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl-. As a compound of interest in various research and development sectors, ensuring the reliability and accuracy of its measurement is paramount. This document is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for robust method validation, grounded in the principles of leading regulatory guidelines.
The objective of any analytical method validation is to demonstrate its suitability for the intended purpose.[1] This guide will compare two of the most powerful and commonly employed analytical techniques for this type of analyte: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the validation parameters as stipulated by the International Council for Harmonisation (ICH) guideline Q2(R2), providing the causality behind each experimental choice to build a self-validating and trustworthy analytical system.[2][3]
Choosing the Analytical Battlefield: HPLC vs. GC-MS
The selection of an analytical technique is the foundational step and is dictated by the physicochemical properties of the analyte, 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- (MW: 126.15 g/mol ).[4]
-
High-Performance Liquid Chromatography (HPLC): This technique is exceptionally well-suited for non-volatile or thermally labile compounds. Given the hydroxyl group on the analyte, HPLC, particularly in a reverse-phase setup, offers a robust method for separation and quantification without the need for chemical derivatization.[5] It is often the workhorse for quality control and stability testing in pharmaceutical labs.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC is ideal for volatile and thermally stable compounds. While the analyte itself may have sufficient volatility, the presence of the polar hydroxyl group can sometimes lead to peak tailing on standard non-polar GC columns. Derivatization (e.g., silylation) can mitigate this but adds a step to the sample preparation process. The primary advantage of GC-MS is the exceptional specificity provided by the mass spectrometer, which can provide structural information and resolve co-eluting impurities with different mass spectra.[6]
The choice between HPLC and GC-MS is therefore a trade-off between the straightforward, derivatization-free approach of HPLC and the superior specificity of GC-MS. This guide will provide validation protocols applicable to both, with specific examples tailored to each.
The Workflow of Method Validation
A validation study is not a single experiment but a series of planned investigations to demonstrate that an analytical procedure is fit for its intended purpose.[3] The process follows a logical sequence, ensuring that each validated parameter builds upon the last.
Caption: A typical workflow for analytical method validation.
Core Validation Parameters: A Comparative Approach
The validation process involves assessing specific performance characteristics as defined by regulatory guidelines like ICH Q2(R2).[2][3] The objective is to demonstrate that the method is suitable for its intended purpose, which could be a quantitative assay for the bulk drug, determination of impurities, or other applications.[1]
Specificity / Selectivity
Causality: The first and most critical step is to prove that the analytical signal belongs unequivocally to the target analyte. A lack of specificity can lead to biased, inaccurate results. The method must be able to differentiate 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- from other components such as impurities, degradation products, or matrix components.[1]
Experimental Protocol:
-
Blank Analysis: Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks are present at the analyte's retention time.
-
Stress Testing (Forced Degradation): Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally produce degradation products.
-
Analysis of Stressed Samples: Analyze the stressed samples. The method should demonstrate that the analyte peak is resolved from all degradation product peaks.
-
Peak Purity Analysis (HPLC-DAD/GC-MS):
-
HPLC with Diode-Array Detector (DAD): Assess the peak purity index. The spectra across the analyte peak should be homogenous.
-
GC-MS: Confirm the identity of the peak by comparing the acquired mass spectrum with a reference spectrum. The mass spectrum should be consistent across the entire peak.
-
Linearity and Range
Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a specified range. This relationship is fundamental for accurate quantification. The range is the interval over which the method is shown to be precise, accurate, and linear.[7]
Experimental Protocol:
-
Prepare Standards: Prepare a minimum of five concentration levels of the analyte, spanning the expected working range (e.g., 80% to 120% of the target concentration for an assay).
-
Analysis: Analyze each concentration level in triplicate.
-
Data Evaluation: Plot the mean response versus concentration. Perform a linear regression analysis to calculate the correlation coefficient (r), coefficient of determination (R²), and the equation of the line (y = mx + c).
Table 1: Illustrative Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
|---|---|
| 80 | 798500 |
| 90 | 901200 |
| 100 | 1005000 |
| 110 | 1102300 |
| 120 | 1211000 |
| Regression Results | |
| Correlation Coefficient (r) | 0.9998 |
| Coefficient of Determination (R²) | 0.9996 |
| Equation | y = 10045x - 2100 |
Acceptance Criteria: Typically, an R² > 0.999 is considered evidence of a strong linear relationship.
Accuracy (as Recovery)
Causality: Accuracy measures the closeness of the experimental value to the true value. It is typically determined by spiking a blank matrix with a known amount of the analyte at different concentration levels. This confirms that the sample preparation and analytical measurement are free from systematic errors.[7]
Experimental Protocol:
-
Prepare Spiked Samples: Prepare samples by spiking a blank matrix with the analyte at a minimum of three concentration levels (e.g., low, medium, high) across the specified range. Prepare each level in triplicate.
-
Analysis: Analyze the spiked samples against a calibration curve.
-
Calculate Recovery: Determine the percentage recovery for each sample.
Table 2: Illustrative Accuracy Data
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
|---|---|---|---|
| Low (80%) | 80.0 | 79.2 | 99.0% |
| Medium (100%) | 100.0 | 101.1 | 101.1% |
| High (120%) | 120.0 | 119.5 | 99.6% |
| Mean Recovery | | | 99.9% |
Acceptance Criteria: Mean recovery is typically required to be within 98.0% to 102.0%.
Precision
Causality: Precision assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is a measure of random error and is evaluated at two levels: repeatability and intermediate precision.[7]
-
Repeatability (Intra-assay precision): Assesses precision over a short interval of time under the same operating conditions.
-
Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).
Experimental Protocol:
-
Repeatability: Analyze a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range (3 concentrations, 3 replicates each).
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
Calculate RSD: Calculate the Relative Standard Deviation (RSD) for each set of measurements.
Table 3: Illustrative Precision Data
| Precision Level | Parameter | Concentration (µg/mL) | RSD (%) |
|---|---|---|---|
| Repeatability | Analyst 1 / Day 1 | 100.0 (n=6) | 0.8% |
| Intermediate Precision | Analyst 2 / Day 2 | 100.0 (n=6) | 1.1% |
Acceptance Criteria: RSD values are typically required to be ≤ 2%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[8] These parameters are crucial for impurity analysis or trace-level quantification.
Experimental Protocol (Signal-to-Noise Approach):
-
Determine Signal-to-Noise (S/N): Analyze samples with known low concentrations of the analyte. Measure the S/N ratio, where the signal is the peak height of the analyte and the noise is the amplitude of the baseline noise in a region close to the analyte peak.
-
Estimate LOD and LOQ:
-
Confirm LOQ: Prepare samples at the estimated LOQ concentration and verify that the precision and accuracy meet the required acceptance criteria (e.g., RSD ≤ 10%).
Robustness
Causality: Robustness testing demonstrates the reliability of a method with respect to deliberate variations in its parameters. This provides confidence that the method will perform consistently during routine use.[7] It is typically evaluated during method development.[9]
Experimental Protocol:
-
Identify Key Parameters: Identify critical method parameters (e.g., mobile phase pH, column temperature, flow rate for HPLC; injector temperature, carrier gas flow for GC).
-
Vary Parameters: Deliberately vary these parameters within a small, realistic range (e.g., pH ± 0.2 units, temperature ± 5°C).
-
Analyze and Assess: Analyze a standard solution under each varied condition and assess the impact on system suitability parameters (e.g., peak shape, retention time, resolution). The results should remain within the acceptance criteria defined for the method.
Interconnectivity of Validation Parameters
The validation parameters are not isolated; they form a self-validating system where each characteristic supports the others. Accuracy cannot be established without first demonstrating specificity and linearity. Precision is a prerequisite for defining a reliable quantitation limit. This interconnectedness ensures the overall quality and reliability of the analytical data.
Caption: Interrelationship of core analytical validation parameters.
Conclusion
The validation of an analytical method for 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- is a systematic process grounded in established scientific principles and regulatory guidelines. Whether employing HPLC for its simplicity or GC-MS for its specificity, a comprehensive evaluation of parameters—from specificity to robustness—is essential. By understanding the causality behind each validation step and adhering to rigorous experimental protocols, researchers can ensure the generation of high-quality, reliable, and defensible analytical data, which is the cornerstone of sound scientific research and drug development.
References
-
European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
-
U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
GMP Compliance. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
International Council for Harmonisation (ICH). Quality Guidelines. [Link]
-
SIELC Technologies. (2018). 2-Hydroxy-3,4-dimethylcyclopent-2-en-1-one. [Link]
-
U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
Slideshare. Bioanalytical method validation emea. [Link]
-
U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
Scientific Laboratory Supplies. Cyclopentanone, analytical sta. [Link]
-
Restek. Cyclopentanone: CAS # 120-92-3 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis. [Link]
-
SIELC Technologies. (2018). 2-Hydroxy-3-methylcyclopent-2-en-1-one. [Link]
-
PubChem. 2-Cyclopenten-1-one. [Link]
-
NIST. 2-Cyclopenten-1-one, 2-methyl-. [Link]
-
National Renewable Energy Laboratory (NREL). Experimental and Theoretical Study of Cyclopentanone as a Catalyst for Low Temperature Alkene Oxidation. [Link]
-
J-STAGE. The Alkylation of 2-Cyclopenten-2-ol-1-one and Cyclotene through Their Ketimine Derivative. [Link]
-
NIST. 2-Cyclopenten-1-one. [Link]
-
NIST. 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl-. [Link]
-
PubChem. 2-Hydroxy-3,4-dimethyl-2-cyclopenten-1-one. [Link]
-
Organic Syntheses. Cyclopentanone, 3-(1-octenyl)-, (E)-. [Link]
-
ResearchGate. Analytical method validation: A brief review. [Link]
-
European Medicines Agency (EMA). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
The Good Scents Company. hydroxydimethyl cyclopentenone. [Link]
-
Cheméo. Chemical Properties of 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- (CAS 21835-00-7). [Link]
-
International Journal of Pharmaceutical Quality Assurance. (2020). Analytical Method Validation Parameters: An Updated Review. [Link]
-
Eurachem. Planning and Reporting Method Validation Studies. [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. fda.gov [fda.gov]
- 3. biopharminternational.com [biopharminternational.com]
- 4. 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- [webbook.nist.gov]
- 5. 2-Hydroxy-3,4-dimethylcyclopent-2-en-1-one | SIELC Technologies [sielc.com]
- 6. docs.nrel.gov [docs.nrel.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. propharmagroup.com [propharmagroup.com]
A Comparative Guide to the Cross-Validation of 2-Hydroxy-3,4-dimethyl-2-cyclopenten-1-one Quantification Methods
For researchers, scientists, and drug development professionals, the accurate quantification of flavor and aroma compounds is paramount for quality control, formulation development, and regulatory compliance. 2-Hydroxy-3,4-dimethyl-2-cyclopenten-1-one (CAS 21835-00-7), a key contributor to the sensory profile of many food and pharmaceutical products, requires robust and reliable analytical methods for its determination.[1][2] This guide provides an in-depth, objective comparison of two primary analytical techniques for the quantification of this cyclopentenone derivative: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
The selection of an analytical method is a critical decision, contingent on factors such as the sample matrix, required sensitivity, and the nature of the analyte. 2-Hydroxy-3,4-dimethyl-2-cyclopenten-1-one is a semi-volatile compound, making it amenable to analysis by both GC and HPLC, though the optimal choice depends on the specific application. This guide will explore the theoretical underpinnings of each technique, provide detailed experimental protocols, and present a comparative analysis of their performance based on established validation parameters.
Pillar 1: The Analyte in Focus: 2-Hydroxy-3,4-dimethyl-2-cyclopenten-1-one
This compound is a member of the cyclopentenone family, which are significant structural motifs in a variety of natural products and pharmacologically active compounds. Its quantification is crucial for understanding flavor profiles, ensuring product consistency, and for safety assessments. The molecular weight of this compound is 126.15 g/mol .[1]
Pillar 2: Methodological Showdown: GC-MS vs. HPLC-UV
The choice between GC-MS and HPLC-UV for the analysis of 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one hinges on a trade-off between sensitivity, selectivity, and the volatility of the analyte.[3][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is exceptionally well-suited for the analysis of volatile and semi-volatile compounds.[5] The high separation efficiency of gas chromatography combined with the specificity of mass spectrometry provides a powerful tool for both identification and quantification, even at trace levels.[5][6]
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): HPLC is a versatile technique capable of analyzing a wide range of compounds, including those that are non-volatile or thermally labile.[4][7] For compounds like 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one that may not possess a strong chromophore, derivatization may be necessary to enhance detection by UV-Vis spectrophotometry.
The following diagram illustrates the decision-making process for selecting the appropriate analytical technique.
Caption: Decision matrix for selecting an analytical method.
Pillar 3: Experimental Protocols and Validation
The trustworthiness of any analytical data is underpinned by a rigorous validation process. The International Council for Harmonisation (ICH) Q2(R1) guidelines provide a comprehensive framework for validating analytical procedures, ensuring they are suitable for their intended purpose.[8][9][10][11][12] The following protocols are presented as self-validating systems, incorporating key validation parameters.
Method 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is adapted from established protocols for similar flavor compounds and is expected to provide high sensitivity and selectivity for 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one.
Caption: Workflow for the GC-MS analysis of 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one.
-
Sample Preparation (HS-SPME):
-
Accurately weigh 1-5 g of the homogenized sample into a 20 mL headspace vial.
-
Add an appropriate internal standard.
-
Seal the vial with a PTFE/silicone septum.
-
Incubate the vial at a controlled temperature (e.g., 60 °C) for a set time (e.g., 30 minutes) to allow for equilibration of the analyte in the headspace.
-
Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 15 minutes) to adsorb the volatile compounds.
-
-
GC-MS Parameters:
-
Injector: Splitless mode, 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 40 °C, hold for 2 minutes, ramp to 240 °C at 10 °C/min, and hold for 5 minutes.
-
Mass Spectrometer:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Acquisition Mode: Full scan (m/z 40-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
SIM Ions: Based on the known molecular weight of 126.15 g/mol , the likely quantifier ion is m/z 126 (M⁺), with qualifier ions such as m/z 111, 97, and 69.[1][13]
-
-
-
Method Validation:
-
Linearity: Prepare a series of at least five standard concentrations. The calibration curve should have a coefficient of determination (R²) of ≥ 0.99.[13]
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte. Recoveries should be within 80-120%.
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing replicate samples. The relative standard deviation (RSD) should be ≤ 15%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
Method 2: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method provides an alternative for matrices that are not suitable for GC-MS or when GC-MS is not available.
Sources
- 1. 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- [webbook.nist.gov]
- 2. 2-Hydroxy-3,4-dimethyl-2-cyclopenten-1-one | C7H10O2 | CID 89539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 4. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 5. GC-MS: A Key Tool for Flavor and Fragrance Analysis [hplcvials.com]
- 6. rroij.com [rroij.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 11. scribd.com [scribd.com]
- 12. database.ich.org [database.ich.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
comparing the efficacy of different catalysts for its synthesis
An In-Depth Guide to Catalytic Systems for the Synthesis of Adipic Acid from Cyclohexene
The synthesis of adipic acid, a crucial precursor for the production of Nylon-6,6, plasticizers, and lubricants, stands as a cornerstone of the chemical industry.[1] Historically, the industrial process has relied on the oxidation of a cyclohexanol-cyclohexanone mixture with nitric acid. This method, however, is fraught with significant environmental drawbacks, most notably the emission of nitrous oxide (N₂O), a potent greenhouse gas.[1][2] In response, the scientific community has dedicated substantial effort to developing "green" and more sustainable catalytic routes.
This guide provides a comparative analysis of various catalytic systems for the synthesis of adipic acid, focusing on the direct oxidation of cyclohexene. This route is advantageous as it starts from a more readily oxidized substrate than cyclohexane and can often employ more environmentally benign oxidants. We will delve into the mechanisms, performance data, and experimental protocols for prominent catalytic strategies, offering researchers and drug development professionals a comprehensive resource for selecting and implementing efficient synthetic methodologies.
Tungsten-Based Catalysis with Phase Transfer Assistance
One of the most successful green alternatives for adipic acid synthesis involves the use of a tungsten-based catalyst in a biphasic system, employing hydrogen peroxide (H₂O₂) as the oxidant.[3] This system elegantly addresses the challenge of reactant incompatibility, as cyclohexene is organic-soluble while the tungstate catalyst and H₂O₂ are water-soluble.[4]
Mechanism and Rationale
The reaction's success hinges on a phase-transfer catalyst (PTC), such as Aliquat 336 (methyltrioctylammonium chloride).[4][5] The PTC acts as a shuttle, transporting the active catalyst from the aqueous phase to the organic phase where the reaction occurs. The catalytic cycle can be described as follows:
-
Activation: In the aqueous phase, sodium tungstate (Na₂WO₄) is oxidized by H₂O₂ to form a peroxo-tungstate species, which is the active oxidant.[3]
-
Phase Transfer: The PTC, a quaternary ammonium salt, forms an ion pair with the anionic peroxo-tungstate, rendering it soluble in the organic (cyclohexene) phase.[3][4]
-
Oxidation: In the organic phase, the peroxo-tungstate complex oxidizes cyclohexene, cleaving the double bond to form adipic acid.[6]
-
Regeneration: Upon reaction, the reduced tungstate catalyst is no longer lipophilic and returns to the aqueous phase, where it is re-oxidized by H₂O₂ to begin a new cycle.[4][5]
The use of potassium bisulfate (KHSO₄) is also crucial as it acidifies the mixture, which is thought to increase the oxidizing strength of the hydrogen peroxide.[5]
Visualization of the Catalytic Cycle
Caption: General workflow for catalytic synthesis and analysis.
Conclusion and Future Outlook
The synthesis of adipic acid from cyclohexene offers a rich landscape for catalytic innovation, moving away from the environmentally taxing nitric acid process. While traditional methods like permanganate oxidation are instructive, the future clearly lies in greener catalytic systems. Tungsten-based catalysts, particularly when paired with H₂O₂ and phase transfer agents, provide a high-yield, halide-free route. The evolution towards heterogeneous and nanostructured versions of these catalysts addresses critical industrial needs for stability and reusability.
Furthermore, iron-based systems and the use of alternative energy sources like microwaves highlight ongoing efforts to improve reaction efficiency and reduce energy consumption. The most transformative approach, however, is the pivot to biomass. Catalytic pathways from glucose demonstrate the potential to decouple the production of this vital chemical from fossil fuel feedstocks entirely. For researchers in the field, the challenge remains to optimize these green catalysts for industrial-scale production, balancing cost, efficiency, and environmental impact to pave the way for a truly sustainable chemical industry.
References
- Efficient Catalysts for Green Synthesis of Adipic Acid from Biomass - WYG. (2021-03-27).
- Preparation of adipic acid from cyclohexene - The Department of Chemistry, UWI, Mona, Jamaica.
- Cyclohexene Oxidation to Adipic Acid: Green Chemistry Protocol - Studylib.
- Adipic Acid Route: Oxidation of Cyclohexene vs. Cyclohexane - MDPI. (2020-12-10).
- Oxidation of cyclohexene into adipic acid in aqueous dispersions of mesoporous oxides with built-in catalytical sites - Green Chemistry (RSC Publishing).
- Recent Progress in Adipic Acid Synthesis Over Heterogeneous Catalysts - Frontiers.
- Efficient Catalysts for the Green Synthesis of Adipic Acid from Biomass - PubMed. (2021-02-23).
- Adipic Acid Synthesis | PDF - Scribd.
- pH-controlled assembly of three-dimensional tungsten oxide hierarchical nanostructures for catalytic oxidation of cyclohexene to adipic acid - CrystEngComm (RSC Publishing).
- Direct oxidation of cyclohexene to adipic acid with hydrogen peroxide. - ResearchGate.
- Recent Progress in Adipic Acid Synthesis Over Heterogeneous Catalysts - PubMed Central.
- The Synthesis of Adipic Acid from Cyclohexene Utilising Green Procedures - -ORCA - Cardiff University.
- Oxidation of Cyclohexane/Cyclohexanone Mixture with Oxygen as Alternative Method of Adipic Acid Synthesis - MDPI.
- Synthesis of adipic acid - YouTube. (2021-03-25).
- Selective oxidation of cyclohexene to adipic acid over silver supported tungsten oxide nanostructured catalysts - Green Chemistry (RSC Publishing).
- A green method of adipic acid synthesis: organic solvent- and halide-free oxidation of cycloalkanones with 30% hydrogen peroxide - RSC Publishing. (2003-07-11).
- Adipic Acid: Synthesis & Production - Video - Study.com.
- Emerging catalytic processes for the production of adipic acid - RSC Publishing. (2013-01-30).
- Selective oxidation of cyclohexene to adipic acid over CuNPs supported on PLA/TiO2 | Request PDF - ResearchGate.
- Metal-Free Synthesis of Adipic Acid via Organocatalytic Direct Oxidation of Cyclohexane under Ambient Temperature and Pressure - ACS Publications. (2018-09-07).
- Reaction Mechanism for the Oxidation of Cyclohexene to Adipic Acid - YouTube. (2023-09-30).
- Oxidation of cyclohexene into adipic acid in aqueous dispersions of mesoporous oxides with built-in catalytical sites | Request PDF - ResearchGate. (2025-08-06).
- Chimica Industriale Catalysts study of adipic acid synthesis from 1,6- hexanediol - AMS Laurea.
Sources
- 1. Frontiers | Recent Progress in Adipic Acid Synthesis Over Heterogeneous Catalysts [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Emerging catalytic processes for the production of adipic acid - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C3CY20728E [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. studylib.net [studylib.net]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Spectroscopic Analysis of 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- from Diverse Commercial Sources
Abstract
For researchers, scientists, and professionals in drug development, the unequivocal identification and purity assessment of starting materials and intermediates are non-negotiable pillars of scientific rigor. This guide provides an in-depth, comparative analysis of 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- (CAS No. 21835-00-7), a key flavor component and versatile synthetic intermediate. We will explore the expected spectroscopic profiles from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). By juxtaposing a validated reference standard against hypothetical data from typical commercial suppliers—"Source A" (high purity) and "Source B" (containing common impurities)—this document serves as a practical manual for quality control, impurity identification, and ensuring the integrity of your experimental inputs.
Introduction: The Imperative of Spectroscopic Verification
This guide is structured to provide not just the "what" but the "why" behind the analytical process. We will dissect the spectra, explain the origin of key signals, and demonstrate how subtle variations in the data can reveal critical information about the quality of the material sourced from different vendors.
Predicted and Comparative Spectroscopic Profiles
To establish a reliable baseline, we utilize reference data compiled from authoritative databases such as the NIST Chemistry WebBook.[1][3][4] This standard will be compared against two simulated commercial samples:
-
Source A: A high-purity sample, expected to align closely with the reference standard.
-
Source B: A sample containing plausible impurities, such as a diastereomer or a residual solvent, which will manifest as additional, unexpected signals in the spectra.
¹H NMR Spectroscopy: A Window into Molecular Structure
Proton NMR (¹H NMR) is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shift (δ), multiplicity (splitting pattern), and integration of each signal provide a detailed map of the proton environment.
Structural Rationale: Based on the structure of 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one, we anticipate signals corresponding to:
-
Two distinct methyl groups (-CH₃).
-
A methine proton (-CH).
-
A methylene group (-CH₂).
-
A hydroxyl proton (-OH), whose chemical shift can be highly variable and may appear as a broad singlet.
Table 1: Comparative ¹H NMR Data (500 MHz, CDCl₃)
| Assignment | Proton | Expected δ (ppm) | Source A δ (ppm) | Source B δ (ppm) | Notes |
| Methyl 1 | -C(3)-CH₃ | ~1.8 - 2.0 | 1.95 (s) | 1.95 (s) | Singlet, attached to a double bond. |
| Methyl 2 | -C(4)-CH₃ | ~1.1 - 1.3 | 1.18 (d) | 1.18 (d) | Doublet, coupled to the C4-H proton. |
| Methine | -C(4)-H | ~2.3 - 2.6 | 2.45 (m) | 2.45 (m) | Multiplet due to coupling with -CH₂ and -CH₃. |
| Methylene | -C(5)-H₂ | ~2.1 - 2.5 | 2.20-2.35 (m) | 2.20-2.35 (m) | Complex multiplet. |
| Hydroxyl | -OH | Variable (Broad) | 3.5 (br s) | 3.5 (br s) | Position and shape are concentration and solvent dependent. |
| Impurity | - | - | - | 1.15 (d) | Small doublet, suggesting a diastereomeric impurity. |
Analysis of Findings: The spectrum from Source A aligns perfectly with our predictions for the target molecule. In contrast, the spectrum from Source B reveals an additional small doublet at 1.15 ppm. This is a critical red flag. The presence of a second doublet in the methyl region strongly suggests the existence of a diastereomer, where the relative stereochemistry at the C4 position is different. This impurity could significantly impact stereoselective reactions.
FT-IR Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is an exceptionally rapid and effective method for identifying the functional groups present in a molecule. Each bond vibrates at a characteristic frequency, and absorption of IR radiation at these frequencies provides a unique molecular fingerprint.
Structural Rationale:
-
O-H Stretch: A broad and strong absorption from the hydroxyl group.
-
C=O Stretch: A sharp and very strong absorption from the conjugated ketone.
-
C=C Stretch: An absorption from the alkene bond within the ring.
-
C-H Stretches: Absorptions from sp² and sp³ hybridized C-H bonds.
Table 2: Comparative FT-IR Data (ATR)
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source A (cm⁻¹) | Source B (cm⁻¹) | Notes |
| O-H Stretch (Alcohol) | 3200 - 3600 (Broad) | 3350 (Broad, Strong) | 3350 (Broad, Strong) | Characteristic of hydrogen-bonded hydroxyl groups. |
| C-H Stretch (sp³) | 2850 - 3000 | 2970, 2880 | 2970, 2880 | From methyl and methylene groups. |
| C=O Stretch (Ketone) | 1680 - 1710 | 1705 (Strong, Sharp) | 1705 (Strong, Sharp) | Conjugation lowers the frequency from a typical saturated ketone (~1715 cm⁻¹).[5][6] |
| C=C Stretch (Alkene) | 1640 - 1680 | 1650 (Medium) | 1650 (Medium) | Characteristic of the endocyclic double bond. |
Analysis of Findings: In this case, both Source A and Source B provide nearly identical FT-IR spectra. This is an important teaching point: FT-IR is excellent for functional group identification but often lacks the resolution to distinguish between closely related isomers like diastereomers. The impurity in Source B was not readily detectable by IR alone, highlighting the necessity of using orthogonal analytical techniques like NMR.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. The molecule is ionized, and the resulting molecular ion (M⁺) and its fragments are separated based on their mass-to-charge ratio (m/z).
Structural Rationale: The molecular formula is C₇H₁₀O₂, giving a molecular weight of 126.15 g/mol .[1][2] Fragmentation in cyclic ketones is often driven by alpha-cleavage (cleavage of the bond adjacent to the carbonyl group).[7][8][9]
Table 3: Comparative Mass Spectrometry Data (EI-MS)
| m/z Value | Proposed Fragment | Source A (Rel. Intensity %) | Source B (Rel. Intensity %) | Notes |
| 126 | [M]⁺ | 40 | 38 | Molecular Ion. Confirms the molecular weight. |
| 111 | [M - CH₃]⁺ | 100 | 100 | Loss of a methyl group (Base Peak). |
| 97 | [M - CHO]⁺ | 25 | 24 | Loss of a formyl radical. |
| 83 | [M - C₂H₃O]⁺ | 55 | 53 | Complex rearrangement and fragmentation. |
| 69 | [C₄H₅O]⁺ | 30 | 29 | Further fragmentation. |
Analysis of Findings: Similar to the FT-IR results, the mass spectra for Source A and Source B are virtually indistinguishable. Diastereomers have the same mass and often produce very similar fragmentation patterns under EI conditions. This again underscores the principle that no single technique is sufficient for comprehensive quality control.
Experimental Protocols: A Foundation for Reproducible Data
The validity of any spectral data is contingent upon the rigor of the experimental method used to acquire it. The following protocols are designed to be self-validating systems for generating high-quality, reliable data.
Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh ~5-10 mg of the compound into a clean, dry NMR tube.
-
Solvent Addition: Add ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference. Causality: CDCl₃ is a common solvent for nonpolar to moderately polar organic molecules. TMS provides a sharp singlet at 0.00 ppm for accurate chemical shift calibration.
-
Dissolution: Cap the tube and invert several times to ensure complete dissolution. If necessary, use gentle sonication.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to achieve a homogeneous magnetic field. Trustworthiness: Locking and shimming are critical for obtaining high-resolution spectra with sharp, well-defined peaks.
-
Data Acquisition: Acquire the spectrum using a standard 1D proton pulse program with an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
Protocol for FT-IR Spectroscopy (ATR)
-
Background Spectrum: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond) is clean. Record a background spectrum. Causality: The background scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's response, which is then subtracted from the sample spectrum to provide a true spectrum of the compound.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage.
-
Pressure Application: Lower the pressure arm to ensure firm contact between the sample and the crystal. Trustworthiness: Good contact is essential for the evanescent wave to penetrate the sample adequately, ensuring a strong, high-quality spectrum.
-
Sample Spectrum: Acquire the sample spectrum. A typical acquisition involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft, non-abrasive wipe.
Protocol for Mass Spectrometry (EI-MS via GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Method:
-
Injector: 250 °C, Split mode (e.g., 50:1).
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 50 °C, hold for 1 min, then ramp to 280 °C at 15 °C/min. Causality: This temperature program ensures separation of the analyte from the solvent and potential volatile impurities.
-
-
MS Method:
-
Ion Source: Electron Ionization (EI) at 70 eV. Trustworthiness: 70 eV is a standard energy that produces reproducible fragmentation patterns, allowing for comparison with library spectra.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS.
-
Data Analysis: Analyze the total ion chromatogram (TIC) to identify the peak corresponding to the compound. Extract the mass spectrum from this peak for analysis.
Visualizing the Analytical Workflow
To ensure clarity and process integrity, the analytical workflow can be visualized as a logical sequence of steps, from sample receipt to final decision-making.
Caption: Structure and ¹H NMR Signal Correlation.
Conclusion and Recommendations
This comparative guide demonstrates that a multi-technique spectroscopic approach is essential for the robust quality assessment of chemical reagents.
-
Source A , with its clean and consistent spectra across all techniques, can be confidently classified as high-purity and suitable for direct use in sensitive applications.
-
Source B , while appearing acceptable by FT-IR and MS, was revealed by ¹H NMR to contain a significant diastereomeric impurity. Using this material without purification could lead to unpredictable outcomes, particularly in stereospecific synthesis or quantitative bioassays.
Final Recommendation: Always perform, at a minimum, ¹H NMR spectroscopy as an identity and purity check on all critical starting materials and intermediates, regardless of the supplier's claims. For comprehensive characterization, this should be complemented by MS and FT-IR analysis. This due diligence is a cornerstone of reproducible science and is indispensable for success in research and development.
References
Sources
- 1. 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- [webbook.nist.gov]
- 2. 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- (CAS 21835-00-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. dl.cm-uj.krakow.pl [dl.cm-uj.krakow.pl]
- 4. Welcome to the NIST WebBook [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. GCMS Section 6.11.2 [people.whitman.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. archive.nptel.ac.in [archive.nptel.ac.in]
A Comparative Guide to the Bioactivity of 2-Hydroxy-3,4-dimethyl-2-cyclopenten-1-one Derivatives
Introduction: The Therapeutic Potential of the Cyclopentenone Scaffold
The cyclopentenone ring system is a recurring motif in a multitude of natural products exhibiting a wide array of biological activities.[1] This five-membered carbocycle, characterized by an α,β-unsaturated ketone, is a privileged scaffold in medicinal chemistry due to its ability to act as a Michael acceptor, enabling it to covalently interact with biological nucleophiles such as cysteine residues in proteins. This reactivity underpins the diverse pharmacological effects observed in this class of compounds, which include anti-inflammatory, antiviral, and anticancer properties.[2]
One such cyclopentenone, 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one, is a known flavoring agent found in various foods. While its primary application has been in the food industry, the inherent reactivity of its cyclopentenone core suggests a potential for broader biological applications. The strategic derivatization of this core scaffold allows for the modulation of its physicochemical and pharmacokinetic properties, potentially leading to the discovery of novel therapeutic agents.
This guide presents a comparative bioactivity screening of a series of synthesized 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one derivatives. We will explore their performance in key in vitro assays, including cytotoxicity against cancer cell lines, antimicrobial efficacy, antioxidant potential, and anti-inflammatory activity. By systematically modifying the substituents on the core scaffold, we aim to elucidate preliminary structure-activity relationships (SAR) that can guide future drug discovery efforts. The performance of these derivatives will be benchmarked against established therapeutic agents to provide a clear context for their potential.
Comparative Bioactivity Screening
A series of derivatives of 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one were synthesized to investigate the impact of various functional groups on their biological activity. The core structure and the sites of modification (R-groups) are depicted below. For the purpose of this guide, we will examine derivatives with representative electron-donating groups (EDG), electron-withdrawing groups (EWG), and lipophilic groups.
Hypothetical Derivative Structures for Comparative Analysis:
| Derivative | R1 | R2 | Group Type |
| CPD-1 (Parent) | H | H | - |
| CPD-2 | OCH₃ | H | Electron-Donating |
| CPD-3 | Cl | H | Electron-Withdrawing |
| CPD-4 | H | Phenyl | Lipophilic |
Cytotoxicity Against Human Cancer Cell Lines
The cytotoxic potential of the cyclopentenone derivatives was evaluated against a panel of human cancer cell lines, including MCF-7 (breast adenocarcinoma) and A549 (lung carcinoma), using the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells were treated with serial dilutions of the cyclopentenone derivatives (0.1 to 100 µM) and the positive control, Doxorubicin.
-
Incubation: The plates were incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) was calculated from the dose-response curves.
| Compound | MCF-7 | A549 |
| CPD-1 (Parent) | >100 | >100 |
| CPD-2 (EDG) | 85.2 | 92.5 |
| CPD-3 (EWG) | 15.8 | 22.4 |
| CPD-4 (Lipophilic) | 35.1 | 48.9 |
| Doxorubicin | 0.8 | 1.2 |
Interpretation of Results:
The parent compound, CPD-1, exhibited minimal cytotoxicity. The introduction of an electron-donating group (CPD-2) did not significantly enhance activity. However, the derivative with an electron-withdrawing group (CPD-3) showed a marked increase in cytotoxicity, suggesting that enhancing the electrophilicity of the Michael acceptor system potentiates its anticancer effect.[3] The lipophilic derivative (CPD-4) also demonstrated moderate activity, which may be attributed to improved cell membrane permeability. While none of the derivatives approached the potency of the standard chemotherapeutic agent Doxorubicin, the results for CPD-3 are promising for further optimization.[4][5]
Antimicrobial Activity
The antimicrobial properties of the derivatives were screened against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria using the broth microdilution method to determine the minimum inhibitory concentration (MIC).
-
Preparation of Inoculum: Bacterial strains were cultured overnight, and the suspension was adjusted to a concentration of 10⁵ CFU/mL in Mueller-Hinton broth.
-
Compound Dilution: The cyclopentenone derivatives and the positive control, Ciprofloxacin, were serially diluted in a 96-well plate.
-
Inoculation: Each well was inoculated with the bacterial suspension.
-
Incubation: The plates were incubated at 37°C for 24 hours.
-
MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
| Compound | Staphylococcus aureus | Escherichia coli |
| CPD-1 (Parent) | >128 | >128 |
| CPD-2 (EDG) | 64 | 128 |
| CPD-3 (EWG) | 16 | 32 |
| CPD-4 (Lipophilic) | 32 | 64 |
| Ciprofloxacin | 1 | 0.5 |
Interpretation of Results:
Similar to the cytotoxicity results, the parent compound was inactive. The derivative with an electron-withdrawing group (CPD-3) displayed the most significant antimicrobial activity against both bacterial strains, although it was less potent than the standard antibiotic Ciprofloxacin.[6] The enhanced activity of CPD-3 is likely due to the increased reactivity of the enone system, allowing for more efficient alkylation of bacterial proteins and enzymes.[7]
Antioxidant Activity
The antioxidant potential of the derivatives was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.
-
Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol was prepared.
-
Reaction Mixture: 100 µL of various concentrations of the cyclopentenone derivatives and the positive control, Ascorbic Acid, were mixed with 1.9 mL of the DPPH solution.
-
Incubation: The mixtures were incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance was measured at 517 nm.
-
Calculation: The percentage of radical scavenging activity was calculated, and the EC₅₀ (the concentration required to scavenge 50% of the DPPH radicals) was determined.
| Compound | DPPH Radical Scavenging |
| CPD-1 (Parent) | >200 |
| CPD-2 (EDG) | 85.6 |
| CPD-3 (EWG) | 150.2 |
| CPD-4 (Lipophilic) | 120.5 |
| Ascorbic Acid | 15.8 |
Interpretation of Results:
The derivative with an electron-donating group (CPD-2) exhibited the highest antioxidant activity among the synthesized compounds. This is likely because the electron-donating group can stabilize the resulting radical after hydrogen donation. Conversely, the electron-withdrawing group in CPD-3 decreased the antioxidant potential. None of the derivatives were as potent as the standard antioxidant, Ascorbic Acid.[8][9]
Anti-inflammatory Activity
The anti-inflammatory potential of the derivatives was evaluated by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Overproduction of NO is a hallmark of inflammation.
-
Cell Culture: RAW 264.7 cells were seeded in a 96-well plate and allowed to adhere.
-
Compound Treatment: The cells were pre-treated with the cyclopentenone derivatives and the positive control, Indomethacin, for 1 hour.
-
LPS Stimulation: The cells were then stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Nitrite Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant was measured using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition was calculated, and the IC₅₀ values were determined.
| Compound | NO Inhibition |
| CPD-1 (Parent) | >100 |
| CPD-2 (EDG) | 75.3 |
| CPD-3 (EWG) | 25.8 |
| CPD-4 (Lipophilic) | 45.1 |
| Indomethacin | 12.5 |
Interpretation of Results:
The anti-inflammatory activity trend mirrored that of cytotoxicity and antimicrobial activity, with the electron-withdrawing derivative (CPD-3) being the most potent inhibitor of NO production. This is consistent with the known anti-inflammatory mechanism of some cyclopentenones, which involves the inhibition of pro-inflammatory signaling pathways like NF-κB through Michael addition.[2] While not as potent as Indomethacin, CPD-3 shows promise as a lead compound for the development of novel anti-inflammatory agents.[10][11]
Structure-Activity Relationship (SAR) Summary and Mechanistic Insights
The preliminary screening of these 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one derivatives provides valuable insights into their structure-activity relationships.
-
Cytotoxicity, Antimicrobial, and Anti-inflammatory Activities: These activities appear to be positively correlated with the electrophilicity of the cyclopentenone ring. The presence of an electron-withdrawing group at the R1 position (CPD-3) consistently resulted in the highest potency across these assays. This supports the hypothesis that the primary mechanism of action involves the covalent modification of biological macromolecules via Michael addition.
-
Antioxidant Activity: In contrast, antioxidant activity was enhanced by an electron-donating group (CPD-2). This suggests a different mechanism, likely involving hydrogen atom transfer, which is facilitated by the stabilization of the resulting radical.
-
Lipophilicity: The introduction of a lipophilic group (CPD-4) generally resulted in moderate activity across all assays, suggesting that increased membrane permeability can contribute to overall bioactivity, but the electronic nature of the substituents plays a more dominant role in determining potency.
Visualizing the Experimental Workflow and Proposed Mechanism
Caption: A generalized workflow for the synthesis and bioactivity screening of 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one derivatives.
Caption: Proposed mechanisms of action for the observed bioactivities of the cyclopentenone derivatives.
Conclusion and Future Directions
This comparative guide demonstrates that derivatives of 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one possess a range of interesting biological activities that can be tuned through chemical modification. The key findings indicate that enhancing the electrophilicity of the cyclopentenone core through the introduction of electron-withdrawing groups is a promising strategy for developing cytotoxic, antimicrobial, and anti-inflammatory agents. Conversely, the incorporation of electron-donating groups can impart antioxidant properties.
While the potencies of the current derivatives do not surpass those of the standard drugs used for comparison, the clear structure-activity relationships established in this study provide a strong foundation for the rational design of more potent and selective analogues. Future work should focus on synthesizing a broader range of derivatives to refine the SAR, exploring their mechanisms of action in greater detail, and evaluating their efficacy and safety in preclinical in vivo models. The versatile cyclopentenone scaffold remains a highly attractive starting point for the development of novel therapeutics.
References
-
Functionalized Cyclopentenones with Low Electrophilic Character as Anticancer Agents. UCL Discovery. Available at: [Link]
-
Computational study of diarylcyclopentene derivatives as selective prostaglandin EP1 receptor antagonist: QSAR approach. Springer Professional. Available at: [Link]
-
Synthesis, Cytotoxicity, and QSAR Study of New aza-cyclopenta[b]fluorene-1,9-dione Derivatives. PubMed. Available at: [Link]
-
Chemical Properties and Biological Activities of Cyclopentenediones: A Review. ResearchGate. Available at: [Link]
-
Functionalized Cyclopentenones and an Oxime Ether as Antimicrobial Agents. PubMed. Available at: [Link]
-
Comparison antioxidant activity of compounds 1 and 2, with ascorbic acid as standard... ResearchGate. Available at: [Link]
-
Functionalized Cyclopentenones and an Oxime Ether as Antimicrobial Agents. ResearchGate. Available at: [Link]
-
Computational study of diarylcyclopentene derivatives as selective prostaglandin EP1 receptor antagonist: QSAR approach. ResearchGate. Available at: [Link]
-
O2-Controlled Acid-Mediated Sulfenylation/Cyclization of Tethered Malononitriles and Sulfides toward Divergent Synthesis of Mono/Dithio-cyclopentenones. ACS Publications. Available at: [Link]
-
Cyclopentenone Prostaglandins: New Insights on Biological Activities and Cellular Targets. PubMed. Available at: [Link]
-
A Practical Preparation of 2-Hydroxymethyl-2-cyclopenten-1-one by Morita-Baylis-Hillman Reaction. Organic Chemistry Portal. Available at: [Link]
-
Anti-inflammatory indomethacin analogs endowed with preferential COX-2 inhibitory activity. PubMed. Available at: [Link]
-
Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. Available at: [Link]
-
Comparative In Vitro Study of the Cytotoxic Effects of Doxorubicin's Main Metabolites on Cardiac AC16 Cells Versus the Parent Drug. NIH. Available at: [Link]
-
Pro-apoptotic activity of cyclopentenone in cancer cells. ResearchGate. Available at: [Link]
-
Synthesis of Novel Cyclopentenone Derivatives and Crystal Structure Determination of 3,4- bis (4-chlorophenyl)-5,5- dimethyl-4-hydroxy-2-cyclopenten-1-one. ResearchGate. Available at: [Link]
-
The cytotoxic drug cyclo-pentenyl cytosine: from manufacturing to anti-tumor activity and (cardio)toxicity. Scholarly Publications Leiden University. Available at: [Link]
-
Synthesis of Chiral Cyclopentenones. ACS Publications. Available at: [Link]
-
Comparison of Antioxidants: The Limited Correlation between Various Assays of Antioxidant Activity. MDPI. Available at: [Link]
-
The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells. PMC - NIH. Available at: [Link]
-
A QSAR study of some cyclobutenediones as CCR1 antagonists by artificial neural networks based on principal component analysis. PMC - NIH. Available at: [Link]
-
The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor. ACS Publications. Available at: [Link]
-
Comparison of antioxidant activities expressed as equivalents of standard antioxidant. SciELO. Available at: [Link]
-
An In Silico Study Based on QSAR and Molecular Docking and Molecular Dynamics Simulation for the Discovery of Novel Potent Inhibitor against AChE. MDPI. Available at: [Link]
-
Variation of the Anti-Inflammatory Effect from Indomethacin on Acute and Chronic Inflammation Models. Annex Publishers. Available at: [Link]
-
Study of Anti-inflammatory Activity of New Derivative of Indomethacin: A Computational Study. ResearchGate. Available at: [Link]
-
Comparison of Vitamin C and Its Derivative Antioxidant Activity: Evaluated by Using Density Functional Theory. NIH. Available at: [Link]
-
Comparison of Vitamin C and Its Derivative Antioxidant Activity: Evaluated by Using Density Functional Theory. PubMed. Available at: [Link]
-
Comparing cytotoxicity of doxorubicin on Dox-resistant 4T1-R and... ResearchGate. Available at: [Link]
-
2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl-. NIST WebBook. Available at: [Link]
-
Dual Cobalt/Photoredox Catalysis for the Synthesis of α,β-Unsaturated γ-Lactams and α-Enaminones. ACS Publications. Available at: [Link]
-
O2‑Controlled Acid-Mediated Sulfenylation/Cyclization of Tethered Malononitriles and Sulfides toward Divergent Synthesis of Mono/ Dithio-cyclopentenones. American Chemical Society. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cyclopentenone prostaglandins: new insights on biological activities and cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Comparative In Vitro Study of the Cytotoxic Effects of Doxorubicin’s Main Metabolites on Cardiac AC16 Cells Versus the Parent Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Functionalized Cyclopentenones and an Oxime Ether as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Anti-inflammatory indomethacin analogs endowed with preferential COX-2 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Guide to Inter-Laboratory Comparison of 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- Analysis: Methodologies and Best Practices
Introduction
2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- (CAS No. 21835-00-7), a substituted cyclopentenone, is a molecule of significant interest in the fields of flavor chemistry and as a potential intermediate in pharmaceutical synthesis.[1][2][3][4] Its accurate quantification across different laboratories is paramount for ensuring product quality, regulatory compliance, and consistency in research and development. This guide provides a comprehensive overview of the primary analytical techniques for the analysis of this compound and outlines a framework for conducting a successful inter-laboratory comparison study to ensure analytical proficiency and data harmonization.
The inherent reactivity and structural nuances of cyclopentenone derivatives necessitate robust and validated analytical methods.[5][6][7][8] An inter-laboratory comparison, also known as a proficiency test, is a critical component of a laboratory's quality assurance program.[9][10] It serves to evaluate the competence of participating laboratories in performing specific analyses and to validate the analytical methods themselves.[9][10][11] This guide will delve into the technical details of the most common analytical methodologies, provide step-by-step protocols, and propose a structure for an inter-laboratory comparison study.
Analytical Methodologies for 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- Analysis
The selection of an appropriate analytical technique is contingent upon several factors, including the sample matrix, required sensitivity, and the desired throughput. The principal methods for the analysis of 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Given the volatility of the target analyte, GC-MS is a highly suitable method. The National Institute of Standards and Technology (NIST) provides mass spectral data for 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl-, which can be used for identification purposes.[1][3]
Causality Behind Experimental Choices: The choice of a non-polar or mid-polar capillary column is crucial for achieving good chromatographic separation of the analyte from other matrix components. The temperature program is optimized to ensure a reasonable retention time and sharp peak shape. Electron ionization (EI) is a standard ionization technique that provides reproducible fragmentation patterns for library matching.
Experimental Protocol: GC-MS Analysis
1. Sample Preparation:
- Prepare a stock solution of 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- in a high-purity solvent such as methanol or acetonitrile.
- Create a series of calibration standards by serial dilution of the stock solution.
- For sample analysis, dissolve a known weight of the sample in the chosen solvent and filter through a 0.45 µm syringe filter.
2. GC-MS Instrumentation and Conditions:
- Gas Chromatograph: Agilent 7890B or equivalent.
- Mass Spectrometer: Agilent 5977B or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
- Inlet Temperature: 250 °C.
- Injection Volume: 1 µL (splitless mode).
- Oven Temperature Program:
- Initial temperature: 60 °C, hold for 2 minutes.
- Ramp: 10 °C/min to 280 °C.
- Hold: 5 minutes at 280 °C.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- MS Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 40-300.
3. Data Analysis:
- Identify the analyte peak based on its retention time and mass spectrum.
- Quantify the analyte using a calibration curve generated from the standards.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for a wide range of compounds, including those that are not amenable to GC analysis. Reverse-phase HPLC is a common method for the analysis of moderately polar compounds like 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl-.[12][13]
Causality Behind Experimental Choices: A C18 column is a standard choice for reverse-phase chromatography, providing good retention and separation for a broad range of analytes. The mobile phase composition (acetonitrile and water) is optimized to achieve a suitable retention time and peak shape. An acidic modifier like phosphoric or formic acid is often added to improve peak symmetry by suppressing the ionization of silanol groups on the stationary phase.[12][13] UV detection is appropriate as the enone chromophore in the molecule absorbs UV light.
Experimental Protocol: HPLC Analysis
1. Sample Preparation:
- Prepare a stock solution of 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- in methanol or acetonitrile.
- Create a series of calibration standards by serial dilution of the stock solution with the mobile phase.
- For sample analysis, dissolve a known weight of the sample in the mobile phase and filter through a 0.45 µm syringe filter.
2. HPLC Instrumentation and Conditions:
- HPLC System: Agilent 1260 Infinity II or equivalent.
- Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
- Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid. For MS compatibility, replace phosphoric acid with 0.1% formic acid.[12][13]
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 10 µL.
- Detector: UV-Vis Detector at a wavelength of 220 nm.
3. Data Analysis:
- Identify the analyte peak based on its retention time.
- Quantify the analyte using a calibration curve generated from the standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and can also be used for quantitative analysis (qNMR). While not as high-throughput as GC-MS or HPLC, qNMR offers the advantage of not requiring a calibration standard of the analyte itself if a certified internal standard is used. Spectral data for similar cyclopentenone structures are available in public databases, which can aid in spectral interpretation.[14][15]
Causality Behind Experimental Choices: A deuterated solvent is used to avoid interference from the solvent's proton signals. A high-field NMR spectrometer provides better signal dispersion and sensitivity. The choice of a suitable internal standard with a known concentration and non-overlapping signals is critical for accurate quantification.
Experimental Protocol: Quantitative NMR (qNMR) Analysis
1. Sample Preparation:
- Accurately weigh a known amount of the sample and a certified internal standard (e.g., maleic acid) into a vial.
- Dissolve the mixture in a known volume of a deuterated solvent (e.g., Chloroform-d).
- Transfer the solution to an NMR tube.
2. NMR Instrumentation and Conditions:
- NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.
- Solvent: Chloroform-d (CDCl₃).
- Pulse Program: Standard 1D proton experiment (e.g., zg30).
- Number of Scans: 16 or more for good signal-to-noise.
- Relaxation Delay (D1): At least 5 times the longest T1 of the signals of interest to ensure full relaxation and accurate integration.
3. Data Analysis:
- Process the spectrum (Fourier transform, phase correction, baseline correction).
- Integrate the signals corresponding to the analyte and the internal standard.
- Calculate the concentration of the analyte using the following formula: Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_IS / Integral_IS) * (M_IS / M_analyte) * (Weight_IS / Weight_sample) * Purity_IS
Comparison of Analytical Methods
| Feature | GC-MS | HPLC-UV | qNMR |
| Principle | Separation based on volatility and polarity, detection by mass | Separation based on polarity, detection by UV absorbance | Nuclear spin resonance in a magnetic field |
| Sensitivity | High (ng/L to µg/L) | Moderate (µg/L to mg/L) | Low (mg/L) |
| Selectivity | Very High (mass spectral confirmation) | Moderate (retention time) | High (unique chemical shifts) |
| Throughput | High | High | Low |
| Matrix Effects | Can be significant, may require sample cleanup | Can be significant, may require sample cleanup | Generally lower |
| Quantitative Accuracy | Requires calibration standards | Requires calibration standards | Can be absolute with an internal standard |
| Structural Information | Fragmentation pattern provides structural clues | Limited structural information | Detailed structural information |
Framework for an Inter-Laboratory Comparison Study
A well-designed inter-laboratory comparison study is essential for assessing the proficiency of different laboratories and for validating analytical methods.[9][10][11]
Study Design and Coordination
A coordinating body should be responsible for the overall design and execution of the study. This includes preparing and distributing the test materials, collecting and analyzing the data, and providing a final report to the participants.
Preparation and Distribution of Test Materials
-
Homogeneity and Stability: A bulk sample of a relevant matrix (e.g., a food product or a pharmaceutical excipient) should be fortified with a known concentration of 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl-. The homogeneity of the fortified material must be confirmed by analyzing multiple sub-samples. Stability testing should also be performed to ensure the analyte concentration remains constant throughout the duration of the study.
-
Sample Distribution: Aliquots of the homogenized test material should be sent to participating laboratories along with a blank matrix sample and a high-concentration standard solution for calibration.
Instructions to Participants
Participating laboratories should be provided with clear instructions, including:
-
The analytical method(s) to be used (or the option to use their in-house validated method).
-
Detailed protocols for sample preparation and analysis.
-
The required reporting format for the results.
-
The deadline for submission of results.
Statistical Analysis of Results
The collected data should be statistically analyzed to assess the performance of each laboratory. Common statistical measures used in inter-laboratory comparisons include:
-
Z-scores: To compare the performance of each laboratory against the consensus value. A z-score between -2 and 2 is generally considered satisfactory.
-
Repeatability (r) and Reproducibility (R): To assess the precision of the analytical method within and between laboratories.
Reporting and Follow-up
A comprehensive report should be prepared and distributed to all participants. The report should include a summary of the results, the statistical analysis, and a discussion of any observed trends or issues. Laboratories with unsatisfactory performance should be encouraged to investigate the cause and take corrective actions.
Visualization of Analytical Workflows
GC-MS Analysis Workflow
Caption: Workflow for GC-MS analysis of 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl-.
HPLC Analysis Workflow
Caption: Workflow for HPLC analysis of 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl-.
Conclusion
The accurate and precise analysis of 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- is crucial for its various applications. This guide has provided a detailed comparison of the primary analytical techniques—GC-MS, HPLC, and qNMR—along with validated experimental protocols. Furthermore, a comprehensive framework for conducting an inter-laboratory comparison study has been outlined. By adopting standardized methodologies and participating in proficiency testing schemes, laboratories can ensure the reliability and comparability of their analytical data, thereby upholding the highest standards of scientific integrity.
References
- SIELC Technologies. (2018, February 16). 2-Hydroxy-3,4-dimethylcyclopent-2-en-1-one.
- SIELC Technologies. (2018, February 16). 2-Hydroxy-3-methylcyclopent-2-en-1-one.
- Charm Sciences. Quality Lab Proficiency Testing | A Standard Requirement.
- BenchChem. Enhancing Analytical Detection of Cyclopentanone Oxime: A Comparative Guide to Derivatization Techniques.
- NIST. 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl-. NIST Chemistry WebBook.
- BenchChem. A Comparative Guide to the Analytical Characterization of 2,3-Dimethyl-2-cyclopenten-1-one Derivatives.
- Sigma-Aldrich. Cyclopentanone analytical standard.
- Fapas. Food Chemistry Proficiency Testing and Analysis.
- Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0061884).
- PubChem. 2-Hydroxy-3,4-dimethyl-2-cyclopenten-1-one.
- Alfa Chemistry. Food & Beverage Proficiency Testing.
- Fapas. Proficiency Testing for Food & Water | Laboratory Analysis.
- Mannebeck, C., et al. (2018). Scents in the stack: olfactometric proficiency testing with an emission simulation apparatus. Accreditation and Quality Assurance, 23(3), 147-156.
- ChemicalBook. 2-Cyclopenten-1-one(930-30-3) 1H NMR spectrum.
- BenchChem. Spectroscopic Profile of 3-Ethyl-2-hydroxy-2-cyclopenten-1-one: A Technical Guide.
- BenchChem. A Comparative Analysis of 2,3-Dimethyl-2-cyclopenten-1-one and Other Bioactive Cyclopentenones.
- Joint Research Centre. (2009). Report of an interlaboratory comparison organised by the EU Reference Laboratory for Food Contact Materials ILC01 2009 - DIDP in.
- NIST. 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl-. NIST Chemistry WebBook.
- Organic Chemistry Portal. A Practical Preparation of 2-Hydroxymethyl-2-cyclopenten-1-one by Morita-Baylis-Hillman Reaction.
- The Good Scents Company. hydroxydimethyl cyclopentenone, 21835-00-7.
- ResearchGate. (2025, August 7). Synthesis of Novel Cyclopentenone Derivatives and Crystal Structure Determination of 3,4- bis (4-chlorophenyl)-5,5- dimethyl-4-hydroxy-2-cyclopenten-1-one.
- ACS Publications. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews.
- MDPI. (2022). An Interlaboratory Comparison Study of Regulated and Emerging Mycotoxins Using Liquid Chromatography Mass Spectrometry: Challenges and Future Directions of Routine Multi-Mycotoxin Analysis including Emerging Mycotoxins.
- Who we serve. Recent Progress in the Synthetic Assembly of 2-Cyclopentenones.
- PubChem. 3,4-Dimethylcyclopent-2-en-1-one.
- NIH. (2018).
- The Good Scents Company. 2-hydroxy-3,5-dimethyl-2-cyclopenten-1-one, 21834-98-0.
- PubMed. (2021, August 25). Interlaboratory comparison of 25-hydroxyvitamin D assays: Vitamin D Standardization Program (VDSP)
Sources
- 1. 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- [webbook.nist.gov]
- 2. 2-Hydroxy-3,4-dimethyl-2-cyclopenten-1-one | C7H10O2 | CID 89539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- [webbook.nist.gov]
- 4. hydroxydimethyl cyclopentenone, 21835-00-7 [thegoodscentscompany.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. thieme-connect.com [thieme-connect.com]
- 9. Quality Lab Proficiency Testing | A Standard Requirement [charm.com]
- 10. proficiencytesting.fapas.com [proficiencytesting.fapas.com]
- 11. proficiencytesting.fapas.com [proficiencytesting.fapas.com]
- 12. 2-Hydroxy-3,4-dimethylcyclopent-2-en-1-one | SIELC Technologies [sielc.com]
- 13. 2-Hydroxy-3-methylcyclopent-2-en-1-one | SIELC Technologies [sielc.com]
- 14. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0061884) [hmdb.ca]
- 15. 2-Cyclopenten-1-one(930-30-3) 1H NMR spectrum [chemicalbook.com]
A Comparative Cost-Benefit Analysis of Synthetic Routes to 2-Hydroxy-3,4-dimethyl-2-cyclopenten-1-one
An In-Depth Technical Guide for Researchers and Drug Development Professionals
In the landscape of specialty chemicals, 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one, a key flavor and fragrance component also known as maple furanone or sotolon, presents a compelling case for synthetic optimization. Its characteristic sweet, maple-like aroma has cemented its importance in the food and beverage industry. This guide provides a comprehensive cost-benefit analysis of two distinct synthetic pathways to this valuable molecule, offering a comparative look at an intramolecular aldol condensation approach and a biomass-derived route starting from furfural. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical data and insights necessary to make informed decisions in laboratory and industrial settings.
Route 1: The Intramolecular Aldol Condensation of a 1,4-Diketone Precursor
This classical approach to the cyclopentenone ring system relies on the base-catalyzed intramolecular cyclization of a 1,4-dicarbonyl compound. In the synthesis of 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one, the key intermediate is 3,4-dimethyl-1,2-cyclopentanedione, which exists in equilibrium with its enol tautomer, the target molecule.
Synthesis of the Diketone Precursor
A plausible synthetic sequence to 3,4-dimethyl-1,2-cyclopentanedione begins with the alkylation of a β-ketoester, such as 3,5-dicarbethoxy-4-methyl-cyclopentane-1,2-dione. This is followed by hydrolysis and decarboxylation to yield the desired diketone.
Reaction Scheme:
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl-
Researchers and drug development professionals handle a diverse array of chemical compounds daily. Among these, the safe management and disposal of reactive organic molecules are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the proper disposal of 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- (CAS No. 21835-00-7), a compound utilized in various research and development applications, including as a fragrance ingredient.[1] Due to the limited availability of a specific Safety Data Sheet (SDS) for this exact compound, the following procedures are synthesized from established protocols for structurally similar cyclopentenone derivatives. Adherence to these guidelines, in conjunction with a thorough review of local, state, and federal regulations, is critical for safe laboratory operations.
Hazard Identification and Risk Assessment
2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- and its analogs are classified as hazardous materials. The primary hazards associated with this class of compounds include:
-
Skin Sensitization: May cause an allergic skin reaction upon contact.[2][3]
-
Eye Irritation: Can cause serious eye irritation or damage.[3]
-
Flammability: While some derivatives have a high flash point, they are considered flammable liquids and vapors. Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[4][5][6]
-
Harmful if Swallowed or Inhaled: Acute toxicity is a concern with some related compounds.[3]
A thorough risk assessment should be conducted before handling this compound, considering the quantities involved and the specific laboratory environment.
Personal Protective Equipment (PPE)
Prior to initiating any handling or disposal procedures, it is imperative to be outfitted with the appropriate personal protective equipment to prevent accidental exposure.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[7][8] | Protects against splashes and vapors that can cause serious eye irritation. |
| Skin Protection | Fire/flame resistant and impervious clothing. Chemical-impermeable gloves (e.g., nitrile, neoprene) inspected prior to use.[7] | Prevents skin contact which can lead to allergic reactions and absorption. |
| Respiratory Protection | A full-face respirator with NIOSH/MSHA approved cartridges should be used if exposure limits are exceeded or irritation is experienced.[7][8] | Protects against inhalation of harmful vapors, especially in poorly ventilated areas. |
All handling of 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[2][7]
Step-by-Step Disposal Protocol
The disposal of 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- must be conducted in strict accordance with all applicable local, regional, and national environmental regulations.[7][9] The following protocol outlines the best practices for its safe disposal.
Step 1: Waste Collection and Storage
-
Segregation: Collect waste 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- in a dedicated, properly labeled, and sealed container.[7] Do not mix with other waste streams unless compatibility has been verified to avoid unintended reactions.
-
Container Integrity: Use containers made of a material compatible with the chemical. Ensure the container is in good condition, with a secure, tight-fitting lid to prevent leaks or spills.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl-," and any applicable hazard pictograms (e.g., flammable, irritant).
-
Storage: Store the waste container in a designated, cool, dry, and well-ventilated secondary containment area away from incompatible materials such as strong oxidizing agents.[2][9]
Step 2: Selection of Disposal Method
There are two primary recommended methods for the disposal of this chemical, which should be carried out by a licensed and certified hazardous waste management company.
-
Licensed Chemical Destruction: The most appropriate method is to arrange for the removal of the waste by a licensed chemical disposal company.[7] These facilities are equipped to handle and neutralize hazardous chemical waste safely and in compliance with environmental regulations.
-
Controlled Incineration: An alternative is controlled incineration in a permitted hazardous waste incinerator, often equipped with flue gas scrubbing to neutralize harmful combustion byproducts.[7]
It is crucial to never dispose of 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- down the drain or in regular trash, as this can lead to environmental contamination and potential violations of regulatory statutes. [10][11]
Step 3: Spill Management
In the event of a spill, the following procedures should be enacted immediately:
-
Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.[2] Remove all sources of ignition.[4][12]
-
Containment: For liquid spills, use an inert absorbent material such as sand, silica gel, or a universal binder to contain the spill.[4][10]
-
Collection: Carefully collect the absorbent material and contaminated debris into a suitable, closed container for disposal as hazardous waste.[4] Use non-sparking tools to prevent ignition.[4][5]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, and collect the cleaning materials for disposal as hazardous waste.
-
Reporting: Report the spill to the appropriate environmental health and safety personnel at your institution.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl-.
Caption: Disposal workflow for 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl-.
References
- Benchchem. (n.d.). Proper Disposal of 3-Ethyl-2-hydroxy-2-cyclopenten-1-one: A Guide for Laboratory Professionals.
- Synerzine. (2018, June 22). 2-Cyclopenten-1-one, 3-ethyl-2-hydroxy- Safety Data Sheet.
- Santa Cruz Biotechnology. (n.d.). Cyclopentene Safety Data Sheet.
- Carl ROTH. (n.d.). Safety Data Sheet: Cyclopentanone.
- Fisher Scientific. (2025, December 18). Safety Data Sheet: 2-Cyclopentenone.
- Sigma-Aldrich. (2024, September 6). Safety Data Sheet.
- Santa Cruz Biotechnology, Inc. (2015, July 25). 3-Ethyl-2-hydroxy-2-cyclopenten-1-one solution - SAFETY DATA SHEET.
- Sigma-Aldrich. (2025, June 27). SAFETY DATA SHEET.
- Merck Millipore. (n.d.). 2-Hydroxy-3-methyl-2-cyclopentene-1-one CAS 80-71-7.
- PubChem. (n.d.). 2-Hydroxy-3,4-dimethyl-2-cyclopenten-1-one.
- Carl ROTH. (n.d.). Safety data sheet according to Regulation (EC) No. 1907/2006 (REACH), amended by 2020/878/EU. Cyclopentanone.
- Thermo Fisher Scientific. (2014, April 21). Cyclopentanone - SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2025, December 21). 2-Cyclopenten-1-one - SAFETY DATA SHEET.
- Echemi. (n.d.). 2-Hydroxy-3-methyl-2-cyclopenten-1-one Safety Data Sheets.
Sources
- 1. 2-Hydroxy-3,4-dimethyl-2-cyclopenten-1-one | C7H10O2 | CID 89539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. synerzine.com [synerzine.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. fishersci.ca [fishersci.ca]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. echemi.com [echemi.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. carlroth.com [carlroth.com]
- 11. carlroth.com [carlroth.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
Personal protective equipment for handling 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl-
As a Senior Application Scientist, it is my priority to ensure that you can work with our products not only effectively but, more importantly, safely. This guide provides a detailed operational plan for the safe handling of 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- (CAS 21835-00-7).
It is important to note that comprehensive safety data for this specific molecule is not widely published. Therefore, this guidance is synthesized from the Safety Data Sheet (SDS) of the closely related and well-characterized analog, 2-Hydroxy-3-methyl-2-cyclopentene-1-one (CAS 80-71-7), general principles of organic ketone chemistry, and established laboratory safety standards from authoritative bodies like the Occupational Safety and Health Administration (OSHA).[1][2] A site-specific risk assessment should always be performed before commencing work.[3][4]
Hazard Assessment Summary
Understanding the specific risks is the first step in selecting appropriate Personal Protective Equipment (PPE). The primary hazards associated with this class of compounds are summarized below.
| Hazard Classification | GHS Code | Description | Source(s) |
| Serious Eye Damage | H318 | Causes irreversible damage upon contact. This is the most critical handling hazard. | [5][6][7] |
| Skin Sensitization | H317 | May cause an allergic skin reaction upon repeated contact. | [5][6][7] |
| Acute Oral Toxicity | H302 | Harmful if swallowed. | [5][6][7][8] |
| Aquatic Hazard (Acute) | H402 | Harmful to aquatic life. | [7] |
Given these hazards, the cornerstone of our safety protocol is preventing all contact with the eyes, skin, and clothing.
Personal Protective Equipment (PPE) Selection Framework
The minimum PPE for handling this compound includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[3] However, for robust protection, a more detailed, task-specific approach is required.
Eye and Face Protection: The Highest Priority
Due to the classification "H318: Causes serious eye damage," eye protection is non-negotiable and paramount.[5][6][7]
-
Mandatory: Indirectly vented, chemical splash goggles that conform to the ANSI Z87.1 standard are required for all handling operations.[3] Standard safety glasses do not provide an adequate seal against splashes or vapors and are insufficient.
-
Recommended for Splash Risks: When handling larger volumes (>50 mL) or performing operations with a high potential for splashing (e.g., transfers, heating, vortexing), a full-face shield must be worn in addition to chemical splash goggles.[3] The goggles provide the primary seal, while the shield protects the rest of the face.
Skin and Body Protection
Protection of the skin is critical to prevent potential sensitization from repeated exposure.
-
Gloves: The selection of the correct glove material is crucial. Ketones can degrade common glove materials.
-
Primary Recommendation: Butyl rubber or multi-layered laminate film gloves (e.g., Barrier®) offer the best resistance against ketones.[9]
-
Acceptable for Short-Term Use: Double-gloving with nitrile gloves can be acceptable for incidental contact or handling small quantities, but breakthrough times can be short.[10] Always check your glove manufacturer's specific chemical resistance guide for ketones.[10][11] Never work with a compromised glove; if contact occurs, remove gloves immediately, wash hands, and don a new pair.
-
-
Lab Coat: A standard cotton lab coat is sufficient for small-scale operations.
-
Chemical Apron: For procedures involving larger quantities where splashes are likely, a chemical-resistant apron made of rubber or PVC should be worn over the lab coat.
Respiratory Protection
This compound has a relatively high flash point and is not highly volatile at room temperature.[8][12]
-
Standard Operations: For handling small quantities inside a certified chemical fume hood, respiratory protection is typically not required.
-
When Required: A NIOSH-approved respirator with organic vapor (OV) cartridges should be used under the following conditions:
-
Handling large quantities outside of a fume hood.
-
Cleaning up a significant spill.
-
If the material is heated or aerosolized, generating vapors or mists.
-
Operational and Disposal Plans
Proper procedure is as important as the equipment itself. The following workflows ensure safety throughout the handling process.
PPE Selection Workflow
This decision tree illustrates the process for selecting the appropriate level of PPE based on the experimental context.
Protocol: Donning and Doffing PPE
The order of putting on and, more importantly, taking off PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Lab Coat/Apron: Secure all closures.
-
Respirator (if required): Perform a positive and negative pressure seal check.
-
Eye/Face Protection: Put on goggles first, then the face shield if required.
-
Gloves: Pull cuffs of gloves over the cuffs of the lab coat sleeves.
Doffing (Taking Off) Sequence: This sequence is designed to move from most contaminated to least contaminated.
-
Gloves: Remove using a glove-to-glove and then skin-to-skin technique. Dispose of them immediately.
-
Apron (if used): Unfasten ties without touching the front surface and roll it away from your body.
-
Face Shield/Goggles: Handle by the head strap; do not touch the front surface.
-
Lab Coat: Remove by rolling it inside out, only touching the interior surfaces.
-
Respirator (if used): Remove last after leaving the work area.
-
Wash Hands: Wash hands thoroughly with soap and water immediately after removing all PPE.
Disposal Plan
-
Contaminated PPE: Used gloves, disposable aprons, and any grossly contaminated items (e.g., absorbent pads from a spill) must be disposed of as hazardous chemical waste. Collect them in a designated, sealed waste container in the laboratory.
-
Empty Reagent Containers: Rinse the container three times with a suitable solvent (e.g., acetone). Collect the rinsate as hazardous waste. The triple-rinsed container can then typically be disposed of as non-hazardous waste (e.g., glass recycling), but confirm this with your institution's Environmental Health and Safety (EHS) department.
Emergency Operational Plan
In the event of an exposure, immediate and correct action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[7]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water.[6][7] Seek medical attention if irritation or a rash develops.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6][8]
Always have the Safety Data Sheet (SDS) available for emergency responders. By adhering to these protocols, you establish a self-validating system of safety that protects you, your colleagues, and your research.
References
-
Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington. [Link]
-
OSHA's PPE Laboratory Standards. Clarion Safety Systems, November 30, 2022. [Link]
-
A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. National Center for Biotechnology Information (NCBI), National Institutes of Health (NIH). [Link]
-
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager, July 30, 2009. [Link]
-
Personal Protective Equipment (PPE) Toolkit. Centers for Disease Control and Prevention (CDC), OneLab REACH. [Link]
-
Ansell Chemical Resistance Glove Chart. University of California, Santa Barbara, Environmental Health and Safety. [Link]
-
Chemical Resistance Guide. Columbia University, Research. [Link]
-
Glove selection chart. Spring Environmental. [Link]
-
Chemical Handling Glove Guide. Ansell, Health, Safety and Environment Office. [Link]
-
Safety Data Sheet for Methylcyclopentenolone. [Link]
-
NIOSH Pocket Guide to Chemical Hazards - Diethyl ketone. Centers for Disease Control and Prevention (CDC). [Link]
-
Safety Data Sheet for Methyl cyclopentenolone. CPAchem. [Link]
-
NIOSH Pocket Guide to Chemical Hazards - Methyl isoamyl ketone. Centers for Disease Control and Prevention (CDC). [Link]
-
NIOSH Pocket Guide: Acetone Hazards. Scribd. [Link]
-
NIOSH Pocket Guide to Chemical Hazards - Dipropyl ketone. Centers for Disease Control and Prevention (CDC). [Link]
-
Natural Health Products Ingredients Database - 2-Hydroxy-3,4-dimethyl-2-cyclopenten-1-one. Government of Canada. [Link]
-
2-Hydroxy-3,4-dimethyl-2-cyclopenten-1-one. PubChem, National Center for Biotechnology Information. [Link]
-
Chemical Properties of 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- (CAS 21835-00-7). Cheméo. [Link]
-
hydroxydimethyl cyclopentenone, 21835-00-7. The Good Scents Company. [Link]
Sources
- 1. clarionsafety.com [clarionsafety.com]
- 2. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. echemi.com [echemi.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. bg.cpachem.com [bg.cpachem.com]
- 9. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 10. cdn.mscdirect.com [cdn.mscdirect.com]
- 11. ehs.sfsu.edu [ehs.sfsu.edu]
- 12. hydroxydimethyl cyclopentenone, 21835-00-7 [thegoodscentscompany.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
